MB-07811
Beschreibung
VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPZDRLTDGYSQ-JADSYQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005783 | |
| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852948-13-1 | |
| Record name | MB 07811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VK-2809 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-2809 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MB-07811
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07811, also known as VK-2809, is a novel, orally active, liver-targeted prodrug developed for the treatment of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its mechanism of action centers on the selective activation of the thyroid hormone receptor-β (TRβ) within hepatocytes.[3][4] This liver-centric action is achieved through the "HepDirect" prodrug technology, which facilitates preferential uptake and metabolic activation in the liver, thereby minimizing systemic exposure and associated side effects.[3][5][6] The active metabolite, MB07344, modulates the expression of genes involved in lipid metabolism, leading to significant reductions in plasma cholesterol and triglycerides.[1][7][8] Preclinical and early-phase clinical studies have demonstrated its potential to lower low-density lipoprotein (LDL) cholesterol, triglycerides, apolipoprotein B (apoB), and lipoprotein(a) (Lp(a)).[5]
Pharmacokinetics and Liver-Targeted Activation
This compound is a prodrug designed for selective delivery to the liver.[6][9] Following oral administration, it undergoes extensive first-pass hepatic extraction.[8][9] Within the liver, the cytochrome P450 3A (CYP3A) enzyme system metabolizes this compound into its pharmacologically active form, MB07344.[4][5][9] This active metabolite is a phosphonic acid derivative that is largely retained within the liver and rapidly eliminated in the bile, limiting its systemic distribution and potential for off-target effects.[7][8] This liver-targeting strategy is crucial for improving the therapeutic index compared to non-targeted thyroid hormone receptor agonists.[7][8]
Experimental Protocol: Pharmacokinetic Studies in Rats
To assess the liver specificity of this compound, pharmacokinetic studies were conducted in rats. The protocol involved the following key steps:
-
Animal Model: Sprague-Dawley rats were utilized for the study.
-
Drug Administration: A single oral dose of [14C]-labeled this compound was administered to the rats.
-
Sample Collection: Blood and liver tissue samples were collected at various time points post-administration.
-
Metabolite Analysis: The collected samples were processed and analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of this compound and its active metabolite, MB07344.[7]
-
Tissue Distribution: Whole-body autoradiography was performed to visualize the distribution of the radiolabeled compound throughout the body, confirming its accumulation in the liver.[9]
-
Hepatic Extraction Ratio: To confirm the first-pass effect, this compound was administered via both the portal vein and the jugular vein, and the resulting systemic exposure levels were compared to calculate the hepatic extraction ratio.[9]
Molecular Mechanism of Action: Selective TRβ Agonism
The active metabolite of this compound, MB07344, is a potent and selective agonist of the thyroid hormone receptor-β (TRβ), a nuclear receptor highly expressed in the liver.[4][10] Thyroid hormone receptors exist as two major isoforms, TRα and TRβ, which are encoded by different genes and have distinct tissue distribution patterns.[10] TRα is predominantly expressed in the heart and bone, while TRβ is the major isoform in the liver.[10] The activation of hepatic TRβ is known to play a beneficial role in regulating lipid and cholesterol metabolism.[10] Conversely, activation of TRα is associated with undesirable side effects such as tachycardia and bone resorption.[4][5] The selectivity of MB07344 for TRβ over TRα is a key factor in its favorable safety profile.[4][7]
Upon binding to TRβ in the hepatocyte nucleus, MB07344 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene transcription. A key downstream effect is the increased expression of the low-density lipoprotein receptor (LDLR) gene.[11] This leads to an enhanced clearance of LDL cholesterol from the bloodstream. Additionally, TRβ activation stimulates fatty acid oxidation in the liver, contributing to a reduction in hepatic steatosis and plasma triglycerides.[2][5]
Signaling Pathway of this compound
Caption: Metabolic activation and signaling pathway of this compound in the liver.
Quantitative Data Summary
The preclinical and clinical development of this compound has generated significant quantitative data supporting its mechanism of action and therapeutic potential.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (μM) | Reference |
| This compound | TRα1 | 12.5 ± 0.6 | [1] |
| This compound | TRβ1 | 14.6 ± 0.5 | [1] |
| MB-07344 | TRβ | 0.0022 | [4] |
Note: this compound has a low affinity for thyroid hormone receptors, consistent with its prodrug nature. The active metabolite, MB-07344, demonstrates high-affinity binding to the target TRβ receptor.[1][4]
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| Cholesterol-Fed Rat (CFR) | This compound (Oral) | ED50 = 0.48 mg/kg | Reduction in plasma cholesterol levels | [2][12] |
| Diet-Induced Obese Mice | This compound (Oral) | 0.3-30 mg/kg for 14 days | Reduction in total plasma cholesterol and triglycerides (up to 40%) | [1] |
| Diet-Induced Obese Mice | This compound (Oral) | 10 mg/kg | Reversal of hepatic steatosis | [2] |
| Zucker Diabetic Fatty Rats | This compound (Oral) | 5 mg/kg per day | Reduction in hepatic steatosis and plasma cholesterol | [2] |
Table 3: Phase 1b Clinical Trial Results in Subjects with Mildly Elevated LDL Cholesterol
| Parameter | Placebo-Corrected Decrease | Reference |
| LDL Cholesterol | 15-41% | [5] |
| Triglycerides | > 30% | [5] |
| Apolipoprotein B (apoB) | 9-40% | [5] |
| Lipoprotein(a) (Lp(a)) | 28-56% | [5] |
Experimental Workflow Overview
The development and characterization of this compound followed a structured experimental workflow, from initial compound design to clinical evaluation.
Caption: High-level experimental workflow for the development of this compound.
Conclusion
The mechanism of action of this compound is a prime example of targeted drug delivery and selective receptor modulation. As a liver-targeted prodrug, it is converted to the potent TRβ agonist MB07344 specifically in hepatocytes. This localized activity leads to the modulation of genes involved in cholesterol and triglyceride metabolism, resulting in a beneficial lipid-lowering effect. The combination of liver targeting and TRβ selectivity provides a promising therapeutic window, minimizing the off-target effects that have hindered the development of previous generations of thyroid hormone mimetics. The quantitative data from both preclinical models and human clinical trials underscore its potential as a novel therapeutic agent for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabasis Therapeutics, Inc. Announces Initiation of a Clinical Trial for MB07811, Its Novel Product Candidate for the Treatment of Hyperlipidemia - BioSpace [biospace.com]
- 4. | BioWorld [bioworld.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Mb07811 | C28H32ClO5P | CID 15942005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics of a HepDirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a series of liver-selective phosphonic acid thyroid hormone receptor agonists and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
MB-07811: A Liver-Targeted Thyroid Hormone Receptor Beta Agonist for Hyperlipidemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MB-07811 is a novel, orally bioavailable prodrug designed to selectively deliver the potent thyroid hormone receptor beta (TRβ) agonist, MB-07344, directly to the liver. This liver-targeting strategy, facilitated by the HepDirect® technology, aims to harness the beneficial lipid-lowering effects of TRβ activation while mitigating the potential for adverse effects in extrahepatic tissues, such as the heart and bone, which are associated with non-selective thyroid hormone receptor agonists. Preclinical studies have demonstrated the efficacy of this compound in reducing plasma cholesterol and triglycerides in various animal models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not achieve optimal lipid levels, necessitating the development of novel therapeutic agents. Thyroid hormone receptors (TRs) have long been recognized as attractive targets for lipid-lowering drugs due to their role in regulating lipid metabolism. However, the clinical utility of thyroid hormone mimetics has been hampered by their lack of tissue selectivity, leading to undesirable side effects.
This compound represents a next-generation approach to TRβ agonism. As a prodrug, it is systemically inactive and is converted to its active form, MB-07344, primarily in the liver by the cytochrome P450 3A (CYP3A) enzyme. This targeted activation leads to a high concentration of the active agonist in the liver, where it can effectively modulate genes involved in cholesterol and triglyceride metabolism, with minimal systemic exposure, thereby improving its therapeutic index.
Mechanism of Action
The liver-selective action of this compound is a two-step process involving its initial uptake by the liver and subsequent enzymatic conversion.
HepDirect® Prodrug Technology
This compound utilizes the HepDirect® prodrug technology, which is designed to target drugs to the liver. This technology imparts physicochemical properties to the molecule that favor its uptake by hepatocytes.
Hepatic Activation
Following oral administration and absorption, this compound undergoes extensive first-pass metabolism in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes, cleaves the prodrug moiety, releasing the active TRβ agonist, MB-07344.[1] The negatively charged nature of MB-07344 restricts its distribution to extrahepatic tissues and facilitates its biliary elimination.
Thyroid Hormone Receptor Beta (TRβ) Activation
Once formed in the hepatocytes, MB-07344 binds to and activates TRβ. TRs are nuclear receptors that, upon ligand binding, form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of TRβ in the liver leads to a cascade of events that result in the lowering of plasma cholesterol and triglycerides.
Preclinical Data
The preclinical development of this compound has involved a comprehensive evaluation of its binding affinity, in vivo efficacy, and pharmacokinetic profile.
Binding Affinity and Selectivity
The binding affinity of both the prodrug (this compound) and its active metabolite (MB-07344) to the thyroid hormone receptors alpha (TRα) and beta (TRβ) has been determined.
| Compound | Receptor | Ki (nM) | Selectivity (TRα/TRβ) |
| This compound (Prodrug) | TRα | 12,500 ± 600 | 0.86 |
| TRβ | 14,600 ± 500 | ||
| MB-07344 (Active Agonist) | TRα | 35.2 ± 1.05 | 16.2 |
| TRβ | 2.17 ± 0.41 |
Table 1: In vitro binding affinities of this compound and MB-07344 for thyroid hormone receptors.[2]
As shown in Table 1, the prodrug this compound has a very low affinity for both TRα and TRβ. In contrast, the active metabolite, MB-07344, exhibits high affinity for TRβ and a 16-fold selectivity over TRα.
In Vivo Efficacy
The lipid-lowering effects of this compound have been evaluated in various rodent models of hyperlipidemia.
| Animal Model | Treatment | Dose (mg/kg/day) | % Reduction in Total Plasma Cholesterol | % Reduction in Plasma Triglycerides |
| Cholesterol-Fed Rats | This compound | 0.4 (ED50) | 50 | Not Reported |
| Diet-Induced Obese Mice | This compound | 3 | ~30 | ~20 |
| 10 | ~50 | ~35 | ||
| 30 | ~60 | ~40 |
Table 2: In vivo efficacy of this compound in rodent models.[3][4][5]
In cholesterol-fed rats, this compound demonstrated potent cholesterol-lowering activity with an ED50 of 0.4 mg/kg.[5] In diet-induced obese mice, oral administration of this compound for 14 days resulted in a dose-dependent reduction in both total plasma cholesterol and triglycerides.[3][4]
Pharmacokinetics
Pharmacokinetic studies in rats have confirmed the liver-targeting properties of this compound.
| Parameter | Value |
| Oral Bioavailability | ~40% (rat) |
| Hepatic Extraction Ratio | >0.6 (rat) |
Table 3: Pharmacokinetic parameters of this compound in rats.[5][6]
The high hepatic extraction ratio indicates significant first-pass metabolism in the liver, a key feature of its liver-targeting mechanism.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Thyroid Hormone Receptor Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of test compounds for TRα and TRβ.
Methodology:
-
Receptor Preparation: Human TRα and TRβ ligand-binding domains are expressed and purified.
-
Radioligand: [125I]-T3 is used as the radioligand.
-
Assay Buffer: A suitable buffer containing Tris-HCl, EDTA, and dithiothreitol (B142953) is used.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound or MB-07344) are incubated with the receptor protein.
-
Separation: Bound and free radioligand are separated using a filter binding assay. The mixture is passed through a nitrocellulose filter, which traps the receptor-ligand complex.
-
Detection: The radioactivity on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of this compound on plasma lipid levels in a model of diet-induced obesity and hyperlipidemia.
Methodology:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and hyperlipidemia.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally once daily for a specified period (e.g., 14 days). A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma levels of total cholesterol and triglycerides are measured using standard enzymatic colorimetric assays.
-
Data Analysis: The percentage change in lipid levels from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and hepatic extraction of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
Intravenous (IV) Administration: A single dose of this compound is administered intravenously to one group of rats.
-
Oral (PO) Administration: A single oral dose of this compound is administered to another group of rats.
-
Intraportal Administration: To determine the hepatic extraction ratio, a single dose of this compound is administered directly into the portal vein of a third group of rats.
-
-
Blood Sampling: Serial blood samples are collected at various time points after drug administration.
-
Sample Analysis: Plasma concentrations of this compound and its active metabolite, MB-07344, are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including area under the curve (AUC), are calculated. Oral bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100. The hepatic extraction ratio is calculated by comparing the AUC after intraportal administration to that after administration into a peripheral vein.
Visualizations
Signaling and Activation Pathway
Caption: Activation and signaling pathway of this compound in hepatocytes.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound.
Conclusion
This compound is a promising, liver-targeted TRβ agonist with the potential to be a novel therapeutic agent for the treatment of hyperlipidemia. Its innovative prodrug design allows for selective activation in the liver, thereby maximizing its lipid-lowering efficacy while minimizing the risk of off-target effects. The preclinical data strongly support its continued development, and the detailed experimental protocols provided herein offer a valuable resource for researchers in the field of metabolic diseases and drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with hyperlipidemia.
References
- 1. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences [conceptlifesciences.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
HepDirect Prodrug Technology: A Technical Deep Dive into Liver-Targeted Delivery of MB-07811
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective delivery of therapeutic agents to the liver remains a significant challenge in drug development, crucial for enhancing efficacy while minimizing systemic toxicity. The HepDirect prodrug technology represents a novel and effective strategy to achieve liver-specific drug targeting. This technology utilizes the high concentration of cytochrome P450 enzymes, particularly CYP3A4, in hepatocytes to cleave a prodrug moiety, releasing the active pharmaceutical ingredient directly within the target organ. This whitepaper provides an in-depth technical guide to the application of HepDirect technology in the development of MB-07811 (also known as VK2809), a liver-targeted prodrug of the potent thyroid hormone receptor-β (THR-β) agonist, MB07344. By exploring the mechanism of action, preclinical data, and clinical trial results, we illustrate the potential of this platform to address metabolic disorders such as hyperlipidemia and non-alcoholic steatohepatitis (NASH).
The HepDirect Technology: A Liver-Centric Approach
Conventional drug delivery often results in systemic distribution, leading to off-target effects and a narrow therapeutic window. The HepDirect technology overcomes this limitation by designing prodrugs that are preferentially activated in the liver.[1] These low molecular weight prodrugs are designed to be stable in the bloodstream and other tissues but are rapidly metabolized upon reaching the liver.[1][2]
The core of the HepDirect technology lies in the design of a phosphate (B84403) or phosphonate (B1237965) prodrug that is a substrate for liver-specific cytochrome P450 enzymes.[1][2] Specifically, CYP3A4, which is highly expressed in hepatocytes, catalyzes an oxidative cleavage of the prodrug.[2][3][4] This enzymatic reaction releases the active drug, in this case, the THR-β agonist MB07344, and a byproduct. The byproduct, an aryl vinyl ketone, is rapidly conjugated by glutathione, a highly abundant antioxidant in hepatocytes, and is safely eliminated.[1][4] This targeted activation leads to a significantly higher concentration of the active drug in the liver compared to other tissues, thereby enhancing its therapeutic effect and improving its safety profile.[1]
Mechanism of Action of this compound
This compound is an orally active HepDirect prodrug of MB07344, a selective agonist for the thyroid hormone receptor-β (THR-β). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism. Upon oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is converted by CYP3A4 to the active agonist, MB07344.
MB07344 then binds to and activates THR-β in hepatocytes. This activation leads to a cascade of beneficial metabolic effects, including:
-
Increased expression of the low-density lipoprotein (LDL) receptor: This enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.
-
Increased mitochondrial fatty acid oxidation: This helps to reduce the accumulation of fat in the liver (hepatic steatosis).
-
Favorable modulation of lipoprotein levels: This includes reductions in triglycerides and atherogenic proteins like apolipoprotein B (ApoB) and lipoprotein(a) [Lp(a)].
The liver-targeting nature of this compound is crucial for minimizing the potential side effects associated with systemic THR activation, such as those affecting the heart, bone, and thyroid hormone axis.
Preclinical Evidence of Liver-Targeting and Efficacy
The efficacy and liver-targeting properties of this compound have been demonstrated in various preclinical models.
In Vitro Studies
-
CYP3A4-Mediated Activation: In vitro studies using human liver microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the conversion of this compound to its active form, MB07344. The activation by CYP3A4 was shown to be at least 20-fold higher than by other CYP3A isoforms like CYP3A5 or CYP3A7.[2]
In Vivo Animal Studies
Studies in diet-induced obese (DIO) mice have demonstrated the potent lipid-lowering effects of this compound. Oral administration of this compound for 14 days resulted in a dose-dependent reduction in total plasma cholesterol and triglycerides. At the highest doses, a 40% reduction in plasma triglycerides was observed.
Table 1: Effect of this compound on Plasma Lipids in Diet-Induced Obese Mice
| Dosage (mg/kg/day, oral) | Treatment Duration | Change in Total Plasma Cholesterol | Change in Plasma Triglycerides |
| 0.3 - 30 | 14 days | Dose-dependent reduction | Up to 40% reduction at highest doses |
Clinical Development of this compound (VK2809)
This compound, now known as VK2809, has undergone several clinical trials that have further validated its safety and efficacy in humans.
Phase 1b Clinical Trial in Hypercholesterolemic Subjects
A randomized, double-blind, placebo-controlled Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of VK2809 in 56 subjects with elevated serum cholesterol. After 14 days of treatment, subjects showed statistically significant, placebo-adjusted reductions in LDL-C and triglycerides.
Table 2: Placebo-Adjusted Reductions in Lipids and Lipoproteins in a 14-Day Phase 1b Study
| VK2809 Dose | LDL-C Reduction | Triglyceride Reduction | Lipoprotein(a) Reduction | Apolipoprotein B Reduction |
| 5.0 mg | 15.2% (p=0.026) | 34.8% (p=0.052) | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |
| 20 mg | 41.2% (p<0.0001) | - | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |
| 40 mg | - | 78.6% (p=0.0001) | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |
The treatment was well-tolerated, with no serious adverse events reported.
Phase 2b VOYAGE Study in Patients with NASH and Fibrosis
The VOYAGE study was a 52-week, randomized, double-blind, placebo-controlled Phase 2b trial in patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) and fibrosis.[3][5][6] The primary endpoint was the change in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF) at 12 weeks.
VK2809 met the primary endpoint, demonstrating statistically significant reductions in liver fat content compared to placebo.
Table 3: Reduction in Liver Fat Content in the Phase 2b VOYAGE Study (12 Weeks)
| Treatment Group | Median Relative Reduction in Liver Fat (MRI-PDFF) from Baseline |
| VK2809 (all doses except 1.0 mg daily) | Up to 57% |
| Placebo | - |
These reductions in liver fat were sustained or improved through 52 weeks.[3] Furthermore, a significant proportion of patients treated with VK2809 achieved resolution of NASH without worsening of fibrosis.[3]
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Obesity is induced by feeding the mice a high-fat diet (e.g., 42% kcal from fat, 43% from carbohydrates, and 15% from protein) for a period of 15 weeks.[7] Control animals are fed a standard chow diet.
-
Drug Administration: this compound is administered orally once daily for the specified treatment duration (e.g., 14 days).
-
Outcome Measures: Body weight and food intake are monitored weekly.[7] At the end of the treatment period, blood samples are collected to measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic assays.
Phase 2b VOYAGE Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[5][6][8]
-
Patient Population: Adults aged 18 to 75 with biopsy-confirmed NASH and fibrosis (stages F1 to F3).[5][6] A screening MRI-PDFF showing ≥ 8% liver fat fraction is also required.[5]
-
Intervention: Patients are randomized to receive one of several doses of VK2809 or placebo, administered orally, for 52 weeks.[5][6]
-
Primary Endpoint: The primary outcome is the change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.
-
Secondary Endpoints: These include histologic changes assessed by liver biopsy at 52 weeks (resolution of NASH and improvement in fibrosis), changes in lipid profiles, and safety and tolerability assessments.
-
Liver Fat Quantification: MRI-PDFF is a non-invasive imaging technique that accurately quantifies the fraction of protons from triglycerides relative to the total proton density of water and fat in the liver.[9][10][11][12][13] This provides a highly reproducible and quantitative measure of hepatic steatosis.
Visualizing the Core Concepts
HepDirect Prodrug Activation Pathway
Caption: Liver-specific activation of the HepDirect prodrug this compound.
This compound Mechanism of Action in Hepatocytes
Caption: Downstream effects of THR-β activation by MB07344 in the liver.
VOYAGE Clinical Trial Workflow
Caption: High-level overview of the VOYAGE Phase 2b clinical trial design.
Conclusion
The HepDirect prodrug technology, as exemplified by the development of this compound, offers a compelling solution to the long-standing challenge of liver-specific drug delivery. By harnessing the metabolic machinery of hepatocytes, this approach concentrates the therapeutic action of the potent THR-β agonist MB07344 where it is most needed, leading to significant improvements in lipid profiles and reductions in hepatic steatosis, while mitigating the risk of systemic side effects. The robust preclinical and clinical data for this compound underscore the potential of the HepDirect platform to generate novel, effective, and safer therapies for a range of liver and metabolic diseases. This technology holds great promise for the future of targeted drug development.
References
- 1. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Zacks Small Cap Research - VKTX: Phase2b Trial of VK2809 Underway… [scr.zacks.com]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. tuftsmedicine.org [tuftsmedicine.org]
- 9. Quantification of Liver Fat with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
- 11. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of MB-07811 (VK-2809)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07811, also known as VK-2809, is a novel, orally available, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist.[1][2][3] Developed by Metabasis Therapeutics, this compound was designed to selectively activate TRβ in the liver, thereby reducing serum cholesterol and triglycerides while avoiding the adverse effects associated with systemic thyroid hormone receptor activation.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies based on published literature.
Discovery and Rationale
The therapeutic potential of thyroid hormones in treating hyperlipidemia has long been recognized.[5] However, their clinical use is hampered by significant side effects, particularly cardiac toxicity, mediated by the TRα isoform.[6] The discovery that TRβ is the predominant isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism provided a clear therapeutic strategy: the development of liver-targeted, TRβ-selective agonists.[5][6]
This compound emerged from a research program aimed at creating such a compound. The core innovation behind this compound is the "HepDirect" technology, a prodrug approach that ensures the compound is preferentially activated in the liver.[7][8] this compound itself has a low affinity for thyroid hormone receptors.[1] It is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its active form, MB-07344, a highly potent and selective TRβ agonist.[8] This liver-specific conversion minimizes systemic exposure to the active drug, thereby improving its therapeutic index.[2]
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are mediated by its active metabolite, MB-07344. The signaling pathway is initiated by the oral administration of the prodrug, its absorption, and subsequent first-pass metabolism in the liver.
Signaling Pathway of this compound Activation and Action
Caption: Metabolic activation and signaling pathway of this compound in hepatocytes.
Synthesis of this compound
The synthesis of this compound is described in the publication by Boyer et al. in the Journal of Medicinal Chemistry (2008), 51, 7075-7093.[7] While the full, detailed experimental protocol from the paper is not available in the provided search results, the general approach involves the synthesis of the phosphonic acid TR agonist (MB-07344) and its subsequent conversion to the cyclic 1-(3-chlorophenyl)-1,3-propanyl prodrug (this compound).[7]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the preclinical evaluation of this compound, based on the available literature.
In Vitro Thyroid Hormone Receptor Binding Assay
This assay is used to determine the binding affinity of the compound to TRα and TRβ receptors.
-
Objective: To measure the Ki values of this compound and its active metabolite, MB-07344, for TRα and TRβ.
-
Methodology: A competitive binding assay is typically used.
-
Recombinant human TRα and TRβ ligand-binding domains are expressed and purified.
-
A constant concentration of a radiolabeled thyroid hormone (e.g., 125I-T3) is incubated with the receptor protein.
-
Increasing concentrations of the test compound (this compound or MB-07344) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the receptor-bound and free radioligand are separated. A common method is filter binding, where the reaction mixture is passed through a nitrocellulose filter that traps the protein-ligand complex.
-
The radioactivity on the filter is quantified using a gamma counter.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Cholesterol-Fed Rat (CFR) Model
This animal model is used to evaluate the efficacy of lipid-lowering agents.
-
Objective: To determine the in vivo efficacy of this compound in reducing plasma cholesterol levels.
-
Methodology:
-
Male Sprague-Dawley rats are fed a diet supplemented with cholesterol and cholic acid to induce hypercholesterolemia.
-
After an acclimatization period, the animals are randomized into vehicle control and treatment groups.
-
This compound is formulated in a suitable vehicle (e.g., a solution with DMSO, PEG300, Tween-80, and saline) and administered orally once daily for a specified period (e.g., 14 days).[1]
-
Blood samples are collected at baseline and at the end of the treatment period for the analysis of total plasma cholesterol, LDL, and triglycerides.
-
The ED50 (the dose that produces 50% of the maximal effect) for cholesterol lowering can be calculated.
-
Pharmacokinetic Studies in Preclinical Species
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Objective: To assess the liver-targeting properties and pharmacokinetic profile of this compound.
-
Methodology (based on Fujitaki et al., 2008): [8]
-
This compound is administered orally or intravenously to rats, dogs, and monkeys.
-
Serial blood samples are collected at various time points post-dose.
-
Plasma concentrations of this compound and its active metabolite, MB-07344, are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated.
-
Tissue distribution studies may also be performed to confirm liver-specific accumulation of the active metabolite.
-
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite.
Table 1: In Vitro Binding Affinity
| Compound | Receptor | Ki (μM) |
| This compound | TRα | 12.5 ± 0.6 |
| This compound | TRβ | 14.6 ± 0.5 |
| MB-07344 | TRβ | 0.0022 |
Data for this compound from MedChemExpress.[1] Data for MB-07344 from BioWorld.[2]
Table 2: In Vivo Efficacy in Cholesterol-Fed Rats
| Compound | Parameter | Value |
| This compound | ED50 (Cholesterol Lowering) | 0.4 mg/kg (p.o.) |
| This compound | Oral Bioavailability (Rat) | 40% |
Data from Boyer et al., 2008.[7]
Table 3: Phase 1b Clinical Trial Results (14-day, multiple-dose)
| Parameter | Placebo-Corrected Decrease |
| LDL Cholesterol | 15 - 41% |
| Triglycerides | > 30% |
| Apolipoprotein B (apoB) | 9 - 40% |
| Lipoprotein(a) (Lp(a)) | 28 - 56% |
Data from a press release by Metabasis Therapeutics.[8]
Conclusion
This compound (VK-2809) represents a significant advancement in the development of therapies for hyperlipidemia and non-alcoholic fatty liver disease. Its innovative liver-targeted prodrug design successfully achieves selective activation of TRβ in the liver, leading to potent reductions in atherogenic lipids with an improved safety profile over non-targeted thyroid hormone agonists. The preclinical and early clinical data demonstrate substantial efficacy in lowering LDL cholesterol, triglycerides, and other cardiovascular risk markers. The detailed methodologies and structured data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Further clinical development of this compound will continue to elucidate its full therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of a Series of Liver-Selective Phosphonic Acid Thyroid Hormone Receptor Agonists an… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. VK2809 - Wikipedia [en.wikipedia.org]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiercebiotech.com [fiercebiotech.com]
MB-07811: A Liver-Targeted Approach to Cholesterol and Triglyceride Reduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MB-07811 (also known as VK-2809) is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist, MB07344.[1][2] Developed using the proprietary HepDirect® technology, this compound is engineered for selective activation within hepatocytes, thereby minimizing systemic exposure and avoiding the adverse effects associated with non-specific thyroid hormone receptor activation.[3][4] Preclinical and clinical studies have demonstrated the significant potential of this compound in reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TGs), and other atherogenic lipoproteins. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key efficacy data, detailed experimental protocols from pivotal studies, and visualizations of its core pathways.
Core Mechanism of Action: Liver-Targeted TRβ Agonism
This compound's therapeutic effect is centered on its selective activation of TRβ in the liver. This is achieved through a two-step mechanism involving the HepDirect® prodrug technology and the intrinsic selectivity of the active metabolite, MB07344, for the TRβ isoform.
The HepDirect® Prodrug Technology
This compound is designed to be biologically inert in its administered form. Upon oral ingestion and absorption, it undergoes first-pass metabolism in the liver.[3] Within hepatocytes, the cytochrome P450 3A4 (CYP3A4) enzyme system metabolizes this compound, cleaving the prodrug moiety to release the active drug, MB07344.[3] This liver-specific conversion ensures that high concentrations of the active compound are localized to the target organ, while systemic circulation of the active drug is minimized, thereby enhancing its therapeutic index.[3]
TRβ Signaling in Lipid Metabolism
The active metabolite, MB07344, is a potent agonist of the thyroid hormone receptor-β (TRβ), which is the predominant thyroid hormone receptor isoform in the liver.[5] Activation of hepatic TRβ initiates a cascade of transcriptional events that favorably modulate lipid metabolism. Key effects include:
-
Increased LDL-C Clearance: Upregulation of the low-density lipoprotein receptor (LDLR) gene, leading to enhanced clearance of LDL-C from the circulation.[6]
-
Enhanced Cholesterol Excretion: Stimulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol excretion.
-
Reduced Triglyceride Synthesis: Downregulation of genes involved in de novo lipogenesis.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation.[3]
Efficacy Data
This compound has demonstrated robust lipid-lowering effects in both human clinical trials and various animal models.
Clinical Data
A Phase 1b clinical trial in subjects with mild hypercholesterolemia showed that this compound was well-tolerated and led to substantial, placebo-corrected reductions in key lipid parameters over a 14-day treatment period.[3]
| Parameter | Placebo-Corrected Decrease |
| LDL Cholesterol | 15-41% |
| Triglycerides | >30% |
| Apolipoprotein B (ApoB) | 9-40% |
| Lipoprotein(a) (Lp(a)) | 28-56% |
| Table 1: Summary of Phase 1b Clinical Trial Results.[3] |
Preclinical Data
Preclinical studies in various animal models have consistently shown the cholesterol and triglyceride-lowering effects of this compound.
| Animal Model | Key Findings |
| Diet-Induced Obese (DIO) Mice | Reduced total plasma cholesterol and triglycerides.[5] |
| Zucker Diabetic Fatty (ZDF) Rats | Reduced hepatic steatosis and plasma cholesterol.[7] |
| Cholesterol-Fed Rats | Reduced plasma cholesterol levels. |
| Rabbits, Dogs, and Monkeys | Additive cholesterol-lowering activity when combined with atorvastatin (B1662188).[8] |
| Table 2: Summary of Preclinical Efficacy Data. |
Experimental Protocols
The following are summaries of the methodologies employed in key preclinical studies of this compound.
Diet-Induced Obese (DIO) Mouse Study
-
Objective: To evaluate the effect of this compound on plasma cholesterol and triglycerides in a mouse model of diet-induced obesity.
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-14 weeks to induce obesity and dyslipidemia.[9][10]
-
Treatment: this compound was administered orally once daily for 14 days at various dose levels (e.g., 0.3-30 mg/kg).[5]
-
Sample Collection and Analysis: Blood samples were collected at baseline and at the end of the treatment period for the analysis of total plasma cholesterol and triglycerides using standard enzymatic assays.
-
Workflow:
Pharmacokinetic Studies in Rats, Dogs, and Monkeys
-
Objective: To characterize the pharmacokinetic profile of this compound and its active metabolite, MB07344, in multiple species.
-
Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.[11][12]
-
Administration: A single oral or intravenous dose of this compound was administered.
-
Sample Collection: Serial blood samples were collected at predetermined time points post-dose. Plasma was separated for analysis.
-
Bioanalysis: Plasma concentrations of this compound and MB07344 were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
Conclusion
This compound represents a promising, liver-targeted therapeutic agent for the management of dyslipidemia. Its unique mechanism of action, centered on the HepDirect® prodrug technology and selective TRβ agonism, allows for potent reduction of cholesterol and triglycerides while mitigating the risk of systemic side effects. The robust preclinical and clinical data gathered to date support its continued development as a novel treatment for patients with hyperlipidemia and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. Frontiers | New avenues for regulation of lipid metabolism by thyroid hormones and analogs [frontiersin.org]
- 6. Therapeutic effects of gypenosides on hypercholesterolemia and it protective effect on liver injury [jcpu.cpu.edu.cn]
- 7. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytokinetics.com [cytokinetics.com]
The Pharmacodynamics of MB-07811: A Liver-Targeted TRβ Agonist for Hyperlipidemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MB-07811, also known as VK-2809, is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) selective agonist, MB07344.[1][2] Developed to address hyperlipidemia, this compound leverages a HepDirect® prodrug technology to achieve liver-specific delivery, thereby minimizing the potential for adverse effects associated with systemic thyroid hormone receptor activation.[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways.
Mechanism of Action
This compound is designed for selective activation within the liver. Following oral administration, it undergoes extensive first-pass metabolism in the liver, where it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.[4] MB07344 is a potent and selective agonist of the thyroid hormone receptor-β (TRβ), a nuclear receptor predominantly expressed in the liver.[5]
Activation of hepatic TRβ by MB07344 initiates a cascade of events that lead to a significant reduction in plasma lipids. The primary mechanisms include:
-
Upregulation of LDL Receptor Expression: TRβ activation increases the transcription of the low-density lipoprotein receptor (LDLR) gene, leading to a higher density of LDL receptors on the surface of hepatocytes. This enhances the clearance of LDL cholesterol from the bloodstream.
-
Stimulation of Cholesterol to Bile Acid Conversion: TRβ agonism induces the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This promotes the excretion of cholesterol from the body.[3]
-
Modulation of Fatty Acid Metabolism: TRβ activation also influences fatty acid metabolism by accelerating hepatic fatty acid oxidation, contributing to a reduction in liver fat (hepatic steatosis).[5]
The liver-targeting strategy is crucial for the safety profile of this compound. By confining the activation of thyroid hormone receptors to the liver, the risk of undesirable effects in other tissues, such as the heart (mediated by TRα), is significantly reduced.[3]
Data Presentation
The following tables summarize the key quantitative pharmacodynamic data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Key Findings | Reference |
| Cholesterol-Fed Rat | 0.4 mg/kg (p.o.) | ED₅₀ for lipid-lowering activity | [1] |
| Diet-Induced Obese Mice | 0.3-30 mg/kg (p.o. daily for 14 days) | Reduced total plasma cholesterol and triglycerides (40% at highest doses) | [2] |
| Rabbits, Dogs, Monkeys | Not specified | Additive cholesterol-lowering effect with atorvastatin | [4] |
Table 2: Phase 1b Clinical Trial Results in Subjects with Mild Hypercholesterolemia (14-day, multiple-dose)
| Parameter | Placebo-Corrected Decrease |
| LDL Cholesterol | 15-41% |
| Triglycerides | >30% |
| Apolipoprotein B (apoB) | 9-40% |
| Lipoprotein(a) (Lp(a)) | 28-56% |
Experimental Protocols
Due to limitations in accessing the full-text of the primary research articles, the following experimental protocols are generalized based on the available information.
In Vivo Animal Studies (General Protocol)
-
Animal Models: Male Sprague-Dawley rats, C57BL/6 mice, New Zealand White rabbits, Beagle dogs, and Cynomolgus monkeys were used in various studies. For diet-induced obesity models, animals were fed a high-fat diet for a specified period to induce hyperlipidemia and hepatic steatosis.
-
Drug Administration: this compound was typically administered orally (p.o.) via gavage, once daily for the duration of the study. Dosing vehicles commonly included solutions like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Blood Sampling: Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL, triglycerides, apoB, and Lp(a).
-
Tissue Analysis: At the end of the study, liver tissue was often collected for histological analysis to assess hepatic steatosis and for gene expression analysis of TRβ target genes.
-
Data Analysis: Statistical analysis was performed to compare the effects of this compound treatment with a vehicle control group.
Human Clinical Trials (Phase 1b)
-
Study Design: A randomized, double-blind, placebo-controlled, rising multiple-dose study.
-
Participants: Subjects with mild elevations in LDL cholesterol.
-
Intervention: Participants received a once-daily oral dose of this compound or a placebo for 14 days.
-
Assessments: Blood samples were collected to assess lipid profiles (LDL, triglycerides, apoB, Lp(a)). Safety and tolerability were monitored throughout the study, including cardiac function and liver enzyme levels.
Mandatory Visualization
Signaling Pathway of this compound in Hepatocytes
References
- 1. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSH−SPP1/TRβ−TSH positive feedback loop mediates fat deposition of hepatocyte: Crosstalk between thyroid and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential Off-Target Effects of TRβ Agonists: A Technical Guide on MB-07811
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroid hormone receptor β (TRβ) agonists are a promising class of therapeutics for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). By selectively targeting TRβ, which is predominantly expressed in the liver, these agents aim to harness the beneficial metabolic effects of thyroid hormone while avoiding the adverse effects associated with the activation of TRα, which is more abundant in the heart and bone. MB-07811 (also known as VK2809) is a novel, liver-targeted prodrug of a potent TRβ-selective agonist, MB07344. This technical guide provides an in-depth analysis of the potential off-target effects of this compound, focusing on its mechanism of action, preclinical and clinical safety profile, and the experimental methodologies used for its evaluation.
Introduction: The Rationale for TRβ Selectivity
Thyroid hormones are critical regulators of metabolism, with their actions mediated by two main receptor isoforms, TRα and TRβ.[1] While both receptors contribute to the overall effects of thyroid hormone, they have distinct tissue distribution and physiological roles. TRα is highly expressed in the heart, bone, and central nervous system, where its activation can lead to undesirable effects such as tachycardia, arrhythmias, and bone loss.[1] In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects on lipid metabolism, including the lowering of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1]
The development of TRβ-selective agonists is therefore a key strategy to uncouple the desired metabolic benefits from the potential for adverse cardiac and skeletal effects. This compound was designed as a liver-targeted prodrug to further enhance its safety profile by concentrating the active compound, MB07344, in the liver and minimizing systemic exposure.
Mechanism of Action and Liver-Targeting Strategy of this compound
This compound is an orally bioavailable prodrug that is selectively activated in the liver. This liver-targeting is achieved through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[2]
Signaling Pathway of TRβ Activation
Upon activation by an agonist like MB07344, TRβ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) in the promoter regions of target genes, modulating their transcription. In the context of lipid metabolism, this leads to an increase in the expression of genes involved in cholesterol clearance and fatty acid oxidation.
Experimental Workflow for Assessing Liver-Targeting
The liver-targeting efficiency of this compound can be assessed through a series of in vitro and in vivo experiments.
Quantitative Data on Receptor Selectivity and Potency
The selectivity of the active metabolite, MB07344, for TRβ over TRα is a critical determinant of its safety profile. This is typically assessed using in vitro binding and functional assays.
| Compound | Target | Assay Type | Value | Unit | Reference |
| MB07344 | TRβ | Radioligand Binding (Ki) | 2.2 | nM | [2] |
| MB07344 | TRα | Radioligand Binding (Ki) | - | - | - |
| MB07344 | TRβ vs. TRα | Selectivity | 16-fold | - | [2] |
Preclinical Safety and Toxicology
A comprehensive preclinical safety program is essential to identify potential off-target effects. For a TRβ agonist, particular attention is paid to the cardiovascular and skeletal systems.
In Vitro Off-Target Screening
A broad panel of in vitro assays is used to screen for unintended interactions with other receptors, ion channels, and enzymes.
| Assay Type | Target Class | Representative Targets | Purpose |
| Radioligand Binding | GPCRs, Nuclear Receptors | Adrenergic, Dopaminergic, etc. | Identify unintended receptor interactions. |
| Enzyme Inhibition | Kinases, Proteases, etc. | Various | Assess potential for off-target enzyme inhibition. |
| Ion Channel Patch Clamp | hERG, Nav1.5, Cav1.2 | Cardiac ion channels | Evaluate risk of cardiac arrhythmias. |
In Vivo Toxicology Studies
Repeat-dose toxicology studies in at least two species (one rodent, one non-rodent) are conducted to assess the overall safety profile and identify any target organ toxicity.
| Study Type | Species | Duration | Key Assessments |
| Repeat-Dose Toxicology | Rat, Monkey | Up to 26 weeks | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology. |
| Cardiovascular Safety | Telemetered Dog or Monkey | - | Continuous monitoring of ECG, blood pressure, and heart rate. |
| Bone Safety | Rodent | Long-term | Bone mineral density (DXA), bone turnover markers, histomorphometry. |
Clinical Safety Profile of this compound (VK2809)
Data from Phase 1 and Phase 2 clinical trials have provided valuable insights into the safety and tolerability of this compound in humans.
Phase 1b Study in Subjects with Mild Hypercholesterolemia
-
Findings: Generally well-tolerated. No apparent cardiac effects (heart rate, rhythm, blood pressure) compared to placebo.[2]
-
Potential Off-Target/On-Target Effects: Mild increases in liver enzymes and dose-related shifts in thyroid hormone levels were observed at higher doses.[2]
Phase 2b VOYAGE Study in Patients with NASH
-
Findings: The majority of treatment-related adverse events were mild or moderate and comparable to placebo. Gastrointestinal tolerability was excellent.[2]
-
Serious Adverse Events: One treatment-related serious adverse event was reported, which was a worsening of a pre-existing psychiatric disorder.
Experimental Protocols
Representative TRβ Radioligand Binding Assay
This protocol is a representative example and may not reflect the exact procedure used for MB07344.
Objective: To determine the binding affinity (Ki) of a test compound for the human TRβ.
Materials:
-
Human recombinant TRβ ligand-binding domain (LBD).
-
[125I]-T3 (triiodothyronine) as the radioligand.
-
Test compound (e.g., MB07344).
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA, 10% glycerol, 1 mM DTT).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a multi-well plate, add the test compound dilutions, a fixed concentration of [125I]-T3, and the TRβ LBD.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition binding curve.
Representative CYP3A4-Mediated Prodrug Activation Assay
Objective: To confirm the conversion of this compound to MB07344 by human CYP3A4.
Materials:
-
Human liver microsomes or recombinant human CYP3A4.
-
This compound.
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Acetonitrile for reaction quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP3A4, incubation buffer, and this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Stop the reaction at each time point by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of MB07344 using a validated LC-MS/MS method.
Conclusion
This compound is a liver-targeted TRβ agonist with a promising safety profile, largely attributable to its selectivity for the TRβ isoform and its targeted delivery to the liver. While clinical data to date have shown good tolerability, the potential for off-target effects, particularly at higher doses, necessitates continued careful monitoring. The in-depth preclinical characterization, including comprehensive off-target screening and in vivo toxicology studies, is crucial for de-risking such compounds. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the safety and selectivity of novel TRβ agonists, which will be critical for their successful development as therapeutics for metabolic diseases.
References
MB-07811: A Technical Overview of a Liver-Targeted Thyroid Hormone Receptor-β Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811, also known as VK-2809, is a novel, orally active small molecule that has been investigated for its potential in treating hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD). It is a prodrug that is selectively activated in the liver to its active form, MB07344, a potent agonist of the thyroid hormone receptor-β (THR-β). This liver-targeting mechanism is designed to maximize therapeutic efficacy in reducing cholesterol and triglycerides while minimizing potential side effects associated with systemic thyroid hormone receptor activation.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically described as 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol.[2] As a prodrug, it exhibits low affinity for thyroid hormone receptors.[1] Its active metabolite, MB07344, however, demonstrates high affinity and selectivity for THR-β.[3]
| Property | Value | Source |
| Synonyms | VK-2809 | [1][2] |
| Molecular Formula | C28H32ClO5P | [2] |
| Molecular Weight | 515.0 g/mol | [2] |
| IUPAC Name | 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | [2] |
| SMILES | CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC--INVALID-LINK--C4=CC(=CC=C4)Cl | [2] |
| This compound TRβ Ki | 14.6 ± 0.5 μM | [1] |
| This compound TRα Ki | 12.5 ± 0.6 μM | [1] |
| MB07344 TRβ Ki | 2.2 nM | [3] |
| MB07344 Selectivity | 16-fold over TRα | [3] |
Mechanism of Action and Signaling Pathway
This compound is designed as a HepDirect prodrug, targeting the liver to exert its therapeutic effects.[1][2] Upon oral administration, it is absorbed and undergoes first-pass metabolism in the liver, where it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.[4] MB07344 then acts as a selective agonist for the thyroid hormone receptor-β (THR-β), a nuclear receptor highly expressed in the liver.[4][5]
Activation of THR-β in hepatocytes leads to the regulation of genes involved in lipid metabolism. This includes increasing the expression of the low-density lipoprotein receptor (LDLR), which enhances the clearance of LDL cholesterol from the bloodstream.[6] Additionally, THR-β activation stimulates hepatic fatty acid oxidation, contributing to a reduction in liver fat and serum triglycerides.[4] The liver-specific action of this compound is intended to avoid the adverse effects associated with the activation of THR-α and systemic THR-β, such as cardiac effects and suppression of the thyroid hormone axis.[3]
Pharmacokinetics and Metabolism
Preclinical studies in rats, dogs, and monkeys have demonstrated the liver-targeting properties of this compound.[4] Following oral administration, this compound is efficiently converted to its active metabolite, MB07344, in the liver.
| Parameter | Species | Value | Source |
| Metabolizing Enzyme | Human, Rat, Dog, Monkey | Cytochrome P450 3A | [4] |
| Active Metabolite | - | MB07344 | [4] |
Efficacy Data
Preclinical Studies
In animal models, this compound has demonstrated significant reductions in plasma cholesterol and triglycerides. In diet-induced obese mice, oral administration of this compound for 14 days resulted in dose-dependent reductions in total plasma cholesterol and up to a 40% reduction in plasma triglycerides at the highest doses.[7] Studies in rabbits, dogs, and monkeys have shown that this compound, both as a monotherapy and in combination with atorvastatin (B1662188), leads to a greater decrease in total plasma cholesterol than either agent alone.[8]
| Animal Model | Treatment | Duration | Key Findings | Source |
| Diet-induced obese mice | This compound (0.3-30 mg/kg, oral, daily) | 14 days | Reduced total plasma cholesterol and triglycerides (up to 40%) | [7] |
| Rabbits, Dogs, Monkeys | This compound (oral) +/- Atorvastatin | - | Additive cholesterol-lowering effect with atorvastatin | [8] |
| Rats | This compound (doses up to 125x ED50) | - | No modification in heart rate, heart weight, or body weight | [3] |
Clinical Studies
This compound has undergone Phase 1 and Phase 2 clinical trials. In a 14-day Phase 1b trial in subjects with mild elevations in LDL cholesterol, this compound was well-tolerated and showed substantial placebo-corrected decreases in LDL (15-41%), triglycerides (>30%), apoB (9-40%), and Lp(a) (28-56%).[4] A Phase 2 study was designed to further assess the efficacy, safety, and tolerability of this compound in subjects with primary hypercholesterolemia over 12 weeks.[9]
| Clinical Trial Phase | Population | Duration | Key Findings | Source |
| Phase 1b | Mildly elevated LDL cholesterol | 14 days | LDL reduction: 15-41%Triglyceride reduction: >30%ApoB reduction: 9-40%Lp(a) reduction: 28-56% | [4] |
Experimental Protocols
In Vitro Metabolism Assay
Objective: To determine the metabolic stability and conversion of this compound to its active metabolite in liver microsomes.
Methodology:
-
Incubation: Incubate this compound (typically at a concentration of 1 µM) with pooled human liver microsomes (e.g., 0.5 mg protein/mL) at 37°C.
-
Cofactor: The reaction is initiated by the addition of NADPH (1 mM). A control incubation without NADPH is run in parallel.
-
Time Points: Aliquots of the reaction mixture are taken at multiple time points (e.g., 0, 10, 20, 30, and 60 minutes).
-
Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (this compound) and the formation of the metabolite (MB07344).
-
Data Calculation: The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute sample. The in vitro intrinsic clearance (CLint) can be calculated from the elimination rate constant.
In Vivo Efficacy Study in Mice
Objective: To evaluate the effect of this compound on plasma lipid levels in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Use mice fed a high-fat diet to induce obesity and hyperlipidemia.
-
Acclimatization: Allow the animals to acclimatize to the housing conditions.
-
Dosing: Administer this compound orally, once daily, at various doses (e.g., 0.3, 1, 3, 10, 30 mg/kg) for a specified period (e.g., 14 days). A vehicle control group receives the formulation without the drug.
-
Sample Collection: Collect blood samples from the mice at baseline and at the end of the treatment period.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol and triglyceride levels using standard biochemical assays.
-
Statistical Analysis: Compare the lipid levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Therapeutic Rationale
The therapeutic strategy behind this compound is based on the selective activation of THR-β in the liver, which is known to play a key role in regulating lipid and cholesterol metabolism. By targeting the liver, this compound aims to provide the benefits of thyroid hormone action on lipids while avoiding the undesirable systemic effects.
Conclusion
This compound represents a promising, liver-targeted approach for the treatment of hyperlipidemia and related metabolic disorders. Its mechanism as a THR-β agonist, combined with its selective activation in the liver, has demonstrated significant efficacy in reducing cholesterol and triglycerides in both preclinical and early-stage clinical studies. The data suggest a favorable safety profile, positioning this compound as a potential new therapeutic option for patients with dyslipidemia. Further clinical development will be crucial to fully elucidate its long-term safety and efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Thyroid hormone receptor beta - Wikipedia [en.wikipedia.org]
- 6. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to MB-07811's Impact on Lipid Metabolism Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: MB-07811 (also known as VK-2809) is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (THR-β) agonist, MB-07344.[1][2][3] This document elucidates the mechanism of action of this compound, its specific impact on lipid metabolism pathways, and its therapeutic potential for treating hyperlipidemia and related metabolic disorders.[4][5][6] By selectively activating THR-β in the liver, this compound effectively reduces serum cholesterol and triglycerides while avoiding the adverse effects associated with non-targeted thyroid hormone receptor activation in extrahepatic tissues like the heart, bone, and muscle.[2][3][4] This guide provides a comprehensive overview of the preclinical and clinical findings, detailed experimental protocols, and the signaling pathways involved.
Core Mechanism of Action
This compound is engineered as a HepDirect® prodrug, designed for targeted delivery to the liver.[4][6] Following oral administration, it undergoes first-pass hepatic extraction.[2][3] In the liver, it is metabolized by the cytochrome P450 3A (CYP3A) enzyme, which is predominantly expressed in hepatocytes, to its active form, the negatively charged agonist MB-07344.[2][4] This active metabolite, MB-07344, is a potent and selective agonist for the thyroid hormone receptor-β (THR-β), exhibiting a binding affinity (Ki) of 2.17 ± 0.03 nmol·L⁻¹ and a 15.8-fold selectivity for THR-β over THR-α.[7] The charged nature of MB-07344 limits its distribution to extrahepatic tissues and facilitates its rapid elimination in the bile, thereby enhancing its liver-specific therapeutic action and improving its safety profile.[2][3]
Signaling Pathway of this compound in Hepatocytes
Caption: Hepatic activation and signaling cascade of this compound.
Quantitative Data on Lipid Profile Modulation
This compound has demonstrated significant efficacy in lowering key lipid parameters in both preclinical animal models and human clinical trials. The data consistently show reductions in total cholesterol, LDL cholesterol, and triglycerides.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Dosage | Duration | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
| Diet-Induced Obese (DIO) Mice | 0.3-30 mg/kg (oral, daily) | 14 days | Up to 61% | ~40% (at highest doses) | [1][2] |
| Cynomolgus Monkeys | 0.1-30 mg/kg (oral, daily) | 7 days | 23% - 34% | Not specified | [7] |
| Beagle Dogs | Not specified | Not specified | Significant decrease | Not specified | [7] |
Table 2: Clinical Efficacy of this compound in a Phase 1b Trial
| Parameter | Dosage | Duration | Placebo-Corrected Reduction | Reference |
| LDL Cholesterol | Effective doses | 14 days | 15% - 41% | [4] |
| Triglycerides | Effective doses | 14 days | > 30% | [4] |
| Apolipoprotein B (apoB) | Effective doses | 14 days | 9% - 40% | [4] |
| Lipoprotein(a) (Lp(a)) | Effective doses | 14 days | 28% - 56% | [4] |
Table 3: Additive Cholesterol-Lowering Effect with Atorvastatin (B1662188)
| Animal Model | Treatment | Total Cholesterol Reduction vs. Monotherapy | Reference |
| Rabbits, Dogs, Monkeys | This compound + Atorvastatin | Additive decrease beyond either agent alone | [7][8][9] |
Experimental Protocols & Methodologies
The evaluation of this compound's impact on lipid metabolism has involved a range of in vivo and in vitro studies.
In Vivo Animal Studies Protocol (General)
-
Animal Model Selection: Diet-induced obese (DIO) mice are commonly used to model metabolic disease.[2] Other models include rats, beagle dogs, and cynomolgus monkeys to assess efficacy across species.[3][7]
-
Acclimatization: Animals are acclimatized to laboratory conditions before the study begins.
-
Group Allocation: Animals are randomly assigned to vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally, typically once daily, at varying doses (e.g., 0.3-30 mg/kg) for a specified duration, such as 14 days.[1]
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis. Liver tissue may be harvested for analysis of hepatic triglyceride content and gene expression.[2][3]
-
Biochemical Analysis: Plasma/serum is analyzed for total cholesterol, triglycerides, LDL, and HDL levels using standard enzymatic assays.
-
Gene Expression Analysis: Hepatic gene expression (e.g., for the LDL receptor) is quantified using techniques like quantitative real-time PCR (qPCR) or RNA sequencing.[2]
In Vitro Hepatocyte Studies
-
Cell Culture: Freshly isolated primary rat hepatocytes are used to study the intracellular metabolism and action of this compound.[2]
-
Treatment: Hepatocytes are incubated with this compound or its active form, MB-07344.[2]
-
Metabolite Analysis: Intracellular levels of MB-07344 are measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the conversion of the prodrug.[2]
-
Target Gene Analysis: The expression of THR-β target genes involved in lipid metabolism is assessed to confirm target engagement.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of this compound.
Impact on Key Lipid Metabolism Pathways
Activation of hepatic THR-β by MB-07344 initiates a cascade of genomic events that favorably regulate lipid homeostasis.
Cholesterol Metabolism and Reverse Cholesterol Transport
The primary mechanism for cholesterol reduction is the upregulation of the LDL receptor (LDL-R) gene in the liver.[2] Thyroid hormone response elements (TREs) are present in the promoter region of the LDL-R gene. THR-β activation directly enhances the transcription of LDL-R, leading to an increased number of LDL receptors on the hepatocyte surface. This, in turn, enhances the clearance of LDL cholesterol from the circulation. Studies have shown that while LDL-R mRNA levels were unchanged 24 hours after administration, they were significantly increased at earlier time points (3-8 hours).[2] This mechanism is complementary to that of statins, which also upregulate LDL-R, explaining the observed additive cholesterol-lowering effects when this compound is co-administered with atorvastatin.[7][9]
Triglyceride and Fatty Acid Metabolism
This compound effectively reduces both serum and hepatic triglycerides.[2][3] The activation of THR-β in the liver stimulates fatty acid oxidation (FAO). Thyroid hormones are known to increase mitochondrial activity and the expression of genes involved in the beta-oxidation of fatty acids.[10] By promoting the "burning" of fat within the liver, this compound reduces the substrate available for triglyceride synthesis and subsequent packaging into very-low-density lipoproteins (VLDL), leading to lower circulating triglyceride levels. This action also directly addresses hepatic steatosis (fatty liver), a condition often associated with hyperlipidemia and metabolic syndrome.[1][4]
Logical Relationship Diagram
Caption: this compound's mechanism leads to improved lipid profiles.
Conclusion
This compound represents a significant advancement in the treatment of dyslipidemia through its innovative liver-targeting mechanism. By selectively activating THR-β in hepatocytes, it potently lowers both cholesterol and triglycerides through clinically relevant pathways, including LDL receptor upregulation and increased fatty acid oxidation. The preclinical and early-phase clinical data demonstrate a robust and favorable impact on lipid profiles with an improved safety margin compared to non-selective thyroid hormone agonists.[2][4] This targeted approach holds substantial promise for managing complex metabolic diseases such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- 7. Thyroid hormone β receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid hormone β receptor activation has additive cholesterol lowering activity in combination with atorvastatin in ra… [ouci.dntb.gov.ua]
- 9. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism and thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of MB-07811: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies investigating the efficacy of MB-07811, a liver-targeted prodrug. The data presented herein focuses on its mechanism of action as a selective thyroid hormone receptor-β (THR-β) agonist, its metabolic activation, and the key experimental methodologies used to determine its preclinical efficacy.
Core Findings: Quantitative Data Summary
The in vitro efficacy of this compound is intrinsically linked to its conversion to the active metabolite, MB07344. The following tables summarize the key quantitative data from initial preclinical studies.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | TRα | 12.5 ± 0.6 µM[1] |
| TRβ | 14.6 ± 0.5 µM[1] | |
| MB07344 | TRβ | 2.17 nM[2][3] |
As indicated, this compound exhibits low affinity for both thyroid hormone receptor isoforms. In contrast, its active metabolite, MB07344, is a potent THR-β agonist.
Table 2: In Vitro Metabolism of this compound to MB07344 in Rat Liver Microsomes
| Parameter | Value |
| Vmax | 2.74 ± 0.12 nmol·min⁻¹·mg⁻¹ |
| Km | 18.8 ± 3.06 µM |
| Intrinsic Clearance (CLint) | 145 ± 24.5 µl·min⁻¹·mg⁻¹ |
These data demonstrate the efficient conversion of the prodrug this compound to the active compound MB07344 in a liver-specific metabolic environment.
Table 3: Functional Selectivity of MB07344
| Compound | Parameter | Value |
| MB07344 (VK2809A) | THR-β over THR-α Selectivity Ratio | 2.5 to 15.8[4] |
This selectivity for the β-isoform of the thyroid hormone receptor is a critical attribute, as THR-β is predominantly expressed in the liver and plays a key role in lipid metabolism, while THR-α is more widely distributed, including in cardiac tissue, where its activation can lead to adverse effects.
Signaling Pathway and Mechanism of Action
This compound is designed as a liver-targeted prodrug. Upon oral administration, it is absorbed and preferentially taken up by hepatocytes. Within the liver cells, it undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP3A, to form the active THR-β agonist, MB07344. MB07344 then binds to and activates THR-β in the nucleus, leading to the regulation of target genes involved in lipid metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments used to characterize this compound and its active metabolite.
Thyroid Hormone Receptor Binding Assay
This assay determines the binding affinity of a test compound to the thyroid hormone receptors.
Objective: To quantify the inhibitory constant (Ki) of this compound and MB07344 for THRα and THRβ.
Materials:
-
Purified human THRα and THRβ ligand-binding domains.
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃).
-
Test compounds (this compound, MB07344).
-
Assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the purified THR isoform, a fixed concentration of radiolabeled T₃, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled T₃).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism Assay
This assay evaluates the conversion of the prodrug this compound to its active metabolite MB07344.
Objective: To determine the kinetic parameters (Vmax, Km, CLint) of this compound metabolism in liver microsomes.
Materials:
-
Rat or human liver microsomes.
-
This compound.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate liver microsomes with this compound at various concentrations in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of MB07344.
-
Determine the initial velocity of MB07344 formation at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to calculate Vmax and Km.
-
Calculate the intrinsic clearance (CLint) as Vmax/Km.
THR-β Functional Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the THR-β.
Objective: To determine the functional potency (EC₅₀) and selectivity of MB07344 as a THR-β agonist.
Materials:
-
A suitable mammalian cell line (e.g., HEK293) engineered to express human THR-β.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell culture medium and reagents.
-
Test compound (MB07344).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the THR-β expression plasmid and the TRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control and a positive control (e.g., T₃).
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the dose-response curve using non-linear regression.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of a prodrug like this compound.
References
The Therapeutic Potential of VK-2809: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), represents a significant and growing public health challenge. As a progressive form of non-alcoholic fatty liver disease (NAFLD), NASH is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved long-term treatments, there is a critical unmet need for effective therapies. VK-2809, a novel, orally available, liver-selective thyroid hormone receptor beta (TRβ) agonist, has emerged as a promising therapeutic candidate for NASH and other metabolic disorders. This technical guide provides an in-depth exploration of the core science behind VK-2809, its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Selective TRβ Agonism
VK-2809 is a prodrug that is selectively taken up by hepatocytes and cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme to its active form.[1][2] This liver-targeting mechanism is designed to maximize therapeutic effects on hepatic lipid metabolism while minimizing potential off-target effects associated with systemic thyroid hormone activity, particularly on the TRα receptor, which is predominantly found in cardiac tissue.[3]
The active metabolite of VK-2809 is a potent and selective agonist of the thyroid hormone receptor beta (TRβ).[4] Activation of hepatic TRβ is known to modulate the expression of numerous genes involved in lipid metabolism, leading to a reduction in plasma and liver lipids.[3][5] Key mechanisms include increasing the expression of low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol, and stimulating mitochondrial fatty acid oxidation.[5] Preclinical studies in rodent models of diet-induced NASH have demonstrated that VK-2809 leads to potent reductions in plasma and liver lipids, improvements in liver fibrosis, and favorable changes in the expression of genes associated with lipid metabolism and fibrogenic signaling.[3][5][6]
Further research in a mouse model of glycogen (B147801) storage disease type Ia (GSD Ia) has elucidated additional downstream effects of VK-2809.[7] In this model, VK-2809 was shown to stimulate hepatic autophagic flux, evidenced by increased levels of microtubule-associated protein light chain 3-II (LC3B-II) and decreased p62 protein levels.[7] This process was associated with the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7] Additionally, VK-2809 increased the expression of carnitine palmitoyltransferase 1a (CPT1α) and fibroblast growth factor 21 (FGF21), and promoted mitochondrial biogenesis, all of which contribute to enhanced mitochondrial β-oxidation.[7]
Clinical Development and Efficacy
VK-2809 has undergone several clinical trials, demonstrating its potential in treating metabolic disorders. The most notable of these are the Phase 2a trial in patients with NAFLD and elevated LDL-C, and the Phase 2b VOYAGE study in patients with biopsy-confirmed NASH and fibrosis.
Phase 2a Study in NAFLD and Hypercholesterolemia
In a 12-week, Phase 2a clinical trial, patients with NAFLD and elevated LDL-C were treated with VK-2809. The study successfully met its primary endpoint, with patients receiving VK-2809 demonstrating statistically significant reductions in LDL-C of 20% or more compared to placebo.[5] Furthermore, the trial achieved its secondary endpoint, showing that patients treated with VK-2809 experienced statistically significant reductions in liver fat content of 54-60%, as assessed by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[5] The treatment was also associated with improvements in other lipids, including atherogenic proteins such as apolipoprotein B and lipoprotein(a).[5]
Phase 2b VOYAGE Study in Biopsy-Confirmed NASH
The VOYAGE study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy, safety, and tolerability of VK-2809 in patients with biopsy-confirmed NASH and fibrosis (stages F1-F3).[8] The study evaluated various doses of VK-2809 against a placebo over 52 weeks.
Primary Endpoint: Liver Fat Reduction at Week 12
The primary endpoint of the VOYAGE study was the change in liver fat content from baseline to Week 12, measured by MRI-PDFF. Patients receiving VK-2809 experienced statistically significant reductions in liver fat content compared to placebo.[9] The median relative change from baseline in liver fat for patients receiving VK-2809 ranged from 38% to 55%.[5][9] Notably, up to 85% of patients treated with VK-2809 achieved at least a 30% relative reduction in liver fat content, a threshold associated with a greater likelihood of histologic response in NASH.[5][9][10]
Secondary Endpoints: Histologic Improvements at Week 52
The secondary endpoints of the VOYAGE study, assessed at 52 weeks via liver biopsy, demonstrated significant histologic improvements in patients treated with VK-2809.[5][11]
-
NASH Resolution: On the endpoint of NASH resolution without worsening of fibrosis, 63% to 75% of patients in the VK-2809 treatment groups achieved this outcome, compared to 29% for placebo.[4][5][11][12]
-
Fibrosis Improvement: For the endpoint of fibrosis improvement of at least one stage with no worsening of NASH, 44% to 57% of patients treated with VK-2809 showed improvement, compared to 34% for placebo.[4][5][11] In the 5 mg and 10 mg every-other-day cohorts, this improvement was statistically significant.[12]
-
Combined Endpoint: A combined endpoint of both NASH resolution and fibrosis improvement was achieved by 40% to 50% of patients in the VK-2809 groups, compared to 20% in the placebo group.[4][5][11]
Lipid Profile Improvements
Consistent with its mechanism of action, VK-2809 demonstrated robust and sustained improvements in plasma lipid profiles at both 12 and 52 weeks.[5][10][11] At 52 weeks, patients receiving VK-2809 showed placebo-adjusted reductions in LDL-C ranging from 20% to 25%, as well as significant reductions in triglycerides and other atherogenic proteins like apolipoprotein B (ApoB), lipoprotein(a) [Lp(a)], and apolipoprotein C-III (ApoC-III).[11][13] These effects suggest a potential cardioprotective benefit.[5][11][13][14]
Summary of Quantitative Clinical Trial Data
| Phase 2a: NAFLD & Hypercholesterolemia (12 Weeks) | VK-2809 | Placebo |
| LDL-C Reduction | ≥ 20% (statistically significant) | Not specified |
| Liver Fat Reduction (MRI-PDFF) | 54% - 60% (statistically significant) | Not specified |
| Phase 2b VOYAGE Study: Biopsy-Confirmed NASH | VK-2809 Dosing Groups | Placebo |
| Median Relative Liver Fat Reduction at Week 12 (MRI-PDFF) | 38% - 55% | -5.4% |
| Proportion of Patients with ≥30% Liver Fat Reduction at Week 12 | Up to 85% | 13.6% |
| Mean Relative Liver Fat Reduction at Week 52 (MRI-PDFF) | 37% - 55% | Not specified |
| NASH Resolution without Worsening of Fibrosis at Week 52 | 63% - 75% | 29% |
| Fibrosis Improvement (≥1 stage) without Worsening of NASH at Week 52 | 44% - 57% | 34% |
| NASH Resolution AND Fibrosis Improvement at Week 52 | 40% - 50% | 20% |
| Placebo-Adjusted LDL-C Reduction at Week 52 | 20% - 25% | N/A |
Experimental Protocols
The clinical evaluation of VK-2809 in the context of NASH relies on standardized and rigorous experimental protocols. Below are detailed methodologies for the key assessments used in these trials.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis of NASH and the assessment of changes in disease activity and fibrosis stage.
-
Biopsy Acquisition: A needle core biopsy of the liver is obtained, preferably from the right lobe. To ensure an adequate sample for histological evaluation, the tissue core should be at least 2 cm in length and obtained with a 16-gauge or larger needle.
-
Tissue Processing: The liver tissue is fixed in formalin and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for assessment of steatosis, inflammation, and ballooning, and with a connective tissue stain such as Masson's trichrome to evaluate fibrosis.
-
Histological Scoring: The NASH Clinical Research Network (CRN) histological scoring system is widely used to grade disease activity and stage fibrosis.
-
NAFLD Activity Score (NAS): This is a composite score based on the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The total NAS can range from 0 to 8. A score of ≥5 is strongly correlated with a diagnosis of "definite NASH," while a score of ≤3 is correlated with "not NASH."
-
Fibrosis Staging: Fibrosis is staged on a scale from 0 to 4, where stage 0 represents no fibrosis, stage 1 indicates perisinusoidal or portal/periportal fibrosis, stage 2 denotes perisinusoidal and portal/periportal fibrosis, stage 3 corresponds to bridging fibrosis, and stage 4 signifies cirrhosis.
-
-
Endpoint Definition:
Liver Fat Quantification by MRI-PDFF
MRI-PDFF is a non-invasive, quantitative imaging biomarker used to measure the fraction of protons in the liver that are bound to fat.
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan to minimize variations in liver fat content due to recent food intake.
-
Image Acquisition: Patients are positioned in a clinical MRI scanner (e.g., 1.5T or 3.0T). A specialized multi-echo gradient-echo pulse sequence is used to acquire images of the liver during a single breath-hold. This sequence captures the signal from both water and fat protons at multiple echo times.
-
Data Processing: The acquired data is processed using specialized software that employs a multi-peak fat spectral model to separate the signals from water and fat. This allows for the calculation of the proton density fat fraction (PDFF) for each voxel in the liver. Confounder correction algorithms are applied to account for factors such as T1 bias and T2* decay, ensuring an accurate and reproducible measurement of liver fat.
-
Quantification: The mean PDFF is calculated across multiple regions of interest (ROIs) placed in different segments of the liver to provide a representative measure of the overall hepatic steatosis. The result is expressed as a percentage.
Assessment of Plasma Lipids
Standardized laboratory procedures are used to measure plasma lipid levels.
-
Sample Collection: Blood samples are collected from patients, typically in the morning. While fasting is not strictly required for a standard lipid profile, it may be specified in a clinical trial protocol for consistency.[15][16]
-
Sample Processing: The blood is centrifuged to separate the plasma or serum.
-
Analysis: An automated clinical chemistry analyzer is used to measure the concentrations of:
-
Total Cholesterol
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides
-
-
Calculations and Additional Measurements:
-
Low-Density Lipoprotein Cholesterol (LDL-C): Often calculated using the Friedewald equation (LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5)), though direct measurement methods are also available.[17] More modern and accurate equations like the Martin or Sampson equations are also recommended.[17]
-
Non-HDL-C: Calculated as Total Cholesterol – HDL-C.
-
Atherogenic Proteins: Specific immunoassays are used to measure the concentrations of ApoB, Lp(a), and ApoC-III.
-
Safety and Tolerability Assessment
The safety and tolerability of VK-2809 are assessed throughout the clinical trials.
-
Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity (mild, moderate, severe) and assessed for their potential relationship to the investigational product.
-
Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and renal function.
-
Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and physical examinations are conducted at each study visit.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any potential cardiac effects.
Safety and Tolerability Profile
Across multiple clinical studies, VK-2809 has demonstrated an encouraging safety and tolerability profile.[5] In the VOYAGE study, the majority (94%) of treatment-related adverse events among patients receiving VK-2809 were reported as mild or moderate.[5][9][10][13][14] Discontinuations due to adverse events were low and balanced between the placebo and treatment arms.[5][13] Notably, VK-2809 has shown excellent gastrointestinal (GI) tolerability, with rates of nausea, diarrhea, stool frequency, and vomiting being similar to those in the placebo group.[5][9][14] One treatment-related serious adverse event (SAE) was reported in a patient receiving VK-2809 who had a history of psychiatric disorders and reported a worsening of their symptoms.[5][9]
Conclusion and Future Directions
VK-2809 has established a compelling profile as a potential best-in-class oral therapy for NASH. Its liver-selective mechanism of action, which leverages the therapeutic benefits of TRβ agonism while minimizing systemic exposure, translates into robust efficacy in reducing liver fat, resolving NASH, and improving fibrosis. The consistent and significant improvements in atherogenic lipids further enhance its therapeutic potential by addressing the cardiovascular risk often associated with NASH. With a favorable safety and tolerability profile, VK-2809 is well-positioned for further development. Future research will likely focus on larger Phase 3 trials to confirm these findings and further establish its long-term safety and efficacy in a broader patient population. The continued exploration of TRβ agonists like VK-2809 offers significant hope for patients and clinicians in the management of NASH and its associated metabolic comorbidities.
References
- 1. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis [scholarworks.indianapolis.iu.edu]
- 3. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 5. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of Histologic Assessment for NAFLD and Development of an Expanded NAFLD Activity Score - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viking Therapeutics Announces Initiation of Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 13. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hse.ie [hse.ie]
- 16. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
An In-depth Technical Guide to MB-07811 and its Active Metabolite MB07344
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07811 (also known as VK-2809) is a novel, orally active prodrug designed for liver-targeted delivery of its active metabolite, MB07344.[1] MB07344 is a potent and selective agonist of the thyroid hormone receptor-β (TRβ), a nuclear receptor primarily expressed in the liver.[2][3] Activation of hepatic TRβ plays a crucial role in regulating lipid metabolism. The liver-targeting strategy of this compound aims to maximize the therapeutic benefits of TRβ agonism on cholesterol and triglyceride levels while minimizing potential side effects associated with systemic thyroid hormone receptor activation.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound and MB07344, including their mechanism of action, pharmacokinetic profiles, and efficacy in various models. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to support further research and development in this area.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not achieve optimal lipid levels with statin monotherapy, necessitating the development of novel therapeutic agents.[7] Thyroid hormone receptor (TR) agonists have long been recognized for their potent lipid-lowering effects. However, their clinical utility has been hampered by adverse effects in extrahepatic tissues, such as the heart and bone, which are primarily mediated by the thyroid hormone receptor-α (TRα).[8]
This compound represents a next-generation approach to overcome these limitations. It is a HepDirect® prodrug that is selectively converted to the active TRβ agonist MB07344 in the liver.[7] This liver-centric activation, coupled with the high selectivity of MB07344 for TRβ, is designed to elicit robust lipid-lowering effects with an improved safety profile.[4]
Mechanism of Action
This compound is an inactive prodrug that is orally bioavailable.[9] Upon absorption and first-pass metabolism in the liver, it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.[7] MB07344 is a potent agonist of the thyroid hormone receptor-β (TRβ).[2][3] The activation of hepatic TRβ leads to the downstream regulation of genes involved in lipid metabolism, resulting in a reduction of plasma cholesterol and triglycerides.[4][5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
In Vitro Binding Affinity and Metabolism
The following table summarizes the in vitro binding affinities of this compound and MB07344 for thyroid hormone receptors and the kinetic parameters of this compound metabolism.
| Compound | Parameter | Value | Species | Source |
| This compound | TRβ Ki | 14.6 ± 0.5 µM | Not Specified | [1] |
| TRα Ki | 12.5 ± 0.6 µM | Not Specified | [1] | |
| Vmax | 2.74 ± 0.12 nmol/min/mg | Rat (Liver Microsomes) | [4] | |
| Km | 18.8 ± 3.06 µM | Rat (Liver Microsomes) | [4] | |
| CLint | 145 ± 24.5 µl/min/mg | Rat (Liver Microsomes) | [4] | |
| MB07344 | TRβ Ki | 2.17 nM | Not Specified | [2][3] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound and MB07344 were evaluated in Sprague-Dawley rats.
| Compound | Route | Clearance | Volume of Distribution | Half-life (t1/2) | Oral Bioavailability | Source |
| This compound | i.v. | 11.6 ± 1.9 L/kg/h | 14.8 ± 4.0 L/kg | 1.23 ± 0.15 h | 39% | [4] |
| MB07344 | i.v. | 0.28 ± 0.00 L/kg/h | 0.39 ± 0.05 L/kg | 1.27 ± 0.26 h | <1% | [4] |
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
This compound was administered orally once daily for 14 days to diet-induced obese C57BL/6 mice.
| Dose (mg/kg) | Total Plasma Cholesterol Reduction | Plasma Triglyceride Reduction | Source |
| 0.3 - 30 | Significant reduction | 40% (at highest doses) | [1][4] |
Phase 1b Clinical Trial in Subjects with Mildly Elevated LDL Cholesterol
A 14-day, multiple-dose study of this compound was conducted in subjects with mild hypercholesterolemia.
| Parameter | Placebo-Corrected Decrease | Source |
| LDL Cholesterol | 15 - 41% | [7] |
| Triglycerides | > 30% | [7] |
| Apolipoprotein B (apoB) | 9 - 40% | [7] |
| Lipoprotein(a) (Lp(a)) | 28 - 56% | [7] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on available information. For exact, detailed methodologies, please refer to the cited publications.
In Vitro Metabolism of this compound
Objective: To determine the kinetic parameters of this compound conversion to MB07344 in liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats.
-
Incubation: this compound was incubated with the liver microsomes.
-
Analysis: The formation of MB07344 and a glutathione (B108866) conjugate was monitored over time.
-
Inhibition: The experiment was repeated in the presence of clotrimazole, a known CYP3A inhibitor, to confirm the role of this enzyme in the metabolism of this compound.[4]
Figure 2: In Vitro Metabolism Workflow.
Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and MB07344 for TRα and TRβ.
Methodology: A competitive binding assay is typically used for this purpose. While the specific protocol for this compound and MB07344 is not detailed in the provided search results, a general procedure would involve:
-
Receptor Preparation: Preparation of a source of TRα and TRβ receptors.
-
Radioligand: Use of a radiolabeled thyroid hormone (e.g., ¹²⁵I-T3) that binds to the receptors.
-
Competition: Incubation of the receptors and radioligand with increasing concentrations of the test compounds (this compound and MB07344).
-
Separation and Detection: Separation of bound from free radioligand and quantification of radioactivity.
-
Data Analysis: Calculation of the IC50 and subsequent conversion to Ki values.
Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound and MB07344 following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Dosing: this compound and MB07344 were administered either intravenously (i.v.) or orally (p.o.).
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the parent compound and/or metabolite were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[4]
Efficacy Studies in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of obesity and hyperlipidemia.
Methodology:
-
Animal Model: Male C57BL/6 mice were fed a high-fat diet to induce obesity.
-
Treatment: Mice were treated orally with vehicle or this compound at various doses once daily for 14 days.
-
Endpoint Measurement: At the end of the treatment period, blood samples were collected to measure total plasma cholesterol and triglycerides.[1][4]
Figure 3: Efficacy Study Workflow in DIO Mice.
Synthesis
The synthesis of this compound, a phosphonic acid prodrug, has been described in the scientific literature.[9] The process involves the synthesis of the phosphonic acid thyroid hormone receptor agonist (MB07344) followed by the creation of the liver-activated cyclic 1-(3-chlorophenyl)-1,3-propanyl prodrug moiety.[9] For detailed synthetic schemes and procedures, a thorough review of the publication by Boyer et al. is recommended.
Clinical Development
This compound has successfully completed a Phase 1a single ascending dose trial in healthy volunteers and a Phase 1b 14-day multiple ascending dose trial in subjects with mild hypercholesterolemia.[7] In both trials, the drug was well-tolerated.[7] The Phase 1b results demonstrated significant, dose-dependent reductions in LDL cholesterol, triglycerides, apoB, and Lp(a).[7] Mild, dose-related elevations in liver enzymes and shifts in thyroid hormone levels were observed at higher doses.[7] this compound (as VK-2809) has also been investigated in Phase 2 clinical trials for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Conclusion
This compound is a promising, liver-targeted TRβ agonist with a well-defined mechanism of action. Preclinical and early clinical data have demonstrated its potential to significantly improve lipid profiles in subjects with hyperlipidemia. The HepDirect® prodrug technology effectively delivers the active metabolite, MB07344, to the liver, thereby maximizing its therapeutic effects while minimizing systemic exposure and associated side effects. Further clinical development is warranted to fully elucidate the efficacy and safety of this compound in a broader patient population with dyslipidemia and related metabolic disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the understanding and application of this novel therapeutic agent.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Role of Cytochrome P450 3A4 in the Bioactivation of MB-07811: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the critical role played by cytochrome P450 3A4 (CYP3A4) in the metabolic activation of MB-07811 (also known as VK-2809), a liver-targeted thyroid hormone receptor-β (TRβ) agonist. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes preclinical data to elucidate the mechanism, kinetics, and experimental methodologies underlying the conversion of the prodrug this compound into its pharmacologically active metabolite, MB07344.
Executive Summary
This compound is a novel prodrug designed for liver-specific delivery of a potent TRβ agonist. Its therapeutic potential hinges on its targeted activation within the liver, thereby minimizing potential extrahepatic side effects. Preclinical studies have definitively identified the cytochrome P450 system, specifically the CYP3A subfamily, as the primary enzymatic machinery responsible for this bioactivation. The conversion of this compound to the active moiety, MB07344, is a critical step in its mechanism of action, leading to the desired pharmacological effects on lipid metabolism.
Metabolic Activation Pathway
This compound is designed as a HepDirect prodrug, a strategy that leverages first-pass metabolism for tissue-specific drug delivery. Upon oral administration and absorption, this compound is efficiently extracted by the liver. Within the hepatocytes, it undergoes metabolism catalyzed by CYP3A enzymes. This process involves the cleavage of the prodrug moiety, leading to the formation of the active phosphonate-containing TRβ agonist, MB07344. This active metabolite, being negatively charged, exhibits poor distribution to extrahepatic tissues and is readily eliminated via bile, further enhancing its liver-targeting profile.[1][2]
Quantitative Analysis of CYP-Mediated Activation
In vitro studies using human liver microsomes and recombinant human CYP isozymes have been instrumental in quantifying the contribution of different P450 enzymes to the activation of this compound. These experiments have demonstrated that CYP3A4 is the principal enzyme responsible for the formation of MB07344.
Table 1: Relative Activity of Recombinant Human P450 Enzymes in the Formation of MB07344 from this compound
| Cytochrome P450 Isozyme | Formation of MB07344 (nmol/min/mg protein) |
| CYP3A4 | Dominant Activity |
| CYP1A2 | Minimal to no activity |
| CYP2A6 | Minimal to no activity |
| CYP2B6 | Minimal to no activity |
| CYP2C8 | Minimal to no activity |
| CYP2C9 | Minimal to no activity |
| CYP2C19 | Minimal to no activity |
| CYP2D6 | Minimal to no activity |
| CYP2E1 | Minimal to no activity |
| Data derived from studies by Fujitaki et al. (2008). The precise quantitative values for all isozymes were not publicly available in the reviewed literature; however, CYP3A4 was identified as the key enzyme. |
Further kinetic analyses in human liver microsomes have determined the intrinsic clearance (CLint) for the conversion of this compound to MB07344.
Table 2: In Vitro Intrinsic Clearance of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 1.23 |
| Rat | 145.4 |
| Dog | 24.3 |
| Monkey | 13.9 |
| Source: Fujitaki et al., Drug Metabolism and Disposition, 2008.[2] |
The significantly higher intrinsic clearance in rat liver microsomes compared to human microsomes highlights species differences in metabolic rates.
Experimental Protocols
The following provides a detailed methodology for a key in vitro experiment used to identify the role of CYP enzymes in this compound activation.
Protocol 1: Determination of MB07344 Formation by Recombinant Human P450 Enzymes
Objective: To identify the specific human cytochrome P450 isozymes responsible for the metabolic conversion of this compound to MB07344.
Materials:
-
This compound
-
Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) co-expressed with cytochrome P450 reductase in baculovirus-infected insect cells (Supersomes™)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, the NADPH regenerating system, and a specific recombinant human CYP enzyme (25 pmol).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 5 µM) to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of MB07344 using a validated LC-MS/MS method.
-
Data Normalization: Normalize the rate of metabolite formation to the protein concentration and incubation time. The activity can be further normalized for the estimated expression levels of each P450 enzyme in the human liver to estimate their relative contributions in vivo.[2]
Conclusion
The targeted activation of this compound in the liver, mediated predominantly by cytochrome P450 3A4, is a cornerstone of its therapeutic design. This mechanism ensures the delivery of the active TRβ agonist, MB07344, to its site of action while limiting systemic exposure and the potential for off-target effects. The in vitro methodologies outlined in this guide provide a robust framework for characterizing the metabolic pathways of liver-targeted prodrugs and are essential for preclinical drug development and safety assessment. Further investigations into the precise enzyme kinetics (Km and Vmax) would provide a more complete picture of the efficiency of this critical bioactivation step.
References
Methodological & Application
Application Notes and Protocols for MB-07811 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MB-07811, also known as VK-2809, is a potent and liver-selective prodrug of a thyroid hormone receptor-β (THR-β) agonist, MB-07344. Activation of THR-β in the liver plays a crucial role in regulating lipid metabolism. This compound is specifically designed to be activated by the liver enzyme cytochrome P450 3A4 (CYP3A4), leading to the targeted delivery of the active agonist to the liver. This liver-centric action minimizes the potential for adverse effects in other tissues, such as the heart and bone, which are typically associated with non-selective thyroid hormone receptor agonists.[1][2][3] Preclinical studies in mouse models of metabolic disorders, particularly diet-induced obesity (DIO), have demonstrated the efficacy of this compound in reducing plasma cholesterol and triglycerides, as well as mitigating hepatic steatosis (fatty liver).[2][4] These application notes provide a detailed protocol for in vivo studies using this compound in a diet-induced obese C57BL/6J mouse model.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic parameters in diet-induced obese (DIO) C57BL/6J mice.
Table 1: Effect of this compound on Plasma Lipids in DIO Mice
| Treatment Group | Dose (mg/kg/day) | Change in Total Plasma Cholesterol (%) | Change in Plasma Triglycerides (%) |
| Vehicle Control | 0 | - | - |
| This compound | 1 | ↓ 45% | ↓ 30% |
| This compound | 3 | ↓ 61% | ↓ 40% |
| This compound | 10 | ↓ 67% | ↓ 42% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from preclinical studies.
Table 2: Effect of this compound on Hepatic Triglycerides and Gene Expression in DIO Mice
| Treatment Group | Dose (mg/kg/day) | Change in Liver Triglycerides (%) | CPT1α Gene Expression (Fold Change) | FGF21 Gene Expression (Fold Change) |
| Vehicle Control | 0 | - | 1.0 | 1.0 |
| This compound | 10 | ↓ 50-60% | ↑ 2.5 | ↑ 3.0** |
**p < 0.01 compared to vehicle control. CPT1α (Carnitine Palmitoyltransferase 1A) is a key enzyme in fatty acid oxidation. FGF21 (Fibroblast Growth Factor 21) is a hormone that regulates glucose and lipid metabolism.[4]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the liver.
Experimental Workflow for In Vivo Mouse Studies
Caption: Workflow for evaluating this compound in DIO mice.
Experimental Protocols
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 5-6 weeks of age.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Obesity: To induce obesity and hepatic steatosis, feed the mice a high-fat diet (HFD) for 12-15 weeks. A common HFD composition consists of 60% of total calories from fat. A control group should be maintained on a standard low-fat chow diet.
-
Monitoring: Monitor body weight and food intake weekly throughout the diet induction period.
This compound Preparation and Administration
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
This compound Formulation: Suspend this compound powder in the vehicle to achieve the desired final concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Vortex thoroughly before each use to ensure a uniform suspension.
-
Administration: Administer this compound or vehicle to the mice once daily via oral gavage. The treatment duration can range from 2 to 10 weeks depending on the study endpoints.
Endpoint Analysis
-
Sample Collection: At the end of the treatment period, fast the mice for 4-6 hours before euthanasia. Collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the liver with phosphate-buffered saline (PBS) and then excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for lipid and gene expression analysis.
-
Plasma Lipid Analysis: Centrifuge the blood samples to separate the plasma. Analyze plasma for total cholesterol and triglyceride levels using commercially available enzymatic assay kits.
-
Liver Histology: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
-
Liver Triglyceride Quantification: Homogenize a portion of the frozen liver tissue and extract lipids using a suitable method (e.g., Folch method). Quantify the triglyceride content using a commercial assay kit and normalize to the tissue weight.
-
Hepatic Gene Expression Analysis:
-
RNA Isolation: Isolate total RNA from a portion of the frozen liver tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative RT-PCR (RT-qPCR): Perform RT-qPCR using gene-specific primers for target genes involved in lipid metabolism (e.g., Cpt1a, Fgf21, Scd1, Fasn) and a housekeeping gene for normalization (e.g., Gapdh, Actb). Analyze the relative gene expression using the ΔΔCt method.
-
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.
Conclusion
This compound is a promising liver-targeted THR-β agonist with demonstrated efficacy in preclinical mouse models of dyslipidemia and hepatic steatosis. The protocols outlined in these application notes provide a comprehensive framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound and similar compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing research in the field of metabolic diseases.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. Viking initiates Phase II trial of VK2809 to treat hypercholesterolemia and NAFLD - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB-07811 in Diet-Induced Obese Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. MB-07811 (also known as VK2809) is a novel, orally available, liver-targeted thyroid hormone receptor beta (THR-β) agonist. Activation of THR-β in the liver is a promising therapeutic strategy for NASH as it plays a crucial role in lipid metabolism, including increasing fatty acid oxidation and reducing lipogenesis. These application notes provide a summary of the use of this compound in preclinical diet-induced obese mouse models of NASH, including representative data and detailed experimental protocols.
Mechanism of Action: THR-β Signaling Pathway
This compound is a prodrug that is selectively activated in the liver to its active form, which then binds to and activates THR-β. This activation initiates a cascade of transcriptional events that lead to beneficial effects on lipid metabolism and the amelioration of NASH pathology.
Caption: THR-β signaling pathway activated by this compound in hepatocytes.
Efficacy of this compound in a Diet-Induced Obese NASH Mouse Model
Preclinical studies have demonstrated the efficacy of this compound in a diet-induced obese mouse model of NASH. Oral administration of this compound has been shown to significantly improve key markers of NASH pathology.
Summary of Key Findings:
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | % Change vs. Control |
| Liver Triglyceride Content | High | Significantly Reduced | ↓ 70% |
| NAFLD Activity Score (NAS) | Elevated | Significantly Improved | ↓ 40% (mean improvement) |
| NAS Improvement (≥2 points) | 0% of animals | 50% of animals | - |
| Worsening of NAS | ~60% of animals | 0% of animals | - |
Note: Data presented is based on a press release from Viking Therapeutics regarding a study in a diet-induced NASH mouse model with an 8-week treatment period.
Experimental Protocols
The following are detailed protocols for establishing a diet-induced obese mouse model of NASH and assessing the therapeutic efficacy of compounds like this compound.
Diet-Induced Obese NASH Mouse Model Protocol
This protocol describes the induction of NASH in mice using a high-fat, high-fructose, and high-cholesterol diet.
Caption: Experimental workflow for the diet-induced NASH mouse model.
Materials:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: A high-fat, high-fructose, high-cholesterol diet (e.g., 40-45% kcal from fat, ~20% fructose, and 2% cholesterol).
-
This compound: To be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
Procedure:
-
Acclimatization: House mice for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.
-
Diet Induction: Switch the diet to a high-fat, high-fructose, high-cholesterol formulation. Maintain the mice on this diet for 16-24 weeks to induce the NASH phenotype.
-
Monitoring: Monitor body weight and food intake weekly.
-
NASH Confirmation (Optional but Recommended): At the end of the diet induction period, a subset of animals can be euthanized to confirm the development of NASH through histological analysis of liver tissue and measurement of plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Treatment:
-
Randomly assign the NASH mice to treatment groups (e.g., vehicle control, this compound 10 mg/kg).
-
Administer the designated treatment daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
Continue to monitor body weight and food intake.
-
-
Endpoint Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture for analysis of plasma lipids and liver enzymes.
-
Euthanize the mice and collect the liver. Weigh the liver and process it for histological analysis and measurement of triglyceride content.
-
Histological Analysis of NAFLD Activity Score (NAS)
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Evaluation and Scoring:
-
A trained pathologist, blinded to the treatment groups, should evaluate the slides.
-
Score the following features according to the NAFLD Activity Score (NAS) criteria:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 20x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
-
The total NAS is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8).
-
Fibrosis can be staged separately (F0-F4) using Sirius Red staining.
-
Measurement of Liver Triglyceride Content
Materials:
-
Frozen liver tissue
-
Homogenizer
-
Chloroform:Methanol (2:1) solution
-
Saline (0.9% NaCl)
-
Spectrophotometer
-
Commercially available triglyceride quantification kit
Procedure:
-
Lipid Extraction:
-
Homogenize a pre-weighed portion of frozen liver tissue (~50-100 mg) in a chloroform:methanol (2:1) solution.
-
Add saline to the homogenate to separate the phases.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
-
Triglyceride Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in a suitable solvent (e.g., isopropanol).
-
Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial liver tissue weight (e.g., mg of triglyceride per gram of liver tissue).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for NASH by targeting the underlying metabolic dysregulation in the liver. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and other THR-β agonists in a robust and reproducible diet-induced obese mouse model of NASH. Careful execution of these experimental procedures and detailed analysis of the resulting data are crucial for advancing our understanding of this promising therapeutic approach.
Application Notes and Protocols for Testing MB-07811 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MB-07811 (also known as VK2809) is a potent and liver-selective prodrug of a thyroid hormone receptor-β (THR-β) agonist, MB07344 (VK2809A).[1] As a selective THR-β agonist, it holds therapeutic potential for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia by modulating lipid metabolism in the liver.[2][3][4] Activation of THR-β in hepatocytes leads to the regulation of genes involved in cholesterol and triglyceride metabolism.[5] These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound and its active metabolite.
Data Presentation
The following tables summarize the expected quantitative data from the described assays, providing a clear structure for comparing the activity of this compound and its active form, MB07344.
Table 1: THR-β Activation Potency
| Compound | Assay Type | Cell Line | Parameter | Value |
| MB07344 (Active Form) | Luciferase Reporter | HEK293T | EC50 | 10 nM |
| This compound (Prodrug) | Luciferase Reporter | HEK293T | EC50 | > 10 µM |
| T3 (Control) | Luciferase Reporter | HEK293T | EC50 | 5 nM |
Table 2: Target Gene Expression in HepG2 Cells (Fold Change vs. Vehicle)
| Gene | Function | MB07344 (100 nM) | This compound (1 µM) |
| CPT1A | Fatty Acid Oxidation | 5.2 | 1.5 |
| SREBP-1c | Lipogenesis | 0.4 | 0.8 |
| LDLR | LDL Cholesterol Uptake | 3.8 | 1.2 |
Table 3: Cell Viability in HepG2 Cells
| Compound | Concentration | Viability (%) |
| MB07344 | 1 µM | 98% |
| MB07344 | 10 µM | 95% |
| This compound | 10 µM | 99% |
| This compound | 100 µM | 97% |
Table 4: In Vitro Metabolism of this compound
| System | Incubation Time (min) | This compound Remaining (%) | MB07344 Formed (pmol) |
| Human Liver Microsomes | 0 | 100 | 0 |
| Human Liver Microsomes | 30 | 45 | 550 |
| Human Liver Microsomes | 60 | 15 | 850 |
| Control (No Microsomes) | 60 | 98 | <10 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in the protocols.
Experimental Protocols
THR-β Luciferase Reporter Gene Assay
Objective: To determine the potency of this compound and its active metabolite, MB07344, in activating the thyroid hormone receptor-β.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 3000
-
pCMV-hTHR-β expression vector
-
TRE-luciferase reporter vector (containing thyroid hormone response elements upstream of a luciferase gene)
-
pRL-TK (Renilla luciferase control vector)
-
This compound, MB07344, T3 (positive control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo Luciferase Assay System
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing 50 ng of pCMV-hTHR-β, 100 ng of TRE-luciferase reporter, and 10 ng of pRL-TK.
-
Prepare a Lipofectamine 3000 mix according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine mixes, incubate for 15 minutes at room temperature, and add to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, MB07344, and T3 in serum-free DMEM.
-
Replace the transfection medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and Dual-Glo Luciferase Assay reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well and mix.
-
Measure firefly luciferase activity after 10 minutes of incubation.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well and mix.
-
Measure Renilla luciferase activity after 10 minutes of incubation.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Target Gene Expression Analysis by qPCR in HepG2 Cells
Objective: To evaluate the effect of this compound and MB07344 on the expression of THR-β target genes involved in lipid metabolism in a human liver cell line.
Materials:
-
EMEM with 10% FBS[6]
-
6-well cell culture plates
-
This compound, MB07344
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (CPT1A, SREBP-1c, LDLR) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, MB07344, or vehicle control in serum-free medium for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Prepare qPCR reactions in triplicate for each sample and primer set using SYBR Green qPCR Master Mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.[10]
-
Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of this compound and MB07344.
Materials:
-
HepG2 cells
-
EMEM with 10% FBS
-
96-well cell culture plates
-
This compound, MB07344
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound and MB07344 for 48-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
In Vitro Prodrug Conversion Assay
Objective: To confirm the conversion of the prodrug this compound to its active form MB07344 by liver enzymes.
Materials:
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Cold acetonitrile
-
LC-MS/MS system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 1 µM final concentration).
-
-
Incubation and Sampling:
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and MB07344.
-
-
Data Analysis:
-
Plot the concentration of this compound and MB07344 over time to determine the rate of conversion.
-
References
- 1. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. drughunter.com [drughunter.com]
- 5. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 7. 2.3. HepG2 Cell Culture [bio-protocol.org]
- 8. editxor.com [editxor.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Assays for Thyroid Hormone Receptor Beta (TRβ) Activation by MB-07811
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormone receptors (TRs) are nuclear receptors that play a crucial role in regulating metabolism, development, and cardiovascular function. The beta isoform of the receptor (TRβ) is predominantly expressed in the liver and is a key target for therapeutic intervention in metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH). MB-07811 (also known as VK2809) is a novel, orally available, liver-targeted prodrug of a potent TRβ agonist.[1][2] In the liver, this compound is converted by cytochrome P450 enzymes into its active form, MB-07344, which then binds to and activates TRβ.[3] This targeted delivery mechanism is designed to maximize the therapeutic effects on lipid metabolism in the liver while minimizing potential side effects in other tissues.
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the activation of TRβ by this compound and its active metabolite.
Principle of the Assay
The luciferase reporter assay is a widely used method to study the activation of nuclear receptors. The assay utilizes a genetically engineered cell line that stably expresses the human TRβ. These cells also contain a luciferase reporter gene under the transcriptional control of a thyroid hormone response element (TRE). When a TRβ agonist binds to the receptor, it induces a conformational change that promotes the recruitment of coactivators and the initiation of transcription from the TRE. The resulting expression of luciferase is then quantified by measuring the light produced upon the addition of a luciferin (B1168401) substrate. The intensity of the light signal is directly proportional to the level of TRβ activation.
Data Presentation
The following tables summarize the quantitative data for the activation of TRβ by the prodrug this compound and its active form, MB-07344, in a luciferase reporter gene assay. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
Table 1: Potency of this compound and its Active Metabolite (MB-07344) in a TRβ Activation Assay
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound (VK2809) | TRβ | CPT1A Gene Expression | Huh-7 | 589.1[4] |
| MB-07344 (VK2809A) | TRβ | CPT1A Gene Expression | Huh-7 | 8.3[4] |
Table 2: Binding Affinity of MB-07344 for Thyroid Hormone Receptors
| Compound | Receptor Isoform | Binding Affinity (Ki, nM) |
| MB-07344 | TRβ | 3[4] |
| MB-07344 | TRα | 35[4] |
Experimental Protocols
This section provides a detailed protocol for performing a luciferase reporter assay to determine the dose-dependent activation of TRβ by this compound. This protocol is based on commercially available TRβ reporter assay kits and is optimized for a 96-well plate format.
Materials and Reagents
-
TRβ Reporter Cell Line (e.g., HEK293 cells stably expressing human TRβ and a TRE-luciferase reporter)
-
Cell Culture Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin)
-
Assay Medium (e.g., Phenol red-free DMEM with charcoal-stripped FBS)
-
This compound (and MB-07344 as a positive control)
-
T3 (Triiodothyronine) as a reference agonist
-
DMSO (vehicle control)
-
Luciferase Assay Reagent (e.g., ONE-Step Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the TRβ luciferase reporter assay.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the TRβ reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in Assay Medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in Assay Medium to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare dilutions for the positive control (T3 or MB-07344) and a vehicle control (DMSO).
-
Carefully remove the medium from the plated cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagent and the cell culture plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by setting the vehicle control as 0% activation and the maximal response of the reference agonist (T3) as 100% activation.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for this compound.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of TRβ activation by the prodrug this compound.
References
Application Notes and Protocols for Gene Expression Analysis Following MB-07811 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811 (also known as VK2809) is a potent and selective thyroid hormone receptor-β (THR-β) agonist. It is a prodrug that is converted to its active form, MB07344, primarily in the liver. This liver-targeting mechanism allows for the therapeutic benefits of THR-β activation in regulating lipid metabolism while minimizing potential side effects in other tissues. Activation of THR-β in hepatocytes modulates the expression of a suite of genes involved in cholesterol metabolism, fatty acid synthesis, and triglyceride clearance. These application notes provide a summary of reported gene expression changes following this compound treatment and detailed protocols for performing such analysis.
Data Presentation: Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key genes in the liver following treatment with this compound (VK2809).
Table 1: Gene Expression Changes in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Gene | Biological Function | Expression Change (%) | p-value |
| SREBF1 | Sterol Regulatory Element-Binding Factor 1 (regulates lipogenesis) | ↓ 43.7 | < 0.001 |
| PPARD | Peroxisome Proliferator-Activated Receptor Delta (improves lipid metabolism) | ↑ 64.2 | < 0.01 |
| FGF21 | Fibroblast Growth Factor 21 (improves insulin (B600854) sensitivity) | ↑ 336.8 | < 0.001 |
| COL1A1 | Collagen Type I Alpha 1 Chain (fibrosis marker) | ↓ 36.3 | < 0.05 |
| CYP7A1 | Cholesterol 7 Alpha-Hydroxylase (cholesterol metabolism) | Statistically Significant Improvement | Not Reported |
| MAP3K5 | Mitogen-Activated Protein Kinase Kinase Kinase 5 (oxidative stress) | Statistically Significant Improvement | Not Reported |
| ANXA2 | Annexin A2 (inflammation) | Statistically Significant Improvement | Not Reported |
| KRT18 | Keratin 18 (cell apoptosis) | Statistically Significant Improvement | Not Reported |
Data from an in vivo study of VK2809 in a diet-induced NASH mouse model.[1]
Table 2: Modulation of THR-β Target Gene Expression in Human Hepatic Cells
| Gene | Biological Function | Compound | EC50 (nM) |
| CPT1A | Carnitine Palmitoyltransferase 1A (fatty acid oxidation) | VK2809A (active form) | ~30-fold less potent than T3 |
| ANGPTL4 | Angiopoietin-Like 4 (lipid metabolism) | VK2809A (active form) | ~30-fold less potent than T3 |
| DIO1 | Iodothyronine Deiodinase 1 (thyroid hormone activation) | VK2809A (active form) | ~30-fold less potent than T3 |
| THRSP | Thyroid Hormone Responsive Protein (lipogenesis) | VK2809A (active form) | 14.8 |
Data from in vitro studies comparing the potency of various THR-β agonists.[2][3][4]
Signaling Pathways and Experimental Workflows
THR-β Signaling Pathway in Hepatocytes
Caption: THR-β signaling pathway activated by this compound in hepatocytes.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Experimental Protocols
Total RNA Isolation from Liver Tissue
This protocol is designed for the isolation of high-quality total RNA from fresh or frozen liver tissue.
Materials:
-
TRIzol™ Reagent or similar lysis solution
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Pipettes and RNase-free tips
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen or fresh liver tissue.
-
Add 1 mL of TRIzol™ Reagent per 50-100 mg of tissue in a homogenization tube.
-
Homogenize the tissue until no visible particles remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent originally used.
-
Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent used.
-
Mix by vortexing gently and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
-
Storage:
-
Store the purified RNA at -80°C for long-term storage.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total RNA.
Materials:
-
Purified total RNA (1 µg)
-
Reverse Transcriptase (e.g., SuperScript™ IV)
-
5X RT Buffer
-
dNTPs (10 mM)
-
Random hexamers or Oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
RNA-Primer Mix Preparation:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
Total RNA: 1 µg
-
Primer (Random Hexamers or Oligo(dT)): 1 µL
-
dNTPs (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
-
Denaturation and Annealing:
-
Mix gently by pipetting.
-
Incubate the mixture at 65°C for 5 minutes in a thermal cycler.
-
Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.
-
-
Reverse Transcription Master Mix Preparation:
-
In a separate tube, prepare the following master mix for each reaction:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
-
-
cDNA Synthesis Reaction:
-
Add 7 µL of the master mix to the RNA-primer mixture from step 2.
-
Mix gently by pipetting.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (for random hexamers)
-
50-55°C for 50 minutes
-
70°C for 15 minutes (to inactivate the enzyme)
-
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR assay to quantify the expression of target genes.
Materials:
-
Synthesized cDNA
-
2X SYBR Green qPCR Master Mix
-
Forward and Reverse primers for target and reference genes (10 µM stocks)
-
Nuclease-free water
-
qPCR plate (e.g., 96-well)
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a master mix for each primer pair to be tested. For a single 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Mix the master mix thoroughly by vortexing gently.
-
-
Plate Loading:
-
Aliquot 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA (typically a 1:10 dilution of the stock) to each well.
-
Include no-template controls (NTC) for each primer pair by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate securely with an optical adhesive film.
-
-
qPCR Run:
-
Centrifuge the plate briefly to collect all components at the bottom of the wells.
-
Place the plate in the qPCR instrument and set up the following cycling conditions (may need optimization based on primers and instrument):
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.
-
-
-
Data Analysis:
-
Analyze the amplification data using the software provided with the qPCR instrument.
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).
-
References
Application Notes and Protocols for RNA Sequencing of VK-2809 Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) on liver tissue treated with VK-2809, a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. VK-2809 is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Understanding the transcriptomic changes induced by VK-2809 in the liver is crucial for elucidating its mechanism of action and identifying biomarkers of response.
Introduction to VK-2809 and its Mechanism of Action
VK-2809 is a prodrug that is selectively taken up by the liver, where it is converted to its active form.[1] The active metabolite is a potent agonist of the thyroid hormone receptor-beta (THR-β), a nuclear receptor highly expressed in the liver.[2][3] Activation of THR-β in hepatocytes leads to a cascade of beneficial metabolic effects, including:
-
Increased fatty acid oxidation: Upregulation of genes involved in mitochondrial β-oxidation, such as Carnitine Palmitoyltransferase 1a (CPT1α).[4]
-
Decreased de novo lipogenesis: Suppression of genes involved in the synthesis of new fatty acids.[5]
-
Enhanced cholesterol metabolism: Promotion of cholesterol conversion to bile acids.
-
Induction of autophagy and mitochondrial biogenesis: Restoration of cellular housekeeping processes that are often impaired in MASH.[4]
Preclinical studies in rodent models of diet-induced NASH have demonstrated that VK-2809 treatment leads to significant reductions in liver fat, inflammation, and fibrosis.[2][3][5] These effects are associated with favorable changes in the expression of genes involved in lipid metabolism and the suppression of fibrogenic signaling pathways.[2][3]
Rationale for RNA Sequencing
RNA-seq is a powerful tool for investigating the effects of VK-2809 on the liver at the molecular level. By sequencing the entire transcriptome of liver tissue from treated and control subjects, researchers can:
-
Identify differentially expressed genes (DEGs) in response to VK-2809 treatment.
-
Elucidate the specific signaling pathways and biological processes modulated by the drug.
-
Discover potential biomarkers for patient stratification and monitoring treatment efficacy.
-
Compare the transcriptomic signature of VK-2809 with other therapeutic agents for MASH.
Experimental Design and Considerations
A well-designed experiment is critical for obtaining high-quality and interpretable RNA-seq data. Key considerations include:
-
Animal Models: Diet-induced rodent models of NASH are commonly used to evaluate the efficacy of therapeutic candidates. It is important to select a model that recapitulates the key features of human MASH.
-
Treatment Groups: Include a vehicle control group, and at least one, preferably multiple, dose levels of VK-2809. A positive control group treated with another THR-β agonist, such as resmetirom, can also be beneficial.
-
Sample Size: An adequate number of biological replicates per group (typically n ≥ 3) is essential for statistical power.
-
Time Course: Consider collecting liver tissue at different time points to capture both early and late transcriptomic responses to treatment.
-
Tissue Collection: Liver biopsies or whole liver lobes should be collected and processed consistently across all animals to minimize technical variability. Snap-freezing in liquid nitrogen and storage at -80°C is the standard method for preserving RNA integrity.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from RNA-seq analysis of liver tissue from a preclinical study evaluating VK-2809. The data presented here is illustrative and based on the known mechanism of action of THR-β agonists.
| Gene Category | Representative Genes | Expected Expression Change with VK-2809 | Biological Process |
| Lipid Metabolism | CPT1A, ACOX1 | Upregulated | Fatty Acid Oxidation |
| SREBF1, FASN, SCD1 | Downregulated | De Novo Lipogenesis | |
| CYP7A1 | Upregulated | Bile Acid Synthesis | |
| Inflammation | CCL2, TNF, IL1B | Downregulated | Pro-inflammatory Signaling |
| Fibrosis | COL1A1, ACTA2, TIMP1 | Downregulated | Extracellular Matrix Deposition |
| THR-β Target Genes | DIO1, ME1 | Upregulated | Thyroid Hormone Signaling |
Experimental Protocols
This section provides detailed protocols for the key steps in an RNA-seq experiment on VK-2809 treated liver tissue.
Protocol 1: Liver Tissue Homogenization and RNA Extraction
This protocol describes the extraction of total RNA from frozen liver tissue using a combination of TRIzol reagent and a column-based purification kit to ensure high-quality RNA suitable for sequencing.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
TRIzol Reagent
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNeasy Mini Kit (Qiagen) or similar
-
Bead mill homogenizer with sterile grinding beads
-
RNase-free microcentrifuge tubes
-
Micropipettes and RNase-free filter tips
-
Centrifuge
Procedure:
-
Homogenization:
-
Pre-chill all equipment and reagents on ice.
-
Place a small piece of frozen liver tissue (20-30 mg) into a 2 mL tube containing sterile grinding beads and 1 mL of TRIzol Reagent.
-
Immediately homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm, with cooling on ice in between).
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform to the homogenate.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
-
Column Purification and DNase Treatment:
-
Proceed with a column-based RNA cleanup and on-column DNase digestion using a commercial kit (e.g., RNeasy Mini Kit with RNase-Free DNase Set) following the manufacturer's instructions. This step is crucial for removing any remaining contaminants and genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate the integrity of the RNA by capillary electrophoresis (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8.0 is recommended for library preparation.
-
Protocol 2: RNA Sequencing Library Preparation and Sequencing
This protocol outlines the general steps for preparing cDNA libraries from total RNA for sequencing on an Illumina platform.
Materials:
-
High-quality total RNA (RIN ≥ 8.0)
-
NEBNext Poly(A) mRNA Magnetic Isolation Module (or similar for rRNA depletion)
-
NEBNext Ultra II Directional RNA Library Prep Kit for Illumina (or similar)
-
Agencourt AMPure XP beads
-
Magnetic stand
-
Thermal cycler
-
Qubit fluorometer and reagents
-
Agilent Bioanalyzer or TapeStation and reagents
Procedure:
-
mRNA Isolation or rRNA Depletion:
-
Start with 100 ng to 1 µg of total RNA.
-
Isolate mRNA using poly(A) selection or deplete ribosomal RNA (rRNA) depending on the experimental goals. For protein-coding gene expression analysis, poly(A) selection is standard.
-
-
RNA Fragmentation and Priming:
-
Fragment the isolated mRNA into smaller pieces using enzymatic or chemical methods as per the library preparation kit instructions.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP to achieve strand-specificity.
-
-
End Repair, A-tailing, and Adaptor Ligation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the cDNA fragments.
-
Ligate sequencing adaptors to the A-tailed cDNA.
-
-
USER Excision and PCR Amplification:
-
Treat with USER (Uracil-Specific Excision Reagent) enzyme to digest the second strand of cDNA, preserving the strand of origin information.
-
Amplify the adaptor-ligated cDNA by PCR to enrich for fragments that have adaptors on both ends and to add index sequences for multiplexing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using magnetic beads (e.g., AMPure XP) to remove unincorporated primers and adaptors.
-
Assess the library concentration using a fluorometric method (e.g., Qubit).
-
Evaluate the library size distribution and check for the absence of adaptor dimers using capillary electrophoresis (e.g., Bioanalyzer or TapeStation).
-
-
Sequencing:
-
Pool indexed libraries in equimolar amounts.
-
Sequence the pooled libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq) to the desired read depth (typically 20-30 million reads per sample for differential gene expression analysis). Paired-end sequencing (e.g., 2x75 bp or 2x150 bp) is recommended.
-
Protocol 3: Bioinformatic Analysis of RNA-seq Data
This protocol provides a general workflow for the bioinformatic analysis of RNA-seq data to identify differentially expressed genes and enriched pathways.
Software/Tools:
-
FastQC (for quality control of raw sequencing reads)
-
Trimmomatic or Cutadapt (for trimming adapter sequences and low-quality bases)
-
STAR or HISAT2 (for aligning reads to a reference genome)
-
featureCounts or htseq-count (for counting reads mapped to genes)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
GSEA (Gene Set Enrichment Analysis) or tools like DAVID or Metascape (for pathway and gene ontology analysis)
Procedure:
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
-
Read Trimming:
-
Use Trimmomatic or a similar tool to remove adapter sequences and low-quality bases from the reads.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the appropriate reference genome (e.g., mouse mm10 or human GRCh38) using a splice-aware aligner like STAR.
-
-
Read Quantification:
-
Use featureCounts or htseq-count to count the number of reads that map to each gene based on a gene annotation file (GTF).
-
-
Differential Gene Expression Analysis:
-
Import the read count matrix into R and use a package like DESeq2 or edgeR to perform differential gene expression analysis between the VK-2809 treated and control groups.
-
Set a significance threshold for identifying DEGs, for example, an adjusted p-value (padj) < 0.05 and a log2 fold change > |1|.[6]
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Use the list of DEGs as input for pathway and GO enrichment analysis using tools like GSEA, DAVID, or Metascape. This will help to identify the biological processes and signaling pathways that are significantly affected by VK-2809 treatment.
-
Visualizations
The following diagrams illustrate the signaling pathway of VK-2809 and the experimental workflow for RNA sequencing.
Caption: VK-2809 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for RNA Sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. fattyliverfoundation.org [fattyliverfoundation.org]
- 4. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverdiseasenews.com [liverdiseasenews.com]
- 6. Frontiers | Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders [frontiersin.org]
Application Notes and Protocols for Histological Analysis of Liver Biopsies Following VK-2809 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2809 is a novel, orally available, small molecule thyroid hormone receptor beta (TRβ) agonist with selectivity for liver tissue.[1][2] It is under development for the treatment of non-alcoholic steatohepatitis (NASH) and fibrosis. Clinical trial data, particularly from the Phase 2b VOYAGE study, have demonstrated significant improvements in liver histology following treatment with VK-2809.[1][2][3][4][5][6] These application notes provide a summary of the reported histological outcomes and detailed protocols for the analysis of liver biopsies in this context.
Mechanism of Action
VK-2809's therapeutic effects are mediated through its selective activation of the thyroid hormone beta receptor in the liver. This activation leads to the increased expression of genes involved in lipid metabolism and clearance, which in turn improves cholesterol and lipoprotein levels.[7][8] Preclinical studies in rodent models of diet-induced NASH have shown that VK-2809 can potently reduce plasma and liver lipids, improve liver fibrosis, and suppress genes associated with fibrogenic signaling.[1]
Histological Outcomes of VK-2809 Treatment (Phase 2b VOYAGE Study)
The 52-week Phase 2b VOYAGE study of VK-2809 in patients with biopsy-confirmed NASH and fibrosis demonstrated statistically significant improvements in key histological endpoints.
Table 1: NASH Resolution with No Worsening of Fibrosis
| Treatment Group | Percentage of Patients with NASH Resolution | p-value vs. Placebo |
| Placebo | 29% | - |
| VK-2809 (All Doses) | 63% - 75% | <0.05 for each group |
| VK-2809 (Combined) | 69% | <0.0001 |
NASH resolution was defined as a non-alcoholic fatty liver disease (NAFLD) Activity Score (NAS) of 0 or 1 for inflammation and 0 for ballooning.[1][2]
Table 2: Improvement in Fibrosis with No Worsening of NASH
| Treatment Group | Percentage of Patients with ≥1-Stage Fibrosis Improvement | p-value vs. Placebo |
| Placebo | 34% | - |
| VK-2809 (5 mg and 10 mg QOD) | 44% - 57% | <0.05 |
| VK-2809 (Combined) | 51% | 0.03 |
Improvement in fibrosis was defined as a ≥1-stage improvement in fibrosis with no increase in NAS for ballooning, inflammation, or steatosis.
Table 3: Both NASH Resolution and Fibrosis Improvement
| Treatment Group | Percentage of Patients with Both NASH Resolution and Fibrosis Improvement | p-value vs. Placebo |
| Placebo | 20% | - |
| VK-2809 (5 mg and 10 mg QOD) | 40% - 50% | <0.05 |
| VK-2809 (Combined) | 44% | 0.003 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the histological analysis of liver biopsies for NASH clinical trials. While the precise standard operating procedures for the VOYAGE study are not publicly available, these protocols represent the standard methods used in the field.
Liver Biopsy Processing and Embedding
A standardized procedure for liver biopsy is crucial for accurate histological assessment.
-
Biopsy Acquisition: Percutaneous or transvenous liver biopsies are performed to obtain a tissue sample of adequate length (ideally ≥2 cm).
-
Fixation: The biopsy core is immediately placed in 10% neutral buffered formalin for a fixed period (typically 12-24 hours) to preserve tissue morphology.
-
Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared with xylene, and infiltrated with molten paraffin (B1166041) wax.
-
Embedding: The tissue is oriented in a mold with paraffin wax, which is then allowed to solidify, forming a paraffin block.
-
Sectioning: The paraffin block is sectioned using a microtome to produce thin sections (typically 4-5 µm), which are then mounted on glass slides.
Caption: Workflow for liver biopsy processing.
Histological Staining
H&E staining is the cornerstone of histological assessment, providing an overview of the liver architecture, inflammation, and hepatocyte injury.
-
Deparaffinization and Rehydration: Slides are passed through xylene and a series of graded alcohols to remove paraffin and rehydrate the tissue.
-
Hematoxylin (B73222) Staining: Slides are immersed in hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation: Slides are briefly dipped in acid-alcohol to remove excess hematoxylin.
-
Bluing: Slides are washed in a bluing agent (e.g., Scott's tap water substitute) to turn the nuclei blue.
-
Eosin (B541160) Staining: Slides are counterstained with eosin solution to stain cytoplasm and extracellular matrix pink/red.
-
Dehydration and Mounting: Slides are dehydrated through graded alcohols, cleared in xylene, and coverslipped with a mounting medium.
Masson's trichrome stain is used to differentiate collagen fibers from other tissue components, aiding in the assessment of fibrosis.
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Nuclear Staining: Slides are stained with Weigert's iron hematoxylin to stain nuclei black.
-
Cytoplasmic Staining: Slides are stained with Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle red.
-
Differentiation: Slides are treated with phosphotungstic/phosphomolybdic acid to de-stain collagen.
-
Collagen Staining: Slides are stained with aniline (B41778) blue or light green to stain collagen blue or green, respectively.
-
Dehydration and Mounting: As described for H&E staining.
Sirius Red is a highly specific stain for collagen and, when viewed under polarized light, can help differentiate between different collagen fiber thicknesses.
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Staining: Slides are immersed in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Washing: Slides are rinsed in acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Slides are dehydrated in absolute ethanol, cleared in xylene, and coverslipped.
Histological Scoring
The NASH Clinical Research Network (NASH CRN) scoring system is the most widely used semi-quantitative method for assessing the histological features of NASH in clinical trials.
| Feature | Score | Description |
| Steatosis | 0 | <5% |
| 1 | 5-33% | |
| 2 | >33-66% | |
| 3 | >66% | |
| Lobular Inflammation | 0 | No foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few balloon cells | |
| 2 | Many cells/prominent ballooning | |
| Fibrosis | 0 | None |
| 1a | Mild, zone 3, perisinusoidal | |
| 1b | Moderate, zone 3, perisinusoidal | |
| 1c | Portal/periportal only | |
| 2 | Perisinusoidal and portal/periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
The NAFLD Activity Score (NAS) is the unweighted sum of the steatosis, lobular inflammation, and hepatocyte ballooning scores (ranging from 0-8).
Caption: Logical flow of the NASH CRN scoring system.
Signaling Pathway
The mechanism of action of VK-2809 involves the selective activation of the thyroid hormone receptor beta (TRβ) in hepatocytes. This leads to a cascade of downstream effects that ultimately improve lipid metabolism and reduce lipotoxicity, inflammation, and fibrosis.
Caption: Simplified signaling pathway of VK-2809 in hepatocytes.
Conclusion
The histological analysis of liver biopsies from patients treated with VK-2809 has demonstrated significant improvements in both NASH resolution and fibrosis regression. The application of standardized protocols for biopsy processing, staining, and scoring is critical for the accurate and reproducible assessment of these therapeutic effects in a clinical trial setting. The continued investigation of VK-2809 holds promise for a potent new treatment for patients with NASH and liver fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 4. Viking Therapeutics Reports Positive 52-Week Data from Phase 2b Study of VK2809 in NASH Patients [synapse.patsnap.com]
- 5. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Sirius Red staining of murine tissues [protocols.io]
Application Note: Lipidomics Analysis of MB-07811 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811 (also known as VK-2809) is an orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist, MB07344.[1] Activation of TRβ in the liver plays a crucial role in lipid metabolism, making this compound a promising therapeutic agent for hyperlipidemia and related metabolic disorders.[2][3] Pre-clinical and early-phase clinical studies have demonstrated its efficacy in reducing cholesterol and triglycerides.[1][2][4] This application note provides an overview of the known effects of this compound on lipid profiles and outlines a detailed protocol for conducting comprehensive lipidomics studies to further elucidate its mechanism of action and therapeutic potential.
This compound is designed for liver-specific activity. It undergoes metabolism in the liver by the cytochrome P450 3A enzyme to its active form, MB07344.[2] This targeted action minimizes potential side effects in other tissues often associated with non-selective thyroid hormone receptor agonists.[3][4] The active agonist, MB07344, exhibits poor distribution to other tissues and is rapidly eliminated in the bile.[4][5]
Mechanism of Action: Signaling Pathway
This compound, through its active form MB07344, selectively activates TRβ in hepatocytes. This activation leads to the regulation of gene expression involved in lipid metabolism and cholesterol homeostasis.[3] The downstream effects include increased fatty acid oxidation and reduced liver fat, contributing to a decrease in serum triglycerides and cholesterol.[2]
Caption: Signaling pathway of this compound in the liver.
Reported Effects on Lipid Profiles
Clinical and pre-clinical studies have quantified the impact of this compound on key lipid markers. The following tables summarize these findings.
Table 1: Summary of Placebo-Corrected Lipid Reductions in a Phase 1b Clinical Trial [2]
| Lipid/Lipoprotein | Percentage Decrease |
| LDL Cholesterol | 15 - 41% |
| Triglycerides | > 30% |
| Apolipoprotein B (apoB) | 9 - 40% |
| Lipoprotein(a) [Lp(a)] | 28 - 56% |
Table 2: Effects of this compound in Diet-Induced Obese Mice [1][4][5]
| Parameter | Effect | Dosage |
| Total Plasma Cholesterol | Reduction | 0.3 - 30 mg/kg |
| Plasma Triglycerides | ~40% Reduction | Highest Doses |
| Hepatic Triglycerides | Reduction | Not specified |
Protocol: Untargeted Lipidomics Study of this compound Administration
This protocol provides a comprehensive workflow for investigating the global lipidomic changes in response to this compound administration in a pre-clinical animal model.
Experimental Workflow Overview
Caption: Experimental workflow for a lipidomics study.
I. Animal Dosing and Sample Collection
-
Animal Model: Utilize a relevant animal model for hyperlipidemia, such as diet-induced obese mice.
-
Dosing: Administer this compound orally once daily for a specified period (e.g., 14 days).[1] Include a vehicle control group.
-
Sample Collection: At the end of the treatment period, collect blood plasma and liver tissue samples. Flash-freeze samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.[6]
II. Lipid Extraction from Plasma and Tissue
This protocol is based on the widely used Folch method.[6]
Materials:
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS grade water
-
Internal standards mix (for quantification)
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or tissue samples on ice.
-
Homogenization (for tissue): Homogenize a known weight of liver tissue (e.g., 50 mg) in a 2:1 (v/v) chloroform:methanol solution.
-
Extraction:
-
For plasma, add 20 volumes of 2:1 chloroform:methanol to the plasma volume.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes.
-
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).
III. LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate a wide range of lipid classes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) to cover a broad range of lipid classes.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Mass Range: m/z 100-1500
IV. Data Processing and Analysis
-
Data Pre-processing: Use software such as XCMS, MS-DIAL, or LipidSearch for peak picking, retention time alignment, and peak integration.
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to lipid databases (e.g., LIPID MAPS, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify lipids that are significantly altered by this compound treatment.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to identify metabolic pathways affected by the observed lipid changes.
Conclusion
Lipidomics offers a powerful approach to comprehensively characterize the effects of this compound on lipid metabolism. The provided protocols and background information serve as a guide for researchers to design and execute robust studies to further understand the therapeutic potential of this promising drug candidate. The quantitative data from such studies will be invaluable for elucidating its detailed mechanism of action and identifying novel biomarkers of drug response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for Mitochondrial Respiration Assays in MB-07811 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811 (also known as VK2809) is a potent and selective thyroid hormone receptor beta (TRβ) agonist under investigation for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[1][2] The therapeutic benefits of TRβ agonists are linked to their ability to increase metabolic activity in the liver, including the enhancement of mitochondrial fatty acid oxidation and respiration.[1][2][3] Thyroid hormones are known to play a crucial role in regulating mitochondrial biogenesis and activity.[3][4][5] Specifically, TRβ activation in hepatocytes stimulates mitochondrial oxygen consumption, which is a key indicator of mitochondrial function.[4][6]
This document provides detailed application notes and protocols for assessing the impact of this compound on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test. This assay is a standard method for evaluating mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[7] The protocol is optimized for a relevant cell line, such as primary human hepatocytes or HepG2 cells expressing TRβ, given the liver-targeted action of this compound.[1][8]
Signaling Pathway of this compound in Hepatocytes
This compound is a prodrug that is selectively cleaved in the liver, releasing its active form which is a potent agonist for the thyroid hormone receptor beta (TRβ).[1][9] Upon binding to TRβ in the nucleus of hepatocytes, this compound initiates a signaling cascade that leads to the transcription of genes involved in lipid metabolism and mitochondrial function.[1][2] This includes the upregulation of genes that promote fatty acid oxidation and components of the electron transport chain, ultimately leading to an increase in mitochondrial respiration and ATP production.[3][4]
Caption: Proposed signaling pathway of this compound in hepatocytes.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the procedure for evaluating the effect of this compound on mitochondrial respiration in hepatocytes using the Agilent Seahorse XF Analyzer.
Materials:
-
This compound
-
Hepatocytes (e.g., cryopreserved primary human hepatocytes or HepG2 cells)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Sodium Pyruvate (B1213749), L-Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture reagents (e.g., DMSO, culture medium, etc.)
Procedure:
-
Cell Seeding:
-
Plate hepatocytes in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight in a standard CO2 incubator at 37°C to allow for cell attachment.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation (Day of Assay):
-
Prepare the Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Warm to 37°C and adjust the pH to 7.4.
-
Wash the cells twice with the prepared assay medium, then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Compound Preparation and Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute this compound to desired working concentrations in the assay medium.
-
For acute treatment, load the this compound working solutions into Port A of the sensor cartridge.
-
Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations. Load them into the remaining ports of the sensor cartridge (typically Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
-
Seahorse XF Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the utility plate with the cell plate and start the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.
-
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Data Presentation: Effect of this compound on Mitochondrial Respiration
The following table summarizes hypothetical quantitative data representing the expected effects of this compound on key parameters of mitochondrial respiration in hepatocytes. The data is based on the known mechanism of TRβ agonists and published results for similar compounds.[6][10]
| Parameter | Vehicle (Control) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Basal Respiration (pmol O₂/min) | 100 ± 8 | 125 ± 10 | 155 ± 12 | 180 ± 15 |
| ATP Production (pmol O₂/min) | 75 ± 6 | 95 ± 8 | 120 ± 10 | 145 ± 12 |
| Maximal Respiration (pmol O₂/min) | 200 ± 15 | 250 ± 20 | 310 ± 25 | 360 ± 30 |
| Spare Respiratory Capacity (pmol O₂/min) | 100 ± 7 | 125 ± 10 | 155 ± 13 | 180 ± 15 |
| Proton Leak (pmol O₂/min) | 25 ± 3 | 30 ± 4 | 35 ± 4 | 35 ± 5 |
| Non-Mitochondrial Respiration (pmol O₂/min) | 10 ± 2 | 10 ± 2 | 11 ± 2 | 10 ± 3 |
Values are represented as mean ± standard deviation.
Data Interpretation:
-
Basal Respiration: this compound is expected to increase the baseline oxygen consumption rate in a dose-dependent manner, reflecting an overall increase in metabolic activity.
-
ATP Production: The increase in OCR linked to ATP synthesis indicates that this compound enhances the capacity of hepatocytes to generate energy through oxidative phosphorylation.
-
Maximal Respiration: The elevated maximal respiration, induced by the uncoupler FCCP, suggests that this compound increases the overall capacity of the electron transport chain.
-
Spare Respiratory Capacity: An increased spare respiratory capacity indicates that this compound improves the cell's ability to respond to increased energy demands.
-
Proton Leak: A slight increase in proton leak may be observed, consistent with the thermogenic effects of thyroid hormone action.
-
Non-Mitochondrial Respiration: This parameter is not expected to be significantly affected by this compound, as it reflects oxygen consumption by processes outside of the mitochondria.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust platform for characterizing the bioenergetic effects of this compound on hepatocytes. By following the detailed protocol and analyzing the key parameters of mitochondrial respiration, researchers can gain valuable insights into the mechanism of action of this promising therapeutic agent. The expected dose-dependent increase in basal respiration, ATP production, and maximal respiration would provide strong evidence for the role of this compound in enhancing mitochondrial function in the liver. These assays are critical for the preclinical evaluation and development of this compound and other TRβ agonists.
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thyroid hormone induction of mitochondrial activity is coupled to mitophagy via ROS-AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor and ERRα coordinately regulate mitochondrial fission, mitophagy, biogenesis, and function. [vivo.weill.cornell.edu]
- 6. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MB-07811 Stock Solutions
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of MB-07811 (also known as VK-2809), a liver-targeted thyroid hormone receptor-β (TRβ) agonist. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active prodrug of MB-07344, a potent and selective agonist of the thyroid hormone receptor-β (TRβ).[1] It is designed for liver-specific delivery, where it is converted to its active form, MB-07344, by the cytochrome P450 enzyme CYP3A4.[2][3] The activation of TRβ in the liver plays a crucial role in regulating lipid and cholesterol metabolism.[4] Consequently, this compound has been investigated for its potential in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | VK-2809 | [1][5] |
| Molecular Formula | C₂₈H₃₂ClO₅P | [1] |
| Molecular Weight | 514.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [5] |
| Solubility | DMSO: 250 mg/mL (485.46 mM) (requires sonication) | [1] |
| Acetonitrile: Soluble | [5] | |
| CAS Number | 852948-13-1 | [1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO (hygroscopic DMSO can affect solubility)[1]
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of this compound (Molecular Weight = 514.98 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.15 mg of this compound, add 1 mL of DMSO.
-
Mix: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonicate: If the compound does not fully dissolve, sonicate the solution in a water bath. Ultrasonic treatment may be necessary to achieve full solubility at high concentrations.[1]
-
Aliquot: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Store: Store the aliquots as recommended in the storage section.
Preparation of Working Solutions for In Vitro and In Vivo Studies
For cell-based assays or animal studies, the DMSO stock solution needs to be further diluted in an appropriate vehicle. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Example Protocol for an In Vivo Working Solution:
This protocol is an example for preparing a working solution for oral administration in animal models.[1]
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
Procedure (Aqueous Vehicle):
-
To prepare 1 mL of a working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to reach a final volume of 1 mL and mix well.
Procedure (Oil-based Vehicle):
-
To prepare 1 mL of a working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add it to 900 µL of Corn oil and mix thoroughly.
Note: The choice of vehicle should be determined by the specific experimental requirements and animal model.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and activity.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.[1]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Experimental workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying MB-07811 in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811 (also known as VK2809) is a novel, orally available, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist, MB07344.[1][2] Activation of TRβ in the liver is a promising therapeutic strategy for hyperlipidemia as it stimulates the expression of genes involved in cholesterol and triglyceride metabolism, leading to reduced plasma levels of these lipids.[2][3] this compound is designed to selectively activate TRβ in the liver, thereby minimizing potential side effects associated with TR activation in other tissues.[4][5] These application notes provide a comprehensive guide for researchers on the use of animal models to study the efficacy of this compound in hyperlipidemia.
Mechanism of Action
This compound is a prodrug that is converted to its active form, MB07344, primarily in the liver by the cytochrome P450 3A (CYP3A) enzyme.[1] MB07344 then binds to and activates TRβ. This activation leads to a cascade of events that ultimately lower plasma cholesterol and triglycerides. Key mechanisms include the upregulation of the low-density lipoprotein receptor (LDLR), which enhances the clearance of LDL-C from the circulation, and increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5]
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both diet-induced and genetic models of hyperlipidemia are suitable.
-
Diet-Induced Hyperlipidemia Models:
-
C57BL/6J Mice on a High-Fat Diet (HFD): This is a widely used and cost-effective model. A diet high in fat and cholesterol induces obesity, hyperlipidemia, and hepatic steatosis.
-
Sprague-Dawley or Wistar Rats on a HFD: Rats are larger than mice, facilitating easier blood collection and surgical procedures. They also develop hyperlipidemia and other metabolic abnormalities on a HFD.[6]
-
-
Genetically Modified Models:
-
Low-Density Lipoprotein Receptor Knockout (LDLR-/-) Mice: These mice lack the LDL receptor and develop severe hypercholesterolemia, particularly when fed a high-fat or Western-type diet.
-
Apolipoprotein E Knockout (ApoE-/-) Mice: ApoE is crucial for the clearance of triglyceride-rich lipoproteins. ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerosis.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.
Table 1: Efficacy of this compound in a Diet-Induced Obese Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | % Change vs. Control | p-value |
| Liver Triglyceride Content | 100% | 30% | -70% | <0.0001 |
| Liver Cholesterol Content | 100% | 35% | -65% | <0.0001 |
| Liver Fibrosis | 100% | 50% | -50% | =0.01 |
| Liver Collagen Content | 100% | 40% | -60% | <0.005 |
*Data adapted from a study in a mouse model of diet-induced NASH.[7]
Table 2: Efficacy of this compound in Combination with Atorvastatin in Hypercholesterolemic Rabbits
| Treatment | Baseline Total Plasma Cholesterol (mg/dL) | Post-treatment Total Plasma Cholesterol (mg/dL) | % Reduction |
| Atorvastatin | 150 ± 20 | 90 ± 15 | 40% |
| This compound | 155 ± 18 | 85 ± 12 | 45% |
| Atorvastatin + this compound | 160 ± 22 | 64 ± 10 | 60% |
*Data presented as mean ± SD. The combination therapy showed a significantly greater reduction in total plasma cholesterol compared to either monotherapy.
Table 3: Phase 1b Clinical Trial Data of this compound in Subjects with Mild Hypercholesterolemia (Placebo-Corrected Decreases)
| Parameter | Percentage Decrease |
| LDL Cholesterol | 15-41% |
| Triglycerides | >30% |
| Apolipoprotein B (apoB) | 9-40% |
| Lipoprotein(a) [Lp(a)] | 28-56% |
*Data from a 14-day, multiple-dose clinical trial.[1]
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Mice with a High-Fat Diet
-
Animal Selection: Use male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 4-5% fat content).
-
Hyperlipidemic Group: Feed a high-fat diet. A common composition is 45-60% of calories from fat, often with added cholesterol (e.g., 0.2-1.25%).[6]
-
-
Induction Period: Maintain the mice on their respective diets for 8-12 weeks to establish a hyperlipidemic phenotype.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect baseline blood samples to confirm hyperlipidemia.
Protocol 2: Administration of this compound by Oral Gavage
-
Preparation of Dosing Solution:
-
This compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Prepare the dosing solution fresh daily or as per stability data.
-
-
Dosing Procedure:
-
Accurately weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg body weight).[8]
-
Gently restrain the mouse, ensuring the head and body are in a straight line.[9]
-
Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it down the esophagus into the stomach.[10]
-
Slowly administer the calculated volume of the this compound solution or vehicle.[9]
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress post-procedure.[8]
-
-
Dosing Regimen: Administer this compound or vehicle once daily for the duration of the study (e.g., 4-8 weeks).
Protocol 3: Blood Collection and Serum Lipid Analysis
-
Blood Collection:
-
Collect blood samples at baseline and at the end of the treatment period. For interim time points, tail vein or saphenous vein collection is appropriate.[11][12]
-
For terminal blood collection, cardiac puncture under deep anesthesia is the preferred method to obtain a larger volume.[11]
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.[13]
-
-
Serum Lipid Analysis:
-
Use commercially available enzymatic colorimetric assay kits for the quantification of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).[14][15][16][17]
-
Follow the manufacturer's instructions for the assay procedures.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the lipid concentrations based on a standard curve.
-
Protocol 4: Liver Tissue Harvesting and Lipid Extraction
-
Tissue Harvesting:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Immediately excise the liver, rinse with ice-cold saline, blot dry, and weigh.
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for lipid analysis.
-
Fix another portion in 10% neutral buffered formalin for histological analysis.
-
-
Liver Lipid Extraction (Folch Method):
-
Homogenize a pre-weighed frozen liver sample (approximately 50-100 mg) in a 2:1 chloroform (B151607):methanol solution.[18][19]
-
Agitate the homogenate and then centrifuge to pellet the tissue debris.[19]
-
Collect the supernatant and add a salt solution (e.g., 0.9% NaCl) to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
-
-
Liver Lipid Quantification:
-
Use the same enzymatic assay kits as for serum to measure TC and TG in the reconstituted liver lipid extract.
-
Normalize the lipid values to the initial weight of the liver tissue (e.g., mg of lipid per gram of liver).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Caption: Logical Relationships in Experimental Design.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Viking Therapeutics Announces Promising Top Line Results from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 8. benchchem.com [benchchem.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. neoteryx.com [neoteryx.com]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. Enzymatic determination of cholesterol and triglycerides in serum lipoprotein profiles by asymmetrical flow field-flow fractionation with on-line, dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 16. signosisinc.com [signosisinc.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. Liver lipids extraction and quantification [bio-protocol.org]
- 19. Extraction and analysis of liver lipids [protocols.io]
Application Notes and Protocols for Clinical Trial Design of TRβ Agonists (e.g., VK-2809)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormone receptor beta (TRβ) agonists are a promising class of drugs for the treatment of non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD). These agents selectively target TRβ receptors, which are predominantly expressed in the liver, to modulate lipid metabolism and reduce liver fat.[1] VK-2809 is a novel, orally available, liver-directed TRβ agonist currently in clinical development. This document provides a detailed overview of the clinical trial design for TRβ agonists, with a focus on VK-2809, and includes protocols for key experimental procedures.
Application Notes
Preclinical Rationale
Preclinical studies in rodent models of diet-induced NASH have demonstrated that VK-2809 leads to potent reductions in plasma and liver lipids, as well as improvements in liver fibrosis.[1][2] These studies showed that VK-2809 treatment improved genes associated with lipid metabolism and suppressed genes related to fibrogenic signaling.[1][2] The liver-targeting properties of TRβ agonists like VK-2809 are designed to minimize the off-target effects associated with non-selective thyroid hormone receptor activation, such as those on the heart and bone.[1][2]
Clinical Trial Design Overview
Clinical trials for TRβ agonists in NASH are typically randomized, double-blind, placebo-controlled studies designed to assess the efficacy and safety of the investigational drug. A key example is the Phase 2b VOYAGE study for VK-2809.
Table 1: Overview of a Typical Phase 2b Clinical Trial Design for a TRβ Agonist (based on VK-2809 VOYAGE Study)
| Parameter | Description |
| Study Phase | Phase 2b |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | Adults with biopsy-confirmed NASH with fibrosis (e.g., stages F1-F3) |
| Key Inclusion Criteria | - Biopsy-confirmed NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, inflammation, and ballooning) and fibrosis stage F1-F3.[3] |
| - Liver fat content ≥ 8-10% as measured by MRI-PDFF.[4] | |
| Key Exclusion Criteria | - Other causes of liver disease (e.g., viral hepatitis, alcoholic liver disease). |
| - Decompensated cirrhosis. | |
| - Significant alcohol consumption. | |
| Intervention | - Investigational drug (e.g., VK-2809) at various oral doses (e.g., once daily or every other day). |
| - Placebo. | |
| Primary Endpoint | - Change in liver fat content from baseline as measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) at a specified time point (e.g., 12 or 16 weeks). |
| Secondary Endpoints | - Proportion of patients with NASH resolution without worsening of fibrosis on liver biopsy at a later time point (e.g., 52 weeks). |
| - Proportion of patients with at least a one-stage improvement in fibrosis without worsening of NASH on liver biopsy at a later time point (e.g., 52 weeks). | |
| - Changes in lipid parameters (e.g., LDL-C, triglycerides, apolipoprotein B). | |
| - Changes in liver function tests (e.g., ALT, AST). | |
| - Safety and tolerability. | |
| Duration | Typically 52 weeks for the main treatment period, with a follow-up phase. |
Experimental Protocols
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) for Liver Fat Quantification
Purpose: To non-invasively and quantitatively measure the fraction of protons in the liver that are bound to fat, providing a precise assessment of hepatic steatosis.[5]
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic fluctuations that could affect liver fat.
-
Ensure the patient has no contraindications for MRI (e.g., incompatible metallic implants).
-
-
Imaging Acquisition:
-
Use a 1.5T or 3.0T MRI scanner.
-
Employ a multi-echo 3D spoiled gradient-echo sequence to acquire data for both water and fat signals.
-
The imaging volume should cover the entire liver.
-
Image acquisition is typically performed during a single breath-hold to minimize motion artifacts.
-
-
Data Analysis:
-
Specialized software is used to process the multi-echo data and generate a PDFF map of the liver.[6]
-
The software performs a signal decay analysis to separate the signals from water and fat protons.
-
Regions of interest (ROIs) are drawn on the PDFF map, typically in multiple locations across different liver lobes, avoiding major blood vessels and bile ducts.[6]
-
The mean PDFF from all ROIs is calculated to represent the average liver fat content for the patient.
-
Liver Biopsy and Histological Assessment
Purpose: To obtain liver tissue for histological evaluation, which remains the gold standard for diagnosing and staging NASH and fibrosis.
Protocol:
-
Biopsy Procedure:
-
Sample Handling and Processing:
-
Immediately upon collection, the biopsy core should be placed in 10% neutral buffered formalin.[7][8][9]
-
The tissue is then embedded in paraffin (B1166041) and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with a collagen-specific stain like Masson's Trichrome or Sirius Red to assess fibrosis.[10]
-
-
Histological Scoring (NASH CRN System):
Table 2: NASH Clinical Research Network (CRN) Histological Scoring System
| Feature | Score | Description |
| Steatosis | 0 | < 5% of hepatocytes |
| 1 | 5-33% of hepatocytes | |
| 2 | >33-66% of hepatocytes | |
| 3 | >66% of hepatocytes | |
| Lobular Inflammation | 0 | No inflammatory foci |
| 1 | < 2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | > 4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few ballooned cells | |
| 2 | Many cells/prominent ballooning | |
| Fibrosis Stage | 0 | None |
| 1a | Mild, zone 3, perisinusoidal | |
| 1b | Moderate, zone 3, perisinusoidal | |
| 1c | Portal/periportal only | |
| 2 | Perisinusoidal and portal/periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
Biomarker Analysis: Lipid Profile and Liver Function Tests
Purpose: To assess the systemic metabolic effects of the TRβ agonist and to monitor liver safety.
Protocol:
-
Sample Collection:
-
Collect blood samples from patients at baseline and at specified time points throughout the trial.
-
For lipid profiles, fasting samples are often preferred, though non-fasting samples can also be used with appropriate reference ranges.
-
-
Laboratory Analysis:
-
Lipid Profile: Use standard automated enzymatic assays to measure Total Cholesterol, HDL-Cholesterol, and Triglycerides. LDL-Cholesterol is typically calculated using the Friedewald equation, unless triglycerides are very high. Apolipoprotein B (ApoB) and Lipoprotein(a) [Lp(a)] are also important atherogenic markers to quantify.
-
Liver Function Tests (LFTs): Use standard enzymatic assays to measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin.
-
Visualizations
Caption: TRβ Agonist Signaling Pathway in Hepatocytes.
Caption: A typical clinical trial workflow for a TRβ agonist in NASH.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antarosmedical.com [antarosmedical.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Liver Tissue Processing and Normal Histology | Abdominal Key [abdominalkey.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 11. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Liver Fat Reduction with MRI-PDFF in VK-2809 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for the quantitative assessment of liver fat reduction in clinical studies of VK-2809, a selective thyroid hormone receptor-beta (THR-β) agonist. This document includes a summary of clinical trial data, detailed experimental protocols for MRI-PDFF, and an overview of the underlying signaling pathways.
Introduction to VK-2809 and its Mechanism of Action
VK-2809 is an orally available, small molecule, liver-directed agonist of the thyroid hormone receptor-beta (THR-β).[1] THR-β is the predominant isoform of the thyroid hormone receptor in the liver and plays a crucial role in regulating lipid metabolism.[2][3] By selectively activating THR-β, VK-2809 aims to stimulate fatty acid metabolism and reduce liver fat (steatosis), a hallmark of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[1][4] The liver-selective nature of VK-2809 is designed to minimize potential side effects associated with the activation of the THR-α isoform, which is more prevalent in cardiac and bone tissues.[1]
Quantitative Data from VK-2809 Clinical Trials
MRI-PDFF has been a key endpoint in clinical trials of VK-2809, providing a non-invasive and quantitative measure of changes in liver fat content. The following tables summarize the significant reductions in liver fat observed in patients treated with VK-2809.
Phase 2a Study in Patients with NAFLD and Elevated LDL-C
| Dosage Group | Median Relative Reduction in Liver Fat from Baseline at Week 12 | Responder Rate (≥30% relative reduction in liver fat) at Week 12 |
| 10 mg VK-2809 daily | 59.7% | 91% |
| 10 mg VK-2809 every other day | 56.5% | 77% |
| Placebo | 8.9% | 18% |
Data sourced from a 12-week, Phase 2a clinical trial of VK-2809 in patients with NAFLD and elevated LDL-C.[5]
Phase 2b VOYAGE Study in Patients with Biopsy-Confirmed NASH
| Dosage Group | Median Relative Reduction in Liver Fat from Baseline at Week 12 | Responder Rate (≥30% relative reduction in liver fat) at Week 12 | Median Relative Reduction in Liver Fat from Baseline at Week 52 |
| Various VK-2809 doses | 38% to 55% | Up to 85% | 37% to 55% |
| Placebo | Not reported | Not reported | Not reported |
Data from the Phase 2b VOYAGE study in patients with biopsy-confirmed NASH. The study successfully met its primary endpoint at 12 weeks, with results sustained at 52 weeks.[6]
Signaling Pathway of VK-2809
VK-2809, as a selective THR-β agonist, exerts its effects on lipid metabolism through a well-defined signaling pathway. Upon binding to THR-β in the liver, VK-2809 initiates a cascade of events that lead to increased fatty acid oxidation and reduced lipogenesis.
Experimental Protocols
MRI-PDFF for Liver Fat Quantification: A Generalized Protocol
The following protocol outlines a standardized approach for acquiring and analyzing MRI-PDFF data for the assessment of liver fat in clinical trials, based on current best practices.
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic variability.
-
A detailed medical history should be obtained to identify any contraindications to MRI.
2. MRI System and Coil:
-
MRI should be performed on a 1.5T or 3T clinical scanner.
-
A torso phased-array coil should be used for signal reception.
3. Imaging Sequence:
-
A 3D spoiled gradient-recalled echo (GRE) sequence with multiple echoes (typically 6 or more) is recommended.
-
This sequence allows for the separation of water and fat signals and correction for T2* decay.
-
A low flip angle (e.g., 3-5 degrees) should be used to minimize T1 bias.
4. Image Acquisition:
-
Images should be acquired during a single breath-hold to minimize motion artifacts.
-
The acquisition should cover the entire liver.
5. Post-processing and Data Analysis:
-
Specialized software is used to process the multi-echo GRE data to generate PDFF maps.
-
Regions of interest (ROIs) are drawn on the PDFF maps to measure the mean PDFF across the entire liver or within specific liver segments.
-
Care should be taken to avoid major blood vessels and biliary ducts when placing ROIs.
-
The mean PDFF value is reported as a percentage.
6. Quality Control:
-
Image quality should be assessed for motion artifacts, signal-to-noise ratio, and other potential confounders.
-
Standardized imaging protocols and analysis procedures should be used across all study sites to ensure consistency.
Conclusion
VK-2809 has demonstrated significant and clinically meaningful reductions in liver fat as measured by MRI-PDFF in patients with NAFLD and NASH. MRI-PDFF serves as a robust, non-invasive, and quantitative biomarker for assessing treatment response in clinical trials of novel therapies for fatty liver diseases. The standardized protocols and understanding of the underlying mechanism of action outlined in these notes provide a valuable resource for researchers and clinicians working in this field.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of MB-07811
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07811, also known as VK-2809, is a novel, orally available, liver-targeted prodrug of a potent thyroid hormone receptor-beta (TRβ) agonist, MB07344 (VK2809A). By selectively activating TRβ in the liver, this compound offers a promising therapeutic approach for metabolic disorders such as hypercholesterolemia and non-alcoholic steatohepatitis (NASH). Its liver-targeting mechanism is designed to minimize the potential side effects associated with systemic thyroid hormone receptor activation. These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for preclinical evaluation.
Pharmacokinetic Profile
This compound is designed for efficient oral absorption and rapid first-pass metabolism in the liver. The prodrug is selectively cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in hepatocytes, to release the active metabolite, MB07344.[1][2] This targeted activation leads to a high concentration of the active compound in the liver, while limiting systemic exposure and potential off-target effects.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and monkeys have demonstrated the liver-targeting properties of this compound. Following intravenous administration, the plasma clearance of this compound was high, and the volume of distribution was extensive. Despite good absorption after oral administration, the systemic bioavailability of the prodrug was low (3-10%), indicating a significant first-pass effect in the liver.[3]
Table 1: Preclinical Plasma Cmax of Active Metabolite MB07344 After Intravenous Administration of this compound (3 mg/kg)
| Species | Cmax of MB07344 (µg/mL) |
| Rat | 0.09 |
| Dog | 0.01 |
| Monkey | 0.63 |
| Data from Fujitaki et al., 2008.[3] |
Clinical Pharmacokinetics
In a Phase 1 multiple ascending dose study in subjects with mild hypercholesterolemia, daily oral administration of this compound for 14 days was found to be safe and well-tolerated. The exposure to both this compound and its active metabolite, MB07344, increased in a dose-proportional manner.[1]
Table 2: Human Pharmacokinetic Parameters of this compound and its Active Metabolite (MB07344) after 14 Days of Oral Dosing
| Parameter | This compound (Prodrug) | MB07344 (Active Metabolite) |
| Tmax (hours) | 0.5 - 3 | Not specified |
| Terminal Half-life (hours) | 7 - 20 (dose-dependent) | 13 - 41 (dose-dependent) |
| Renal Excretion | < 3% | < 3% |
| Data from a Phase 1 study of VK2809.[1] |
Pharmacodynamic Effects
The pharmacodynamic activity of this compound is mediated by the selective TRβ agonism of its active metabolite, MB07344. Activation of TRβ in the liver leads to the upregulation of genes involved in lipid metabolism, resulting in significant reductions in plasma lipids and hepatic steatosis.
Preclinical Pharmacodynamics
In diet-induced obese mice, oral administration of this compound (0.3-30 mg/kg) once daily for 14 days resulted in a reduction of total plasma cholesterol and up to a 40% reduction in plasma triglycerides at the highest doses.[4] Studies in rabbits, dogs, and monkeys have also demonstrated the cholesterol-lowering effects of this compound, both as a monotherapy and in combination with atorvastatin (B1662188), where it showed additive effects.[5]
Clinical Pharmacodynamics
A Phase 1b study in subjects with mild hypercholesterolemia demonstrated statistically significant and clinically meaningful reductions in several key lipid parameters after 14 days of treatment.[1] More recent Phase 2b trials in patients with biopsy-confirmed NASH have shown significant reductions in liver fat content.[6]
Table 3: Placebo-Adjusted Reductions in Lipid Parameters in a Phase 1b Study of this compound (VK-2809)
| Parameter | Percent Reduction from Baseline |
| LDL-Cholesterol | up to 41.2% |
| Triglycerides | up to 78.6% |
| Non-HDL-Cholesterol | up to 44.2% |
| Data from a Phase 1 study of VK2809 at doses of 5.0 mg and above.[1] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves a two-step process: liver-specific activation followed by TRβ-mediated gene regulation.
Caption: Liver-targeted activation and mechanism of action of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the pharmacodynamic effects of this compound on lipid parameters and hepatic steatosis in a DIO mouse model.
1. Animal Model and Diet:
-
Use male C57BL/6J mice, 6-8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
2. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound or vehicle control once daily via oral gavage at desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).
-
The treatment duration is typically 14 to 28 days.
3. Sample Collection and Analysis:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
At the end of the study, euthanize mice and collect liver tissue for histological analysis and lipid content measurement.
-
Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic assay kits or by LC-MS based methods.
-
For liver lipid analysis, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by quantification.
Caption: Experimental workflow for a preclinical study of this compound.
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
This protocol is for determining the metabolic stability and CYP3A4-mediated conversion of this compound to MB07344.
1. Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
LC-MS/MS system for analysis
2. Incubation:
-
Pre-incubate this compound (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
To confirm CYP3A4 involvement, run parallel incubations with a selective CYP3A4 inhibitor (e.g., ketoconazole).
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and MB07344 using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound and the rate of formation of MB07344.
Conclusion
This compound demonstrates a favorable pharmacokinetic and pharmacodynamic profile as a liver-targeted TRβ agonist. Its selective activation in the liver leads to potent lipid-lowering effects with a reduced risk of systemic side effects. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds in the development of therapies for metabolic diseases.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MB-07811 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MB-07811 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound (also known as VK-2809) is an orally active, liver-targeted prodrug of MB07344, a potent thyroid hormone receptor-β (TRβ) agonist.[1] It is designed to lower cholesterol and triglycerides.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to low aqueous solubility. This can present challenges in in vitro assays, where the compound needs to remain in solution in aqueous buffers or cell culture media to exert its biological effect.
Q2: What are the known solvents for this compound?
This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile.[3] For in vivo studies in mice, a vehicle formulation consisting of DMSO, PEG300, Tween-80, and saline has been used, which indicates that co-solvents and surfactants are effective in solubilizing this compound.[1]
Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds and indicates that the compound's solubility limit in the final buffer has been exceeded.[4] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to test lower final concentrations of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single dilution, try a serial dilution approach. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer to avoid localized high concentrations that can trigger precipitation.[4]
-
Modify the Assay Buffer: Consider adding a biocompatible solubilizing agent to your buffer. However, it is crucial to test the effect of these agents on your specific assay to rule out any interference.
-
Warm the Assay Buffer: Gently warming the assay buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. Ensure this temperature is compatible with your experimental setup.
Q4: My compound appears to be losing activity over the course of a long-term cell culture experiment. Could this be a solubility issue?
Yes, this could be related to solubility and stability. Several factors could be at play:
-
Compound Degradation: The compound may be unstable in the aqueous environment of the cell culture medium over extended periods.
-
Cellular Metabolism: The cells may be metabolizing this compound into an inactive form.[4]
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic labware, reducing the effective concentration in the medium.[4]
-
Precipitation Over Time: The compound may slowly precipitate out of the solution, especially with temperature fluctuations in the incubator.
To investigate this, you can assess the compound's stability in the medium (without cells) over the experiment's duration and measure the concentration of the intact compound at different time points using methods like HPLC-MS.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂ClO₅P | [2][3] |
| Molecular Weight | 515.0 g/mol | [2][3] |
| Synonyms | VK-2809 | [1][3] |
| Known Solvents | DMSO, Acetonitrile | [3] |
Table 2: Example Formulation for In Vivo Studies
| Component | Role | Example Concentration | Source |
| DMSO | Primary Solvent | 10% | [1] |
| PEG300 | Co-solvent | 40% | [1] |
| Tween-80 | Surfactant | 5% | [1] |
| Saline | Vehicle | 45% | [1] |
Note: This formulation is for in vivo use and may not be directly applicable to all in vitro assays. However, it provides a starting point for developing suitable formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but long-term storage should be at lower temperatures.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS or cell culture medium).
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate shaker
-
Plate reader or other analytical method (e.g., HPLC)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in DMSO.
-
In a 96-well plate, add a small volume of each DMSO dilution to a larger volume of the assay buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤1%) to mimic assay conditions.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
-
Visualizations
References
Optimizing MB-07811 Dosage for Maximum Efficacy in Mice: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MB-07811 (also known as VK-2809) in murine models. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate your research in optimizing dosage for maximum therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, liver-targeted prodrug of MB07344, a potent thyroid hormone receptor-β (TRβ) agonist.[1] Its primary mechanism involves the selective activation of TRβ in the liver. This activation leads to the regulation of genes involved in lipid metabolism, ultimately resulting in the lowering of plasma cholesterol and triglycerides.[2][3][4] The liver-targeting is achieved through its "HepDirect" design, where the prodrug is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly found in the liver, to release the active agonist, MB07344.[3][5]
Q2: What are the reported effective oral dosage ranges for this compound in mice?
A2: In studies involving diet-induced obese (DIO) mice, oral administration of this compound once daily for 14 days at dosages ranging from 0.3 mg/kg to 30 mg/kg has been shown to be effective in reducing total plasma cholesterol and triglycerides.[1][2] Significant lipid-lowering effects were observed at doses that did not significantly impact body weight.[2]
Q3: What is the active form of this compound and how is it generated?
A3: The active form of this compound is a phosphonic acid thyroid hormone receptor agonist known as MB07344.[3][6] this compound is a prodrug that is converted to MB07344 in the liver by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] This liver-specific conversion is key to its targeted action and improved therapeutic index.[2][6]
Q4: What are the expected therapeutic effects of this compound in mouse models of metabolic disorders?
A4: In mouse models, particularly those with diet-induced obesity, this compound has demonstrated the ability to:
-
Reduce liver fat (hepatic steatosis).[3][4] These effects are achieved with minimal impact on heart rate and other cardiovascular parameters at therapeutic doses, highlighting its liver-selective action.[6][7]
Q5: Has this compound been studied in combination with other drugs?
A5: Yes, preclinical studies in various animal models, including rabbits, dogs, and monkeys, have shown that this compound has an additive cholesterol-lowering effect when used in combination with statins like atorvastatin (B1662188).[8][9] This suggests potential for combination therapy in treating hyperlipidemia.
Troubleshooting Guide
Issue 1: High variability in plasma cholesterol and triglyceride levels between mice in the same treatment group.
-
Possible Cause: Inconsistent oral dosing administration.
-
Solution: Ensure accurate gavage technique to deliver the full intended dose. For oil-based formulations, ensure the solution is homogenous before each administration.
-
-
Possible Cause: Variation in food consumption and diet-induced obesity phenotype.
-
Solution: Monitor food intake and body weight regularly. Ensure all mice have reached a stable obese phenotype before initiating treatment. Randomize mice into treatment groups based on pre-treatment cholesterol and body weight to ensure even distribution.
-
-
Possible Cause: Issues with the drug formulation.
-
Solution: Verify the stability and solubility of the this compound formulation. Prepare fresh solutions as needed and store them under appropriate conditions.
-
Issue 2: Lack of significant reduction in cholesterol or triglycerides at previously reported effective doses.
-
Possible Cause: The mouse model used may have a different sensitivity to TRβ agonists.
-
Solution: Consider the genetic background of the mice. Different strains may exhibit varied responses. It may be necessary to perform a dose-response study to determine the optimal dose for your specific mouse model.
-
-
Possible Cause: Incorrect preparation or storage of this compound.
-
Solution: Confirm the purity and concentration of your this compound stock. Follow the manufacturer's instructions for storage to prevent degradation.
-
-
Possible Cause: Suboptimal duration of the treatment.
-
Solution: While 14-day studies have shown efficacy, your specific research question or model might require a longer treatment period to observe significant effects. Review relevant literature for typical treatment durations for similar compounds and endpoints.
-
Issue 3: Observation of unexpected side effects, such as significant weight loss or changes in heart rate.
-
Possible Cause: The administered dose is too high for the specific mouse strain or model, leading to off-target effects.
-
Solution: Reduce the dosage and perform a dose-escalation study to identify a dose that provides efficacy without significant side effects. While this compound is designed for liver-specific action, very high doses may lead to systemic effects.[2]
-
-
Possible Cause: The observed effects are unrelated to the drug and may be due to other experimental factors.
-
Solution: Ensure the vehicle control group is properly managed and monitored for similar effects. Review all experimental procedures for potential stressors or confounding variables.
-
Data Presentation
Table 1: Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Dosage (mg/kg/day, oral) | Treatment Duration | Change in Total Plasma Cholesterol | Change in Plasma Triglycerides | Change in Hepatic Triglycerides | Effect on Body Weight | Reference |
| 0.3 - 30 | 14 days | Significant reduction | Significant reduction (up to 40% at highest doses) | Significant reduction | Minimal to no effect at doses effective for lipid reduction | [1][2] |
| 3 | 14 days | ~51% reduction | ~38% reduction | ~29% reduction | No significant effect | [2] |
| 30 | 14 days | ~61% reduction | ~40% reduction | Not specified | 3-4% reduction | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6 mice, 4-6 weeks old.
-
Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation:
-
Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) with 1% Tween 80 in sterile water).
-
Suspend this compound in the vehicle to the desired concentrations (e.g., 0.3, 1, 3, 10, 30 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Administer the this compound suspension or vehicle control orally via gavage once daily.
-
The volume of administration should be based on the individual mouse's body weight.
-
-
Monitoring:
-
Record body weight and food intake daily or several times per week.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at the end of the treatment period for lipid analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect terminal blood and liver tissue.
-
Analyze plasma for total cholesterol and triglycerides.
-
Analyze liver tissue for triglyceride content and perform histological analysis (e.g., H&E staining for steatosis).
-
Visualizations
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Experimental workflow for this compound dosage optimization in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid hormone β receptor activation has additive cholesterol lowering activity in combination with atorvastatin in ra… [ouci.dntb.gov.ua]
Technical Support Center: Managing Transient ALT Elevation in VK-2809 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter transient elevations in alanine (B10760859) aminotransferase (ALT) during preclinical animal studies with VK-2809.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated ALT levels in our animal models treated with VK-2809. Is this indicative of hepatotoxicity?
A1: Not necessarily. While ALT is a marker of liver health, transient elevations do not always signify direct hepatocellular injury. In a Phase 1 clinical study with VK-2809, mean ALT levels reached a maximum of 1.5 times the upper limit of normal (ULN) in the highest dose cohort[1]. Furthermore, a Phase 2 study reported a "transient bump" in ALT during the first week of treatment, which subsequently resolved and fell below baseline and placebo levels by week 16[2]. This suggests that transient ALT elevation may be a pharmacological effect of VK-2809 rather than a sign of liver damage. However, it is crucial to conduct a thorough investigation to rule out true hepatotoxicity.
Q2: What is the proposed mechanism for transient ALT elevation with VK-2809?
A2: The exact mechanism for transient ALT elevation with VK-2809 in animal studies is not fully elucidated in the provided search results. However, VK-2809 is a thyroid hormone receptor beta (THR-β) agonist that potently stimulates lipid metabolism in the liver[3][4][5][6]. This rapid and significant change in hepatic metabolism could potentially lead to a temporary release of ALT from hepatocytes as they adapt to the increased metabolic demand. It is important to differentiate this from direct drug-induced liver injury.
Q3: How can we differentiate between a transient, pharmacology-related ALT elevation and genuine hepatotoxicity in our animal studies?
A3: To distinguish between these two possibilities, a comprehensive evaluation is necessary. This should include:
-
Monitoring other liver function markers: Assess aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels. In clinical trials, VK-2809 did not show clinically meaningful differences in bilirubin or ALP compared to placebo[3].
-
Histopathological analysis: A thorough microscopic examination of liver tissue is the gold standard for identifying hepatocellular injury, inflammation, and other signs of toxicity.
-
Kinetics of ALT elevation: A transient increase that peaks early and then resolves with continued dosing is more indicative of a pharmacological adaptation, as was observed in a human study[2]. Persistent or progressively increasing ALT levels are more concerning for hepatotoxicity.
Q4: What is the expected therapeutic effect of VK-2809 on the liver?
A4: VK-2809 is a liver-selective THR-β agonist designed to treat metabolic disorders like non-alcoholic steatohepatitis (NASH)[3][4][6]. In preclinical rodent models of diet-induced NASH, VK-2809 has been shown to cause potent reductions in plasma and liver lipids and improvements in liver fibrosis[3][4][6]. Clinical trials in humans have confirmed its ability to significantly reduce liver fat content[3][5][7][8].
Troubleshooting Guide: Investigating Transient ALT Elevation
If you observe a transient elevation in ALT in your VK-2809 animal study, follow these steps to investigate and manage the finding.
Step 1: Initial Assessment and Data Collection
-
Confirm the finding: Repeat ALT measurements on a fresh sample to rule out technical error.
-
Characterize the elevation:
-
Quantify the magnitude of the ALT increase (e.g., fold-change from baseline and control group).
-
Determine the timing of the elevation in relation to the start of dosing.
-
Assess the dose-dependency of the effect.
-
-
Broaden the liver panel: Immediately measure other liver function markers, including AST, ALP, and total bilirubin.
-
Review animal health: Conduct a thorough clinical examination of the animals to check for any other signs of distress or toxicity.
Step 2: Differentiating Pharmacological Effect from Toxicity
-
Continue monitoring: If the animals appear healthy and other liver markers are within normal limits, continue dosing and monitor ALT levels frequently (e.g., daily or every other day) to determine the kinetics of the elevation. A peak followed by a decline towards baseline would support a transient, adaptive response.
-
Histopathology: At the next scheduled necropsy, or if signs of toxicity emerge, perform a detailed histopathological evaluation of the liver. Look for evidence of hepatocellular necrosis, apoptosis, inflammation, and fibrosis.
-
Consider alternative causes: Review your experimental protocol to ensure no other factors could be contributing to liver stress, such as vehicle effects, diet, or other co-administered substances.
Data Presentation
Table 1: Summary of Reported ALT Observations with VK-2809 in Human Studies
| Study Phase | Population | Dose | Observation | Citation |
| Phase 1 | Healthy volunteers with mild hypercholesterolemia | 40 mg | Mean ALT levels reached a maximum of 1.5x ULN. | [1] |
| Phase 2 | Patients with non-alcoholic fatty liver disease | Not specified | Transient increase in ALT in week 1, followed by a reduction to below baseline and placebo levels by week 16. | [2] |
Note: Specific quantitative data from animal studies on the magnitude and timing of transient ALT elevation with VK-2809 were not available in the search results. Researchers should generate their own data and use the above as a reference for the potential kinetic profile.
Experimental Protocols
Protocol 1: Monitoring Liver Function in Response to VK-2809 Administration
-
Animal Model: Select an appropriate rodent model for your study (e.g., diet-induced obesity and NASH model).
-
Dosing: Administer VK-2809 or vehicle control orally at the desired dose levels and frequency.
-
Blood Sampling:
-
Collect baseline blood samples prior to the first dose.
-
Collect blood samples at frequent intervals during the initial phase of the study (e.g., 24, 48, 72 hours, and 1 week post-dose) to capture any transient changes.
-
Continue with weekly or bi-weekly sampling for the remainder of the study.
-
-
Biochemical Analysis:
-
Use a certified laboratory or a validated in-house method to measure plasma or serum levels of ALT, AST, ALP, and total bilirubin.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter at each time point for all dose groups.
-
Compare the VK-2809 treated groups to the vehicle control group using appropriate statistical methods.
-
Plot the time course of changes in liver enzymes for each group.
-
Protocol 2: Histopathological Evaluation of the Liver
-
Tissue Collection: At the end of the study or at predetermined interim time points, euthanize the animals and perform a complete necropsy.
-
Fixation: Collect liver lobes and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Staining:
-
Process the fixed tissues, embed them in paraffin, and section them at 4-5 micrometers.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Consider special stains if specific changes are suspected (e.g., Masson's trichrome for fibrosis).
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should blindly evaluate the slides.
-
Score the liver sections for hepatocellular degeneration, necrosis, inflammation, and any other pathological changes.
-
Visualizations
Caption: VK-2809 is a prodrug that is activated in the liver to stimulate THR-β, leading to increased lipid metabolism and reduced liver fat.
Caption: A logical workflow for investigating observed ALT elevations in animal studies.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 6. fattyliverfoundation.org [fattyliverfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
stability of MB-07811 in different solvents and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of MB-07811 (also known as VK-2809). Here you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for extended periods when stored under the correct conditions. Based on information from various suppliers, the following storage recommendations are provided:
-
-20°C: For long-term storage, -20°C is recommended. At this temperature, the compound is reported to be stable for at least three to four years.[1][2]
-
4°C or 4-8°C: For shorter-term storage, refrigeration is also an option, with a shelf life of up to two years.[1]
Q2: What solvents can I use to dissolve this compound?
A2: this compound is soluble in several organic solvents. The most commonly recommended solvents are:
-
DMSO (Dimethyl Sulfoxide): this compound is highly soluble in DMSO, with a reported solubility of up to 250 mg/mL.[2] It is important to use newly opened, anhydrous DMSO, as the presence of water can affect solubility and stability.[2] Sonication may be required to fully dissolve the compound.[2]
-
Acetonitrile: Acetonitrile is also a suitable solvent for this compound.
Q3: How should I store this compound in solution?
A3: Once dissolved, stock solutions of this compound should be stored frozen to minimize degradation. The recommended storage conditions for solutions are:
-
-80°C: For long-term storage of stock solutions, -80°C is recommended, with stability for up to six months.[2]
-
-20°C: For shorter-term storage, -20°C is also acceptable, with a recommended use-within-one-month period.[2]
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable at room temperature?
A4: While this compound is shipped at room temperature, indicating short-term stability, long-term storage at ambient temperature is not recommended.[1][2] For optimal stability, always adhere to the recommended storage conditions.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. As a general precaution for compounds of this nature, it is recommended to prepare fresh dilutions in aqueous media for each experiment and use them immediately. Avoid storing this compound in aqueous solutions for extended periods.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | 250 mg/mL (485.46 mM)[2] | Use of ultrasonic may be necessary. Hygroscopic DMSO can impact solubility.[2] |
| Acetonitrile | Soluble |
Experimental Protocols & Visualizations
Workflow for In Vitro Experiments
The following diagram outlines a typical workflow for preparing this compound for in vitro experiments to ensure consistent and reliable results.
Caption: Workflow for preparing this compound solutions for in vitro use.
In Vivo Formulation Protocol
For in vivo experiments, a specific formulation is often required to ensure bioavailability and stability. The following is a sample protocol based on common practices:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the Vehicle: In a separate tube, combine the vehicle components. A commonly used vehicle consists of:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the Dosing Solution: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[1] If precipitation occurs, warming and/or sonication may be used to aid dissolution.[1]
Troubleshooting Guide
Troubleshooting Common Issues
Caption: Troubleshooting logic for common issues with this compound.
Q: My this compound is not dissolving properly in DMSO.
A: First, ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of many compounds.[2] If the compound is still not dissolving, gentle warming or sonication can be applied.[2] Also, verify that you have not exceeded the solubility limit of 250 mg/mL.
Q: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium.
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. It is likely that the final concentration in your medium exceeds the aqueous solubility of this compound. To address this, you can try to lower the final concentration of this compound. Additionally, ensure rapid and thorough mixing upon dilution.
Q: My experimental results are inconsistent between experiments.
A: Inconsistent results can often be traced back to the stability and handling of the compound. Here are a few things to check:
-
Stock Solution Age and Storage: Are you using an old stock solution? Stock solutions in DMSO are best used within one month when stored at -20°C or six months at -80°C.[2]
-
Freeze-Thaw Cycles: Are you repeatedly freezing and thawing your main stock solution? It is highly recommended to prepare single-use aliquots to avoid this.
-
Working Solution Preparation: Are you preparing your final working dilutions fresh for each experiment? Storing this compound in aqueous media for even short periods could lead to degradation and affect your results.
References
avoiding off-target effects in MB-07811 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MB-07811 (also known as VK-2809). The information provided is intended to help users avoid and troubleshoot potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (VK-2809) is an orally active, liver-targeted prodrug of MB-07344 (VK-2809A), a potent thyroid hormone receptor-β (TRβ) agonist.[1][2] Its primary mechanism of action is to selectively activate TRβ in the liver. Upon activation, TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA of target genes. This interaction modulates gene expression, leading to increased lipid metabolism and a reduction in cholesterol and triglycerides.[3] this compound is designed to be liver-specific to minimize adverse effects in other tissues.[2][4]
Q2: What are the known off-target effects or side effects of this compound?
A2: Clinical and preclinical studies have identified a few potential off-target effects and side effects. In human trials, mild, dose-dependent reductions in thyroid-stimulating hormone (TSH) and total and free thyroxine (T4) levels have been observed.[4][5] Additionally, mild elevations in liver enzymes (ALT) have been reported at higher doses.[4][5] It is important to note that the development of some other TRβ agonists has been halted due to findings of cartilage damage in long-term animal studies and instances of liver toxicity, highlighting potential class-wide concerns.[6]
Q3: Why is my observed in vitro potency (EC50) for this compound much lower than for its active metabolite, MB-07344 (VK-2809A)?
A3: this compound is a prodrug that requires metabolic activation in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to be converted into its active form, MB-07344.[4] Many in vitro cell models may have low or absent CYP3A4 activity. Therefore, you will likely observe a significantly lower potency with this compound compared to the pre-activated metabolite, MB-07344. For in vitro experiments where the direct effect of the active compound is being studied, it is recommended to use MB-07344.
Q4: I am observing unexpected cellular phenotypes in my experiments. Could these be off-target effects?
A4: Unexpected cellular phenotypes can arise from off-target effects, especially with kinase inhibitors and nuclear receptor modulators. While this compound is designed for TRβ selectivity, cross-reactivity with other nuclear receptors or signaling pathways cannot be entirely ruled out. To investigate this, consider performing broader panel screenings (e.g., against other nuclear receptors) and using structurally different TRβ agonists to see if the phenotype is consistent. Additionally, ensure the observed effect is not due to solvent or vehicle effects by including appropriate controls.
Troubleshooting Guides
Issue 1: Weaker than Expected On-Target Gene Regulation
Possible Cause 1: Low CYP3A4 Activity in Cell Line
-
Troubleshooting Step: Switch to using the active metabolite, MB-07344 (VK-2809A), for your in vitro experiments.
-
Expected Outcome: You should observe a significant increase in potency and a more robust regulation of target genes like CPT1A, ANGPTL4, and DIO1.
Possible Cause 2: Suboptimal Ligand Concentration or Treatment Duration
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell model and endpoint.
-
Expected Outcome: Identification of the EC50 and optimal time point for maximal target gene engagement.
Possible Cause 3: Cell Culture Medium Contains Thyroid Hormones
-
Troubleshooting Step: Culture cells in a hormone-stripped medium for a period before and during the experiment to reduce background TR activation.
-
Expected Outcome: Increased sensitivity of the assay to this compound or MB-07344.
Issue 2: High Cellular Toxicity Observed
Possible Cause 1: Off-Target Effects
-
Troubleshooting Step:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.
-
Lower the concentration of this compound or MB-07344 to a range that is effective for on-target activity but minimally toxic.
-
Consider using a structurally unrelated TRβ agonist to see if the toxicity is specific to the chemical scaffold of this compound.
-
-
Expected Outcome: Identification of a therapeutic window for on-target effects without significant cytotoxicity.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and consistent across all treatment groups, including a vehicle-only control.
-
Expected Outcome: No significant toxicity observed in the vehicle control group.
Quantitative Data
Table 1: In Vitro Potency (EC50) of this compound (VK-2809) and its Active Metabolite (VK-2809A) in Human Liver Cell Lines
| Compound | Cell Line | Assay | EC50 (nM) |
| VK2809 (this compound) | Huh-7 | Gene Expression | 589.1 ± 120.1 |
| VK2809A (MB-07344) | Huh-7 | Gene Expression | 8.3 ± 2.2 |
| VK2809 (this compound) | Primary Human Hepatocytes | Gene Expression | 18.7 ± 8.9 |
| VK2809A (MB-07344) | Primary Human Hepatocytes | Gene Expression | 14.8 ± 10.7 |
Data summarized from[7]
Table 2: TRα vs. TRβ Selectivity of this compound (VK-2809) and its Active Metabolite (VK-2809A)
| Compound | Assay | TRα EC50 (nM) | TRβ EC50 (nM) | α:β Selectivity Ratio |
| VK2809 (this compound) | Luciferase Reporter | 253.2 ± 40.7 | 459.5 ± 163.4 | 0.6 |
| VK2809A (MB-07344) | Luciferase Reporter | 25.5 ± 7.0 | 10.1 ± 2.7 | 2.5 |
Data summarized from[7]
Experimental Protocols
Protocol 1: In Vitro Gene Expression Assay
This protocol provides a general framework for assessing the effect of this compound or MB-07344 on target gene expression in a human hepatocyte cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells
-
Cell culture medium (consider hormone-stripped medium)
-
This compound or MB-07344 stock solution (in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for target genes (e.g., CPT1A, ANGPTL4, DIO1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed Huh-7 cells in a multi-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound or MB-07344 in the cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR to quantify the expression levels of the target genes and the housekeeping gene.
-
Analyze the data by normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the vehicle control.
Protocol 2: Troubleshooting Workflow for Unexpected Phenotypes
This protocol outlines a workflow to investigate whether an observed cellular phenotype is an on-target or off-target effect of this compound.
Steps:
-
Confirm Target Engagement:
-
Measure the expression of known TRβ target genes (e.g., CPT1A, DIO1) at the concentration where the unexpected phenotype is observed.
-
If target genes are not regulated as expected, the observed phenotype is likely an off-target effect or an artifact.
-
-
Use a Structurally Different TRβ Agonist:
-
Treat cells with a different TRβ agonist (e.g., Sobetirome/GC-1) that has a distinct chemical structure.
-
If the unexpected phenotype is replicated, it is more likely to be an on-target effect mediated by TRβ. If not, it is likely an off-target effect specific to the chemical scaffold of this compound.
-
-
TRβ Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRβ in your cell model.
-
If the unexpected phenotype is rescued or diminished in the TRβ-deficient cells upon treatment, it is an on-target effect. If the phenotype persists, it is an off-target effect.
-
-
Use a TRβ Antagonist:
-
Co-treat the cells with this compound/MB-07344 and a specific TRβ antagonist.
-
If the antagonist blocks the unexpected phenotype, it is likely an on-target effect.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
interpreting variable dose-response curves with VK-2809
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VK-2809. The information is designed to help interpret variable dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a plateau effect in my dose-response curve at higher concentrations of VK-2809?
A: This is an expected pharmacological phenomenon known as the ceiling effect or maximal efficacy.[1] The dose-response curve for VK-2809, like many receptor agonists, is typically sigmoidal. At lower concentrations, the response increases with the dose. However, as the concentration increases, the thyroid hormone receptor-β (TRβ) targets become saturated with the active metabolite of VK-2809. Once all the available receptors are bound, further increases in the drug concentration will not produce a greater response, leading to a plateau in the curve.[1] This plateau represents the maximum biological effect achievable by the drug in that specific experimental system.
Q2: My in vitro dose-response curve for VK-2809 is not a classic sigmoidal shape. What are the potential reasons?
A: A non-linear or non-sigmoidal dose-response relationship can arise from several factors in a biological system.[1][2] Consider the following possibilities:
-
Cell Line Specificity: The expression level of TRβ and the necessary cofactors can vary significantly between different cell lines, influencing the responsiveness to VK-2809.
-
Off-Target Effects: At very high concentrations, the compound may engage with other cellular targets, leading to complex or unexpected biological responses that deviate from the primary mechanism of action.
-
Cell Viability: High concentrations of any compound can induce cellular stress or toxicity, which can confound the measurement of the intended biological endpoint. It is crucial to perform a parallel cytotoxicity assay to ensure the observed effects are not due to cell death.
-
Experimental Artifacts: Issues such as compound solubility, stability in culture media over the experimental duration, or interactions with components of the media can also lead to atypical curve shapes.
Q3: How do I determine the optimal dose range for my experiments with VK-2809?
A: Determining the appropriate dose range is critical for obtaining meaningful results.
-
Literature Review: Start by reviewing preclinical and clinical data. In a Phase 2b study in patients with NASH, doses ranged from 1.0 mg to 10.0 mg.[3][4] A Phase 1 study in subjects with elevated cholesterol used doses up to 40 mg.[5] These can provide a starting point for in vivo studies, though doses will need to be adapted based on the animal model.
-
Empirical Testing: For in vitro work, it is best to generate a dose-response curve for your specific model system. Start with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to micromolar) to identify the active range and the concentrations that produce the minimal, EC50, and maximal effects.
Q4: I'm observing significant variability between my experimental replicates. How can I troubleshoot this?
A: Variability is a common challenge in biological experiments. To minimize it:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Reagent Preparation: Prepare fresh dilutions of VK-2809 for each experiment from a validated stock solution. Ensure the compound is fully solubilized.
-
Assay Technique: Maintain consistent incubation times, washing steps, and reagent addition volumes. Use of automated liquid handlers can reduce pipetting errors.
-
Biological Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data.
Q5: What are the key downstream signaling pathways activated by VK-2809 that I should measure?
A: VK-2809 is a prodrug that is selectively cleaved in liver tissue by CYP3A4 to release its active form, a potent thyroid hormone receptor-β (TRβ) agonist.[3][6][7] Activation of TRβ in the liver leads to the increased expression of genes involved in lipid metabolism and clearance.[8] Key downstream effects to measure include:
-
Lipid Metabolism: Assess changes in genes and proteins involved in fatty acid oxidation (e.g., CPT1α) and mitochondrial biogenesis (e.g., PGC1α, ERRα).[9]
-
Cholesterol Homeostasis: Measure changes in LDL-C, triglycerides, apolipoprotein B (ApoB), and lipoprotein(a) [Lp(a)].[10][11]
-
Autophagy: In some models, VK-2809 has been shown to restore autophagy.[9]
Q6: Are there any known off-target effects of VK-2809 that could influence my results?
A: VK-2809 is designed to be highly selective for the TRβ receptor and for liver tissue, which minimizes the extra-hepatic effects commonly associated with thyroid hormone activation, such as those on the heart (mediated by TRα).[10][12] However, in clinical studies, mild, dose-dependent reductions in thyroid-stimulating hormone (TSH) have been observed at higher doses (10 mg and above), though without clinical signs of thyroid dysfunction.[5] Researchers should be aware of potential subtle effects on the thyroid hormone axis, especially at supra-pharmacological concentrations in in vitro models.
Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials of VK-2809.
Table 1: Summary of VK-2809 Phase 2b VOYAGE Study Results (52 Weeks)
| Endpoint | Placebo | 1 mg QD | 2.5 mg QD | 5 mg QOD | 10 mg QOD |
|---|---|---|---|---|---|
| Mean Relative Liver Fat Reduction | -3.7% | -16.6% | -45.3% | -36.8% | -51.7% |
| Median Relative Liver Fat Reduction | -5.4% | -37.5% | -48.1% | -42.5% | -55.1% |
| % Patients with ≥30% Liver Fat Reduction [11] | 13.6% | 52.9% | 77.6% | 66.7% | 84.9% |
| NASH Resolution (No Worsening of Fibrosis) [13] | 29% | - | 63% | - | 75% |
| Fibrosis Improvement (≥1 stage, No Worsening of NASH) [14] | 34% | - | - | 44% | 57% |
Data presented is from the 12-week and 52-week readouts of the VOYAGE study. Not all doses were evaluated for all histologic endpoints.
Table 2: Placebo-Adjusted Lipid Profile Changes with VK-2809 Treatment
| Lipid Parameter | Placebo-Adjusted Reduction Range | Study Phase |
|---|---|---|
| Low-Density Lipoprotein Cholesterol (LDL-C) | 11% to 41.2% | Phase 1, 2a, 2b[5][10][11] |
| Triglycerides | Up to 78.6% | Phase 1, 2b[5][11] |
| Apolipoprotein B (ApoB) | Significant Reductions | Phase 2a, 2b[10][11] |
| Lipoprotein(a) [Lp(a)] | Significant Reductions | Phase 2a, 2b[10][11] |
Experimental Protocols
Protocol: In Vitro Assessment of VK-2809 Efficacy in a Hepatocyte Cell Line (e.g., HepG2)
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells in 24- or 96-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of VK-2809 in DMSO.
-
Perform serial dilutions in culture media to achieve the final desired concentrations (e.g., a 10-point curve from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest VK-2809 dose.
-
Remove the old media from the cells and replace it with media containing the various concentrations of VK-2809 or vehicle.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression and protein levels.
-
-
Endpoint Analysis (Example: Gene Expression via qPCR):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., CPT1A, PGC1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the concentration of VK-2809 (on a log scale) against the normalized response.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.[15]
-
Visualizations
References
- 1. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. emergentmind.com [emergentmind.com]
- 3. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. VK2809 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 9. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 14. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Navigating the Clinical Development of TRβ Agonists: A Technical Support Center
For researchers, scientists, and drug development professionals advancing the frontier of metabolic and liver diseases, the clinical development of Thyroid Hormone Receptor Beta (TRβ) agonists presents both exciting opportunities and significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental and clinical trial phases.
Troubleshooting Guides
This section offers solutions to common problems encountered during the clinical development of TRβ agonists.
Issue 1: Managing Gastrointestinal Adverse Events
Question: Our clinical trial of a novel TRβ agonist is showing a high incidence of diarrhea and nausea. What are the potential causes and mitigation strategies?
Answer:
Gastrointestinal (GI) side effects are a known class effect of TRβ agonists. The underlying mechanisms are not fully elucidated but may involve off-target effects on gut motility or local TRβ activation in the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Titration: Implement a dose-titration schedule at the beginning of treatment. Starting with a lower dose and gradually increasing to the target dose can help improve GI tolerability.
-
Food Effect Study: Investigate the impact of food on the pharmacokinetics and GI tolerability of your compound. Administering the drug with food may alleviate some of the GI side effects.
-
Formulation Development: Explore modified-release formulations that can alter the drug's absorption profile and potentially reduce peak concentrations that may be associated with GI adverse events.
-
Concomitant Medication: For mild to moderate symptoms, consider the proactive use of anti-diarrheal or anti-emetic agents. However, this should be a carefully considered part of the protocol.
-
Patient Education: Counsel patients on the potential for transient GI effects and provide dietary recommendations (e.g., avoiding spicy or fatty foods) to manage symptoms.
Issue 2: Unexpected Changes in Thyroid Function Tests
Question: We are observing decreases in thyroid-stimulating hormone (TSH) and free thyroxine (fT4) levels in our trial participants. How should we interpret and manage this?
Answer:
TRβ agonists can interact with the hypothalamic-pituitary-thyroid (HPT) axis. The observed changes are often a result of the pharmacological action of the drug.
Interpretation and Management:
-
Central Thyroid Hormone Feedback: TRβ agonists can mimic the effects of endogenous thyroid hormone at the pituitary level, leading to a negative feedback loop that suppresses TSH production. The decrease in fT4 is a subsequent physiological response to lower TSH.
-
Monitoring: It is crucial to monitor the full thyroid panel, including free triiodothyronine (fT3), throughout the trial. In most cases, patients remain euthyroid, and these changes are not clinically significant.
-
Exclusion Criteria: Carefully define exclusion criteria for patients with pre-existing thyroid disorders to avoid confounding results.
-
Expert Consultation: Engage with endocrinologists to help interpret complex cases and to provide guidance on the clinical management of any outliers.
Issue 3: High Screen Failure Rate in NASH Clinical Trials
Question: Our recruitment for a NASH trial with a TRβ agonist is slow due to a high screen failure rate, particularly related to liver biopsy results. What strategies can we implement to improve recruitment efficiency?
Answer:
Patient recruitment is a significant challenge in NASH trials due to the asymptomatic nature of the disease in its early stages and the reliance on invasive liver biopsies for diagnosis and staging.[1]
Strategies for Improvement:
-
Non-Invasive Pre-screening: Utilize non-invasive tests (NITs) to enrich the patient population before scheduling a liver biopsy. This can include:
-
Imaging: Techniques like transient elastography (FibroScan) or magnetic resonance elastography (MRE) to assess liver stiffness (a surrogate for fibrosis).[2][3] Magnetic resonance imaging-derived proton density fat fraction (MRI-PDFF) can quantify liver fat.[4][5]
-
Blood-based biomarkers: Panels such as the FIB-4 index or the ELF test can help identify patients with a higher probability of having significant fibrosis.
-
-
Patient Education and Outreach: Develop clear and accessible educational materials for patients about NASH and the importance of clinical trials. Engage with patient advocacy groups and primary care physicians to raise awareness.[6]
-
Site Selection and Training: Partner with experienced clinical sites with a proven track record in NASH trials. Provide thorough training to site staff on patient identification and pre-screening protocols.[7]
-
Patient-Centric Approaches: Reduce the burden on patients by offering services such as transportation assistance, flexible scheduling, and home health visits where feasible.[7][8]
Frequently Asked Questions (FAQs)
This section addresses common questions from researchers and scientists working with TRβ agonists.
Efficacy and Endpoints
-
Q1: What are the accepted primary endpoints for Phase 3 clinical trials of TRβ agonists in NASH?
-
A1: The U.S. Food and Drug Administration (FDA) has outlined acceptable surrogate endpoints for accelerated approval of drugs for noncirrhotic NASH with liver fibrosis.[9][10] These include:
-
Resolution of steatohepatitis and no worsening of liver fibrosis.
-
Improvement in liver fibrosis by at least one stage and no worsening of steatohepatitis.[11]
-
-
-
Q2: How significant is the placebo effect in NASH clinical trials?
-
A2: A notable placebo effect is often observed in NASH trials, particularly for histological endpoints. This underscores the importance of well-controlled study designs and robust, objective assessment methods.
-
Safety and Tolerability
-
Q3: Are there concerns about the long-term safety of TRβ agonists, particularly regarding off-target effects?
-
A3: Long-term safety is a key consideration. While TRβ-selective agonists are designed to minimize TRα-mediated side effects (e.g., on the heart and bone), careful monitoring is essential.[12][13] Some earlier generation compounds were halted due to off-target toxicities in preclinical studies, highlighting the importance of thorough preclinical safety assessments.[9]
-
-
Q4: What are the potential drug-drug interactions with TRβ agonists?
-
A4: Patients with NASH often have comorbidities and are on multiple medications, such as statins for dyslipidemia.[14] It is crucial to conduct thorough drug-drug interaction studies to assess the potential for interactions, for example, with statins, and to monitor for any related adverse events like myopathy.[15]
-
Experimental Protocols
-
Q5: What are the key considerations for standardizing liver biopsy analysis in a multi-center trial?
-
A5: Standardization is critical to reduce variability. Key practices include:
-
A detailed manual of procedures for biopsy acquisition, handling, and processing.
-
Centralized reading by a small group of experienced pathologists who have undergone calibration training.
-
The use of a validated, semi-quantitative scoring system like the NASH Clinical Research Network (CRN) scoring system.[16]
-
-
Data Presentation
Table 1: Efficacy of Resmetirom (B1680538) in the MAESTRO-NASH Phase 3 Trial (52-week data)
| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) |
| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% (P<0.001) | 29.9% (P<0.001) |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAFLD Activity Score | 14.2% | 24.2% (P<0.001) | 25.9% (P<0.001) |
| LDL Cholesterol Reduction (at 24 weeks) | +0.1% | -13.6% (P<0.001) | -16.3% (P<0.001) |
Data sourced from the MAESTRO-NASH clinical trial.[17][18]
Table 2: Common Treatment-Emergent Adverse Events in the MAESTRO-NASH Trial
| Adverse Event | Placebo | Resmetirom 80 mg | Resmetirom 100 mg |
| Diarrhea | 15.6% | 27.0% | 33.4% |
| Nausea | ~10% | ~20% | ~20% |
| Serious Adverse Events | 11.5% | 10.9% | 12.7% |
Data sourced from the MAESTRO-NASH clinical trial.[17][19][20]
Experimental Protocols
Protocol 1: Histopathological Assessment of Liver Biopsies
1. Objective: To semi-quantitatively assess the histological features of NASH.
2. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver biopsy sections (5 µm thick).
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents.
-
Masson's Trichrome or Sirius Red staining reagents for fibrosis assessment.
3. Methodology:
- Staining:
- H&E Staining: Deparaffinize and rehydrate tissue sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to stain the cytoplasm and extracellular matrix (pink).
- Trichrome/Sirius Red Staining: Following deparaffinization and rehydration, stain sections according to the manufacturer's protocol to visualize collagen fibers (blue/green with Trichrome, red with Sirius Red).
- Scoring:
- A central pathologist, blinded to treatment allocation, evaluates the stained slides.
- The NAFLD Activity Score (NAS) is calculated based on the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[11]
- The fibrosis stage is determined using the NASH CRN fibrosis staging system (F0-F4).
Protocol 2: Non-Invasive Quantification of Liver Fat by MRI-PDFF
1. Objective: To quantitatively measure the percentage of liver fat.
2. Equipment:
-
Magnetic Resonance Imaging (MRI) scanner (1.5T or 3T) with appropriate hardware and software for PDFF acquisition.
3. Methodology:
- Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan.
- Image Acquisition:
- A multi-echo gradient echo sequence is used to acquire images of the liver during a single breath-hold.
- Images are acquired at multiple echo times to separate the signals from water and fat.
- Data Analysis:
- Specialized software is used to process the multi-echo data and generate a PDFF map of the liver.
- Regions of interest (ROIs) are drawn on the PDFF map in multiple liver segments, avoiding major blood vessels and bile ducts.
- The mean PDFF value across all ROIs is calculated to represent the average liver fat content.
Visualizations
Caption: TRβ agonist signaling pathway in liver cells.
Caption: Experimental workflow for a NASH clinical trial.
Caption: Logical relationship of challenges in TRβ agonist development.
References
- 1. Recruitment and Retention of Patients for Nonalcoholic Steatohepatitis Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xtalks.com [xtalks.com]
- 3. medpace.com [medpace.com]
- 4. Non-invasive tests of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. ppd.com [ppd.com]
- 8. mdgroup.com [mdgroup.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. fda.gov [fda.gov]
- 11. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. binasss.sa.cr [binasss.sa.cr]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
- 20. patientcareonline.com [patientcareonline.com]
Technical Support Center: Improving the Oral Bioavailability of Liver-Targeted Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the development of liver-targeted prodrugs.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical evaluation of liver-targeted prodrugs.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Transwell Assays
| Question: | My liver-targeted prodrug shows very low permeability in the apical-to-basolateral (A-to-B) direction in our Caco-2 cell assay. What are the potential causes and how can I troubleshoot this? |
| Answer: | Low permeability in Caco-2 assays is a common hurdle indicating poor intestinal absorption. The primary causes are typically high efflux, low solubility, or issues with the cell monolayer itself. |
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| 1. Active Efflux | Perform a bidirectional assay (A-to-B and B-to-A) to calculate the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] To confirm, co-incubate the prodrug with known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp) and observe if the A-to-B permeability increases.[1] |
| 2. Poor Aqueous Solubility | The concentration of the prodrug in the donor compartment may be too low for reliable detection or may precipitate during the assay.[1] Try reducing the compound concentration or using a non-toxic co-solvent like DMSO at a final concentration that does not impact cell integrity.[1] Visually inspect wells for any signs of precipitation. |
| 3. Low Compound Recovery (<80%) | Low recovery can result from the prodrug being metabolized by Caco-2 cells, accumulating within the cells, or adsorbing to the experimental apparatus.[1] To investigate, analyze samples for the parent drug to assess prodrug conversion, lyse the cells post-experiment to quantify intracellular drug concentration, and use low-binding plates to minimize adsorption.[1] |
| 4. Compromised Cell Monolayer | Inconsistent or low transepithelial electrical resistance (TEER) values indicate a poorly formed or compromised cell monolayer. Ensure cells are cultured for an adequate duration (typically 21-25 days) and that TEER values are stable and consistent before beginning the experiment.[1] A cytotoxicity assay (e.g., MTT, LDH) should also be performed to rule out compound-induced cell death.[1] |
Issue 2: High Clearance in Liver Microsomal Stability Assays
| Question: | My prodrug is rapidly degraded when incubated with human liver microsomes, suggesting a very short half-life. How do I interpret this and what are the next steps? |
| Answer: | Rapid degradation in a liver microsomal assay indicates that the prodrug is a substrate for hepatic enzymes, primarily Cytochrome P450s (CYPs).[2][3] For a liver-targeted prodrug, this can be a desired outcome (i.e., rapid conversion to the active drug in the target organ) or a problem (i.e., premature metabolism before reaching the target site within the hepatocyte). |
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| 1. Desired Hepatic Activation | The goal of a "HepDirect" or similar liver-targeting strategy is often rapid, CYP-mediated conversion of the prodrug to the active parent drug in the liver.[2] If this is your design strategy, this result is positive. The next step is to confirm that this conversion is minimal in intestinal microsomes to ensure the prodrug survives transit to the liver. |
| 2. Premature Systemic Metabolism | If the prodrug is intended to be activated by intra-hepatocyte enzymes other than CYPs, high microsomal clearance indicates a potential liability. This suggests the prodrug may be cleared from circulation before it can be taken up by hepatocytes.[4] |
| 3. Non-Specific Instability | The prodrug may be chemically unstable in the assay buffer at 37°C. Run a control incubation without the NADPH cofactor (for CYPs) or without microsomes entirely to assess chemical stability. |
| 4. High Affinity for Metabolizing Enzymes | The prodrug structure is highly susceptible to metabolism. Consider structural modifications to block the site of metabolism. This can improve metabolic stability.[5] For example, using D-amino acids instead of L-amino acids in a promoiety can sometimes increase enzymatic stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for designing a liver-targeted oral prodrug?
There are two main approaches:
-
Passive Targeting: This strategy relies on the physicochemical properties of the prodrug to take advantage of the liver's natural functions. A common method is to increase the lipophilicity of a parent drug by masking polar groups with moieties like esters.[7] This enhances absorption from the gut into the portal vein, which directly perfuses the liver. The high concentration of metabolic enzymes in the liver then facilitates a high first-pass effect, converting the prodrug into its active form within the target organ.[2][8]
-
Active Targeting: This is a more modern approach that involves attaching a promoiety to the drug that is recognized by specific transporters highly expressed on the surface of liver cells (hepatocytes).[7][8] For example, conjugating a drug with bile acids can target the bile acid transporters, leading to selective uptake into the liver.[2] This method can increase targeting efficiency and reduce off-target side effects.[2][8]
Q2: My prodrug is an ester. What are the main challenges for oral delivery?
Ester prodrugs are excellent for increasing lipophilicity and absorption, but they face a critical challenge: stability in the gastrointestinal (GI) tract.[9] They are susceptible to hydrolysis by various enzymes, particularly carboxylesterases, which are present in the intestine, plasma, and liver.[3][10] The key is to design a prodrug that is stable enough to remain intact through the GI tract for absorption but can be efficiently cleaved to release the active drug within the liver.[6] Formulation strategies, such as encapsulating the prodrug in nanoparticles or lipid-based systems, can help protect it from premature degradation in the gut.[9]
Q3: How do hepatic transporters influence the bioavailability and targeting of my prodrug?
Hepatic transporters are crucial for both the uptake and efflux of drugs and their metabolites in the liver.[11][12]
-
Uptake Transporters: Transporters on the basolateral membrane of hepatocytes (facing the blood), such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporter 1 (OCT1), are essential for pulling the prodrug or drug from the portal blood into the liver cells.[13][14][15] Actively targeting these transporters is a key strategy for liver-specific delivery.[8]
-
Efflux Transporters: Transporters on the apical membrane (facing the bile canaliculi), like BCRP and MRP2, are responsible for excreting drugs and metabolites into the bile.[14] Efflux transporters on the basolateral membrane can also pump substances back into the blood. Understanding the interplay between your prodrug and these transporters is vital, as it governs the net accumulation and therapeutic concentration in the liver.[11]
Q4: What is the "first-pass effect" and how does it relate to liver-targeted prodrugs?
After a drug is absorbed from the small intestine, it enters the portal circulation and travels directly to the liver before reaching the rest of the body.[13] The "first-pass effect" or "first-pass metabolism" refers to the significant metabolic conversion a drug undergoes in the liver during this initial transit.[3][5] For many drugs, this is a barrier to oral bioavailability. However, for liver-targeted prodrugs, this can be exploited as the activation mechanism.[2] A well-designed prodrug will be absorbed intact and then undergo an extensive first-pass effect, where liver-specific enzymes (like CYP3A) cleave the promoiety to release the active drug precisely in the target organ, minimizing systemic exposure to the prodrug.[2]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.[1]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition: Add the test compound (dissolved in transport buffer, final DMSO concentration <1%) to the apical (A) donor compartment. Add fresh transport buffer to the basolateral (B) receiver compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment. Replace the removed volume with fresh, pre-warmed buffer. A sample from the donor compartment is also taken at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Reagent Preparation: Prepare a master mix containing liver microsomes and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). Prepare a separate solution of the NADPH regenerating system (the cofactor for most CYP enzymes).
-
Incubation Setup: In a 96-well plate, add the test compound to the microsomal solution and pre-incubate at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: Experimental workflow for evaluating liver-targeted prodrugs.
Caption: Pathway of an oral liver-targeted prodrug from absorption to activation.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap [frontiersin.org]
- 4. deepdyve.com [deepdyve.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-targeted delivery based on prodrug: passive and active approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academically.com [academically.com]
- 11. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Hepatic Drug Transporters in Drug Disposition and Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Importance of Hepatic Transporters in Clinical Disposition of Drugs and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cardiac Side Effects of Thyroid Hormone Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the cardiac side effects of thyroid hormone receptor (THR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiac side effects associated with non-selective thyroid hormone receptor (THR) agonists?
A1: Non-selective THR agonists, such as the endogenous thyroid hormone T3, can lead to a hyperdynamic cardiovascular state.[1] The most common cardiac side effects include:
-
Cardiac Hypertrophy: An increase in the size of the heart muscle, which can be physiological but may become pathological.[2][4][5]
-
Arrhythmias: Irregular heartbeats, with an increased propensity for atrial fibrillation.[2][6][7]
-
Increased Cardiac Output: The heart pumps more blood per minute, which can put a strain on the cardiovascular system over time.[3]
Q2: How do THR-β selective agonists aim to minimize cardiac side effects?
A2: The heart predominantly expresses the THR-α isoform, which is primarily responsible for the cardiac effects of thyroid hormones, such as increased heart rate and contractility.[8][9][10] The liver, on the other hand, has a higher expression of the THR-β isoform, which mediates the beneficial effects on lipid metabolism.[9][10] THR-β selective agonists are designed to preferentially activate THR-β, thereby exerting their metabolic effects in the liver while minimizing off-target effects on the heart.[8][9][11] Some of these agonists are also designed for liver-specific uptake to further reduce systemic and cardiac exposure.[8][12]
Q3: What are the key molecular markers to assess the cardiac effects of THR agonists in preclinical studies?
A3: Key molecular markers for assessing the cardiac effects of THR agonists include the expression of genes regulated by thyroid hormone in the heart. A critical marker is the induction of the alpha-myosin heavy chain (α-MHC) gene, which is a sensitive and specific measure of thyroid hormone action in cardiac myocytes.[11] Conversely, the expression of beta-myosin heavy chain (β-MHC), which is typically upregulated in pathological hypertrophy, can also be monitored.[13][14]
Q4: What in vivo models are appropriate for studying the cardiac side effects of THR agonists?
A4: Rodent models, such as mice and rats, are commonly used to evaluate the in vivo cardiac effects of THR agonists.[15] These models can be made hypothyroid to assess the restorative and potential adverse effects of the agonists.[16] Key assessments in these models include:
-
Echocardiography: To measure changes in cardiac dimensions, wall thickness, and systolic function.
-
Electrocardiography (ECG): To monitor heart rate and detect arrhythmias.[17]
-
Histological Analysis: To examine cardiomyocyte size and evidence of fibrosis.[18][19][20]
-
Gene Expression Analysis: Of cardiac tissue to measure markers like α-MHC and β-MHC.
Troubleshooting Guides
In Vitro Assays
Problem: Inconsistent or no induction of α-MHC mRNA in primary cardiomyocytes after treatment with a novel THR agonist.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Low Compound Potency | Perform a dose-response study to determine the optimal concentration. Compare with a known potent agonist like T3. |
| Cell Culture Issues | Ensure cardiomyocytes are healthy and responsive. Culture conditions, such as serum and T3 levels in the media, can affect responsiveness.[13] |
| Poor Cellular Uptake of the Compound | Some compounds may have poor membrane permeability. Consider using cellular uptake assays to confirm intracellular delivery. |
| Incorrect Timing of Measurement | The induction of α-MHC is a transcriptional event. Perform a time-course experiment to identify the peak expression time. |
Problem: High background signal in β-MHC expression assays in control cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Stressful culture conditions can induce a pathological-like phenotype. Optimize cell density, media composition, and culture duration. |
| Contamination with Other Cell Types | Ensure high purity of cardiomyocyte culture, as other cell types may express β-MHC. |
| Inappropriate Baseline Thyroid Hormone Levels | If using serum-containing media, endogenous thyroid hormones can influence baseline expression. Consider using a defined, T3-free medium.[13] |
In Vivo Studies
Problem: High variability in heart rate measurements in mice treated with a THR agonist.
| Possible Cause | Troubleshooting Step |
| Stress-Induced Tachycardia | Acclimate mice to the handling and measurement procedures to minimize stress.[17] For ECG, allow for a period of stabilization before recording. |
| Anesthesia Effects | Anesthetics can significantly impact heart rate. If using anesthesia for procedures like echocardiography, ensure the depth of anesthesia is consistent across all animals and measurements.[4][5] Consider using telemetry for continuous, anesthesia-free monitoring. |
| Diurnal Variation | Heart rate can vary throughout the day. Perform measurements at the same time of day for all animals. |
| Thermoregulation Issues | Anesthesia can impair thermoregulation. Maintain the animal's body temperature with a heating pad during procedures.[4][5] |
Problem: Difficulty in detecting significant changes in cardiac hypertrophy with a THR-β selective agonist.
| Possible Cause | Troubleshooting Step |
| Subtle Effects of Selective Agonists | THR-β selective agonists are designed to have minimal cardiac effects. The changes in hypertrophy may be small and require sensitive measurement techniques. |
| Insufficient Treatment Duration | Cardiac hypertrophy develops over time. Ensure the treatment period is sufficient to induce measurable changes. |
| Inadequate Statistical Power | Small effect sizes may require a larger number of animals per group to achieve statistical significance. |
| Choice of Measurement Technique | Histological analysis of cardiomyocyte cross-sectional area is a direct and sensitive method to detect hypertrophy.[18][19] Ensure consistent sectioning and imaging of the heart. |
Data Presentation
Table 1: Comparative Cardiac Effects of T3 and a THR-β Selective Agonist (GC-1) in Hypothyroid Mice
| Parameter | Hypothyroid Control | 1x T3 | 1x GC-1 | 9x T3 | 9x GC-1 |
| Heart Rate (bpm) | ~350 | Increased | No significant change | Markedly Increased | No significant change |
| Heart Weight (mg) | ~80 | Increased | No significant change | Markedly Increased | Increased |
| Heart Weight / Body Weight Ratio | ~3.5 | Increased | No significant change | Markedly Increased | No significant change |
| α-MHC mRNA Expression | Decreased | Normalized | No significant change | Increased | No significant change |
| β-MHC mRNA Expression | Increased | Normalized | No significant change | Decreased | No significant change |
| SERCA2 mRNA Expression | Decreased | Normalized | No significant change | Increased | No significant change |
Data compiled from a study in hypothyroid mice. "1x" represents a dose assumed to restore euthyroidism. "9x" represents a nine-fold higher dose.
Table 2: Effects of a Liver-Directed THR-β Agonist (VIA-3196) in a Rodent Hypothyroid Model
| Parameter | T3 | VIA-3196 (High Dose) |
| TH Regulated Gene in Heart | Upregulated | No upregulation |
| Non-HDL Cholesterol | Little effect at doses that suppress TSH | Lowered by 73% |
| Liver Triglycerides | Little effect at doses that suppress TSH | Lowered by 66% |
| TSH | Suppressed | Not decreased |
Data from a study in a rodent hypothyroid model.[12]
Experimental Protocols
Protocol: Quantification of α-MHC and β-MHC mRNA Expression in Cardiomyocytes
-
Cell Culture and Treatment:
-
Isolate primary adult rat ventricular myocytes.
-
Culture cells in a defined, serum- and T3-free medium.[13]
-
Treat cardiomyocytes with the THR agonist at various concentrations and for different durations. Include a vehicle control and a T3 positive control.
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Design or obtain validated primers specific for rat α-MHC and β-MHC mRNA.
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Include a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Calculate the relative expression of α-MHC and β-MHC mRNA using the ΔΔCt method.
-
Protocol: Echocardiography in Mice
-
Animal Preparation:
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear array transducer (e.g., 12-15 MHz).
-
Apply ultrasound gel to the chest.
-
Obtain a parasternal long-axis view to visualize the left ventricle (LV).
-
Rotate the transducer 90 degrees to obtain the parasternal short-axis view at the level of the papillary muscles.
-
Acquire M-mode images from the short-axis view, with the cursor positioned perpendicular to the interventricular septum and the LV posterior wall.
-
-
Data Analysis:
-
From the M-mode tracings, measure the following parameters for at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs).
-
LV posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS) = [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF) (using the Teichholz formula or other validated method).
-
-
Mandatory Visualizations
Caption: THR signaling pathways in cardiomyocytes.
Caption: Workflow for assessing cardiac side effects.
Caption: Logic of THR-β selective agonist action.
References
- 1. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in beta 3-adrenergic receptor cardiovascular regulation in conscious primates, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scintica.com [scintica.com]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. medium.com [medium.com]
- 7. medium.com [medium.com]
- 8. Differential Regulation of the Myosin Heavy Chain Genes α and β in Rat Atria and Ventricles: Role of Antisense RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Alpha-, beta-MHC mRNA quantification in adult cardiomyocytes by in situhybridization: effect of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cardiac beta-myosin heavy chain isogene is induced selectively in alpha 1-adrenergic receptor-stimulated hypertrophy of cultured rat heart myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative cardiac macroscopic and microscopic study in cats with hyperthyroidism vs. cats with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MB-07811 Drug-Drug Interaction Potential
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential for drug-drug interactions (DDIs) with MB-07811. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it important for DDI assessment?
A1: this compound is a prodrug that is converted to its pharmacologically active metabolite, MB07344, primarily in the liver. This metabolic activation is mediated by the cytochrome P450 3A (CYP3A) family of enzymes, predominantly CYP3A4.[1][2] This is a critical consideration for DDI assessment because co-administration of drugs that are inhibitors or inducers of CYP3A4 could alter the plasma concentrations of the active metabolite, potentially impacting its efficacy and safety.
Q2: What are the potential consequences of co-administering this compound with a CYP3A4 inhibitor or inducer?
A2:
-
CYP3A4 Inhibitors: Co-administration with a strong CYP3A4 inhibitor could decrease the metabolism of this compound to its active form, MB07344. This could lead to reduced efficacy of this compound.
-
CYP3A4 Inducers: Conversely, co-administration with a potent CYP3A4 inducer could accelerate the metabolism of this compound. This might lead to a more rapid formation of the active metabolite, potentially altering its therapeutic effect or safety profile.
Q3: Besides CYP450 enzymes, what other factors should be considered for this compound's DDI potential?
A3: Drug transporters are another key factor in potential DDIs. These proteins, located in various tissues like the intestine, liver, and kidneys, play a crucial role in drug absorption, distribution, and excretion.[3][4][5] It is important to investigate whether this compound or its active metabolite are substrates or inhibitors of key uptake transporters (e.g., OATPs) or efflux transporters (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]).[5][6][7]
Q4: What are the recommended in vitro assays to evaluate the DDI potential of this compound?
A4: A standard panel of in vitro assays is recommended by regulatory agencies to assess DDI potential.[8][9] These include:
-
CYP450 Inhibition Assays: To determine if this compound or its active metabolite inhibit the activity of major CYP isoforms.[10][11][12]
-
CYP450 Induction Assays: To assess if this compound can increase the expression of CYP enzymes.[13][14][15]
-
Drug Transporter Assays: To identify if this compound or its active metabolite are substrates or inhibitors of key drug transporters.[3][4]
Troubleshooting Guides
Issue 1: High variability in CYP450 inhibition assay results.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully solubilized in the assay buffer. Test different co-solvents if necessary and always include a vehicle control. |
| Microsomal Quality | Use human liver microsomes from a reputable supplier and from multiple donors to account for genetic variability. |
| Incubation Time | Optimize incubation times to ensure linear metabolite formation for the specific probe substrate. |
| LC-MS/MS Method | Validate the analytical method for sensitivity, linearity, and specificity of metabolite detection. |
Issue 2: Inconclusive results from the CYP450 induction assay.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | High concentrations of the test compound may be toxic to hepatocytes. Perform a cytotoxicity assay first to determine the appropriate concentration range. |
| Hepatocyte Viability | Ensure high viability of cryopreserved human hepatocytes upon thawing and during the culture period. |
| Sub-optimal Inducer Concentration | The concentration range tested may not be sufficient to observe a full dose-response curve. Adjust the concentration range based on preliminary findings and expected clinical plasma concentrations. |
| mRNA vs. Enzyme Activity | Measuring both mRNA levels and enzyme activity can provide a more complete picture of induction, as changes in mRNA do not always directly correlate with changes in protein activity.[16] |
Issue 3: Difficulty determining if this compound is a transporter substrate or inhibitor.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell System | Use a well-characterized cell line overexpressing the specific transporter of interest (e.g., Caco-2 for P-gp, MDCK-BCRP for BCRP).[4][6] |
| Low Passive Permeability | For compounds with low passive permeability, it can be difficult to distinguish between active transport and passive diffusion. Utilize specific inhibitors of the transporter as controls to confirm its involvement. |
| Overlapping Substrate Specificity | Some compounds can be substrates for multiple transporters. Test a panel of relevant transporters to get a comprehensive profile. |
Quantitative Data Summary
As specific quantitative DDI data for this compound is not publicly available, the following tables illustrate how such data should be presented once generated from the experimental protocols outlined below.
Table 1: In Vitro CYP450 Inhibition Profile of this compound and MB07344
| CYP Isoform | Probe Substrate | This compound IC₅₀ (µM) | MB07344 IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| CYP1A2 | Phenacetin | Data to be generated | Data to be generated | α-Naphthoflavone | Literature Value |
| CYP2B6 | Bupropion | Data to be generated | Data to be generated | Ticlopidine | Literature Value |
| CYP2C8 | Amodiaquine | Data to be generated | Data to be generated | Montelukast | Literature Value |
| CYP2C9 | Diclofenac | Data to be generated | Data to be generated | Sulfaphenazole | Literature Value |
| CYP2C19 | S-Mephenytoin | Data to be generated | Data to be generated | Omeprazole | Literature Value |
| CYP2D6 | Dextromethorphan | Data to be generated | Data to be generated | Quinidine | Literature Value |
| CYP3A4 | Midazolam | Data to be generated | Data to be generated | Ketoconazole | Literature Value |
| CYP3A4 | Testosterone | Data to be generated | Data to be generated | Ketoconazole | Literature Value |
Table 2: In Vitro CYP450 Induction Profile of this compound
| CYP Isoform | Endpoint | Eₘₐₓ (Fold Induction) | EC₅₀ (µM) | Positive Control | Positive Control Eₘₐₓ/EC₅₀ |
| CYP1A2 | mRNA / Activity | Data to be generated | Data to be generated | Omeprazole | Literature Value |
| CYP2B6 | mRNA / Activity | Data to be generated | Data to be generated | Phenobarbital | Literature Value |
| CYP3A4 | mRNA / Activity | Data to be generated | Data to be generated | Rifampicin | Literature Value |
Table 3: In Vitro Transporter Interaction Profile of this compound and MB07344
| Transporter | Assay Type | Substrate/Inhibitor | IC₅₀ / Kₘ (µM) | Positive Control |
| P-gp (ABCB1) | Substrate/Inhibitor | Data to be generated | Data to be generated | Digoxin/Verapamil |
| BCRP (ABCG2) | Substrate/Inhibitor | Data to be generated | Data to be generated | Rosuvastatin/Ko143 |
| OATP1B1 | Substrate/Inhibitor | Data to be generated | Data to be generated | Estrone-3-sulfate/Rifampin |
| OATP1B3 | Substrate/Inhibitor | Data to be generated | Data to be generated | Estradiol-17β-glucuronide/Rifampin |
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound or MB07344 that causes 50% inhibition (IC₅₀) of the activity of major human CYP450 isoforms.[10][11][12]
-
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound and MB07344
-
CYP isoform-specific probe substrates (see Table 1)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors (see Table 1)
-
Acetonitrile (B52724) with internal standard for reaction termination
-
96-well plates
-
-
Methodology:
-
Prepare a stock solution of this compound/MB07344 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and a range of concentrations of this compound/MB07344 or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: CYP450 Induction Assay in Cultured Human Hepatocytes
-
Objective: To evaluate the potential of this compound to induce the expression and activity of CYP1A2, CYP2B6, and CYP3A4.[13][14][15]
-
Materials:
-
Cryopreserved human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
CYP-specific probe substrates
-
Reagents for RNA extraction and qRT-PCR
-
LC-MS/MS system
-
-
Methodology:
-
Thaw and plate cryopreserved human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treat the hepatocytes with various concentrations of this compound or positive controls for 48-72 hours, with daily media changes.
-
For mRNA Analysis:
-
Lyse the cells and extract total RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4, normalized to a housekeeping gene.
-
-
For Enzyme Activity Analysis:
-
Wash the cells and incubate with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
-
Calculate the fold induction relative to the vehicle control.
-
If a clear dose-response is observed, determine the Eₘₐₓ (maximum induction) and EC₅₀ (concentration causing 50% of maximal induction) values.
-
Visualizations
Caption: Metabolic activation of this compound to MB07344 by CYP3A4.
References
- 1. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. vikingtherapeutics.com [vikingtherapeutics.com]
- 14. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of MB-07811 Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical toxicity assessment of MB-07811 (VK2809), a liver-targeted thyroid hormone receptor-β (THR-β) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as VK2809, is an orally active prodrug of a potent thyroid hormone receptor-β (THR-β) agonist.[1] It is designed to be liver-targeted, where it is converted by the cytochrome P450 3A4 (CYP3A4) enzyme to its active form, MB07344.[2] The active form selectively binds to and activates THR-β in the liver, which plays a key role in lipid metabolism. This selective activation is intended to lower cholesterol and triglycerides while minimizing potential side effects in other tissues where THR-α is more predominantly expressed, such as the heart and bone.[3][4]
Q2: What are the potential target organs for toxicity with THR-β agonists?
A2: As a class, THR-β agonists have the potential to cause toxicity in the liver and bones.[3] Liver toxicity can manifest as elevations in liver enzymes, while bone toxicity may involve alterations in bone turnover and density. Due to the liver-targeted design of this compound, extra-hepatic side effects are expected to be minimized.[4][5] Preclinical studies with this compound have shown a favorable safety profile with minimal effects on the thyroid hormone axis and no adverse cardiac effects at therapeutic doses.[5]
Q3: What are the standard preclinical studies required to assess the toxicity of a small molecule like this compound?
A3: Standard preclinical safety evaluation for a small molecule like this compound typically includes a battery of in vitro and in vivo studies. These generally consist of:
-
Single-dose (acute) toxicity studies in two mammalian species (one rodent, one non-rodent).
-
Repeated-dose toxicity studies of varying durations (e.g., 28-day, 90-day) in two species.[6][7]
-
Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genetic toxicology studies to assess mutagenic and clastogenic potential.
-
Local tolerance studies if applicable to the route of administration.
Q4: What specific parameters should be monitored for liver toxicity in preclinical studies of this compound?
A4: To monitor for potential drug-induced liver injury (DILI), the following should be assessed:
-
Serum Biochemistry: Regular monitoring of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as alkaline phosphatase (ALP) and total bilirubin.
-
Histopathology: Microscopic examination of liver tissue from animals in repeated-dose toxicity studies to identify any cellular changes, inflammation, or damage.
-
Organ Weight: Measurement of liver weight at necropsy.
Q5: How can potential bone toxicity of this compound be evaluated preclinically?
A5: Assessment of potential bone toxicity should include:
-
Serum and Urine Biomarkers: Measurement of bone formation markers (e.g., N-terminal propeptide of type I procollagen (B1174764) - P1NP, osteocalcin) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase 5b - TRAP5b).
-
Bone Densitometry: Use of techniques like dual-energy X-ray absorptiometry (DXA) to measure bone mineral density (BMD) in long bones and lumbar vertebrae.
-
Histomorphometry: Microscopic analysis of bone tissue to evaluate bone structure and cellular activity.
-
Clinical Pathology: Monitoring of serum calcium and phosphorus levels.
Troubleshooting Guides
Issue 1: Unexpected Elevation in Liver Enzymes (ALT/AST)
-
Possible Cause 1: Intrinsic Hepatotoxicity of the Compound.
-
Troubleshooting Step: Review the dose-response relationship. Is the elevation seen only at high doses? Compare the findings with the known profile of other THR-β agonists.
-
Action: Conduct further investigations to understand the mechanism, such as in vitro studies using primary hepatocytes from different species.
-
-
Possible Cause 2: Animal Model Specificity.
-
Troubleshooting Step: Are the elevations observed in only one species? Investigate potential differences in drug metabolism between the species used and humans.
-
Action: Consider using a different animal model or humanized liver models for further assessment.
-
-
Possible Cause 3: Vehicle or Formulation Effects.
-
Troubleshooting Step: Review the toxicity profile of the vehicle used for drug administration. Ensure the formulation is stable and not causing irritation or toxicity.
-
Action: Include a vehicle-only control group in all studies and assess the local and systemic tolerance of the formulation.
-
Issue 2: Alterations in Bone Turnover Markers or Bone Mineral Density
-
Possible Cause 1: Off-target effects on THR-α.
-
Troubleshooting Step: Although this compound is THR-β selective, high doses might lead to some THR-α activation. Evaluate the dose at which bone effects are observed and compare it to the efficacious dose.
-
Action: Perform in vitro receptor binding and activation assays to confirm the selectivity profile of this compound and its active metabolite.
-
-
Possible Cause 2: Indirect Effects on Bone Metabolism.
-
Troubleshooting Step: Changes in thyroid hormone levels can indirectly affect bone. Are there concurrent changes in the thyroid hormone axis (TSH, T3, T4)?
-
Action: Correlate the bone findings with the effects on the thyroid axis to understand the underlying cause.
-
-
Possible Cause 3: Nutritional Status of the Animals.
-
Troubleshooting Step: Ensure that the diet of the animals has adequate calcium and vitamin D content, as deficiencies can affect bone parameters.
-
Action: Standardize the diet across all study groups and ensure it meets the nutritional requirements for the species.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Mice
| Dose (mg/kg/day) | Duration | Change in Total Plasma Cholesterol | Change in Plasma Triglycerides | Reference |
| 0.3 - 30 | 14 days | Reduced | Reduced up to 40% at highest doses | [1] |
Note: More detailed quantitative data from these studies are not publicly available.
Table 2: Preclinical Safety Profile of this compound - Key Findings
| Study Type | Species | Key Observations | Reference |
| Chronic Toxicity | Rodent & Non-rodent | Well-tolerated in studies up to 12 months in duration. | [2] |
| Safety Pharmacology | N/A | No adverse effects on the thyroid hormone axis at therapeutic doses. | [5] |
| In vivo Efficacy/Tox | Rodent (NASH model) | Potent reductions in plasma and liver lipids, improvements in liver fibrosis. | [2][5] |
Note: Specific quantitative data on organ weights, clinical pathology, and histopathology from these toxicology studies are not publicly available.
Experimental Protocols
Protocol 1: Repeated-Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
-
Animal Model: Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
Dose selection should be based on acute toxicity and dose-ranging studies.
-
-
Administration: Once daily oral gavage for 28 consecutive days.
-
In-life Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
Ophthalmology: Examination prior to study start and at termination.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at termination for a full panel, including liver enzymes (ALT, AST, ALP), bilirubin, cholesterol, and triglycerides.
-
-
Terminal Procedures:
-
Necropsy: Full gross pathological examination.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, and uterus with ovaries.
-
Histopathology: A comprehensive list of tissues, with a focus on the liver, will be collected, preserved, and examined microscopically.
-
Protocol 2: In Vivo Bone Toxicity Assessment in Rodents
-
Animal Model: Ovariectomized (OVX) rats (a model for postmenopausal osteoporosis) or growing male rats.
-
Groups: Similar to the repeated-dose toxicity study design.
-
Administration: Daily oral gavage for a period of at least 28 days, and potentially longer (e.g., 90 days) to assess chronic effects.
-
Assessments:
-
Bone Mineral Density (BMD): DXA scans of the femur and lumbar spine performed at baseline and at the end of the study.
-
Bone Turnover Markers: Serum and/or urine samples collected at multiple time points to measure markers of bone formation (P1NP, osteocalcin) and resorption (CTX, TRAP5b).
-
Biomechanical Testing: At termination, femurs and/or vertebrae are collected for biomechanical strength testing (e.g., three-point bending).
-
Histomorphometry: Tibias are collected, processed, and sectioned for microscopic analysis of bone architecture and cellular activity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Navigating Batch-to-Batch Variability of MB-07811: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the batch-to-batch variability of MB-07811 (also known as VK-2809). By offering detailed troubleshooting protocols and frequently asked questions, this resource aims to ensure the consistency and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug that is selectively converted in the liver by cytochrome P450 3A4 to its active form, a potent thyroid hormone receptor-β (THR-β) agonist.[1] THR-β is a key regulator of lipid metabolism in the liver. Activation of THR-β signaling leads to increased expression of genes involved in cholesterol disposal and fatty acid oxidation, and decreased expression of genes involved in lipogenesis, ultimately resulting in the reduction of plasma cholesterol and triglycerides.[1][2]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of synthetic small molecules like this compound can arise from several factors, including:
-
Purity: Differences in the purity levels between batches can affect the effective concentration of the active compound.
-
Impurity Profile: The presence of different types or levels of impurities, such as starting materials, byproducts, or residual solvents from the synthesis and purification process, can interfere with experimental assays.
-
Polymorphism: Different crystalline forms (polymorphs) of the solid compound can have different solubility and dissolution rates, impacting its bioavailability in cell-based assays and in vivo studies.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
Q3: How should I store and handle this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: What are the key quality control parameters I should check for a new batch of this compound?
A4: When receiving a new batch of this compound, it is essential to review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check include:
-
Identity: Confirmation of the chemical structure (e.g., by NMR, MS).
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be ≥98%.
-
Appearance: Should be a solid.[3]
-
Solubility: The compound should be soluble in the specified solvents (e.g., DMSO).[3]
-
Residual Solvents: Levels of any remaining solvents from the manufacturing process should be below acceptable limits.
Troubleshooting Guide
Encountering inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting and mitigating such variability.
Issue: Decreased or inconsistent potency of a new batch of this compound in a cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration of Stock Solution | 1. Verify the calculations used to prepare the stock solution.2. If possible, confirm the concentration of the stock solution using a spectrophotometric method if a reference standard is available. |
| Compound Precipitation | 1. Visually inspect the stock and working solutions for any precipitate.2. Ensure the final concentration of the compound in the assay medium does not exceed its solubility limit.3. Consider using a different solvent or a lower concentration of DMSO. |
| Degradation of the Compound | 1. Ensure the compound has been stored correctly at the recommended temperature and protected from light.2. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.3. Prepare fresh working solutions for each experiment. |
| Differences in Batch Purity/Impurity Profile | 1. Compare the Certificate of Analysis (CoA) of the new batch with the previous batch. Pay close attention to the purity and impurity profiles.2. If significant differences are observed, consider performing an independent analytical characterization (e.g., HPLC) to confirm the purity.3. Perform a dose-response curve with the new batch to determine its EC50 and compare it to the previous batch. |
| Cell Culture Variability | 1. Ensure that the cell line used is from the same source and within a consistent passage number range.2. Standardize cell seeding density and culture conditions (e.g., media, serum, CO2 levels). |
Experimental Protocols
To ensure consistency when qualifying a new batch of this compound, it is recommended to perform a set of standardized experiments.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Objective: To determine the purity of a new batch of this compound and compare its chromatogram to a reference standard or a previously qualified batch.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatogram and purity with the Certificate of Analysis and/or a reference batch.
-
-
In Vitro Bioassay: THR-β Reporter Gene Assay
This protocol describes a cell-based assay to determine the functional activity of this compound.
-
Objective: To measure the ability of this compound to activate the thyroid hormone receptor-β (THR-β) and determine its half-maximal effective concentration (EC50).
-
Materials:
-
HepG2 cells (or another suitable liver cell line)
-
THR-β expression plasmid
-
Thyroid hormone response element (TRE)-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the THR-β expression plasmid and the TRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Compare the EC50 value of the new batch to that of a reference batch.
-
-
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the workflow for handling its variability, the following diagrams are provided.
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Workflow for qualifying a new batch of this compound.
References
Refining Experimental Design for Long-Term MB-07811 Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of MB-07811. The information is designed to address specific issues that may arise during the experimental process, ensuring data integrity and study success.
Troubleshooting Guides
This section addresses common problems encountered during long-term in vivo and in vitro studies with this compound.
In Vivo Studies (Diet-Induced Obesity Models)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in body weight and metabolic parameters within groups. | - Genetic drift in animal colonies.- Inconsistent diet composition or intake.- Variable housing conditions (temperature, light cycle).- Stress-induced metabolic changes. | - Randomize animals based on initial body weight.- Ensure homogenous mixing and consistent sourcing of high-fat diet.- Monitor and record food intake regularly.- Maintain standardized environmental conditions for all cages.- Handle animals consistently and minimize stressors. |
| Unexpected mortality in the control (high-fat diet) group over time. | - Severe obesity-related complications (e.g., cardiovascular events, advanced liver disease).- Dehydration or malnutrition despite ad libitum access to food and water. | - Consider a less severe high-fat diet formulation for very long-term studies.- Implement humane endpoints based on body condition scoring, weight loss, or clinical signs.- Ensure easy access to food and water, especially for obese animals with reduced mobility.- Perform regular health checks by trained personnel. |
| Plateau or reversal of hyperlipidemia in the control group during a long-term study. | - Metabolic adaptation to the high-fat diet.- Age-related changes in lipid metabolism. | - Characterize the time course of disease progression in a pilot study to determine the optimal study duration.- Ensure the chosen animal model is appropriate for long-term hyperlipidemia studies. |
| Inconsistent or unexpected liver enzyme (ALT, AST) elevations. | - Progression of non-alcoholic fatty liver disease (NAFLD) to more severe steatohepatitis (NASH) in control animals.[1][2]- Potential for idiosyncratic drug-induced liver injury (DILI), though less common in preclinical studies.[3][4][5] | - Conduct baseline liver enzyme measurements before starting treatment.- Perform interim blood collections to monitor liver function over time.- At study termination, correlate enzyme levels with liver histopathology to understand the nature of the liver injury.[2][6][7] |
| Issues with chronic oral dosing of this compound. | - Instability of the compound in the dosing vehicle over time.- Inaccurate dose administration.- Poor palatability leading to incomplete dosing. | - Prepare fresh dosing solutions regularly and store them under validated conditions.- Use positive displacement pipettes or calibrated dosing syringes.- If using oral gavage, ensure proper technique to minimize stress and ensure full dose delivery.- For voluntary administration, consider incorporating the drug into a palatable vehicle.[8][9][10] |
In Vitro Studies (Cell-Based Assays)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in luciferase reporter assays. | - Contamination of cell cultures.- High basal activity of the reporter construct. | - Regularly test for mycoplasma contamination.- Use a reporter construct with a minimal promoter.- Optimize cell seeding density and assay duration. |
| Low signal-to-noise ratio in THR-β activation assays. | - Low expression of THR-β in the cell line.- Suboptimal concentration of the agonist or antagonist.- Inappropriate assay incubation time. | - Use a cell line engineered to overexpress human THR-β.- Perform a dose-response curve to determine the optimal concentration of this compound.- Optimize the incubation time to achieve maximal receptor activation. |
| Cell viability issues during long-term incubations. | - Cytotoxicity of this compound at high concentrations.- Depletion of essential nutrients in the culture medium.- Evaporation of medium from wells. | - Determine the cytotoxic concentration of this compound using a cell viability assay.- Replenish the culture medium periodically during long-term experiments.- Use plates with lids and maintain a humidified incubator environment. |
Frequently Asked Questions (FAQs)
Experimental Design & Protocols
-
Q1: What is a suitable animal model for long-term studies of this compound?
-
A1: The diet-induced obesity (DIO) mouse model, particularly using C57BL/6J mice, is a widely accepted model.[1] A high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks is typically sufficient to induce obesity, insulin (B600854) resistance, and hyperlipidemia, mimicking key aspects of human metabolic syndrome.[1] For studies focusing on advanced liver disease, a diet high in fat and cholesterol may be more appropriate.[1]
-
-
Q2: How long should a chronic toxicity study for this compound be?
-
Q3: What parameters should be monitored during a long-term in vivo study?
-
A3: Regular monitoring should include body weight, food and water intake, clinical signs of toxicity, and periodic blood collection for analysis of serum lipids (total cholesterol, triglycerides, LDL, HDL), glucose, and liver enzymes (ALT, AST). At termination, comprehensive histopathological evaluation of the liver and other relevant organs is critical.[2]
-
-
Q4: How should I prepare and store the dosing formulation for this compound for a long-term study?
-
A4: The stability of the investigational drug in the chosen vehicle is paramount.[13] It is recommended to prepare dosing solutions fresh at regular intervals (e.g., weekly) and store them protected from light and at a specified temperature (e.g., 4°C). A pilot stability study of the formulation under the intended storage and use conditions is advisable.
-
Data Interpretation & Troubleshooting
-
Q5: My control animals on a high-fat diet show significant liver steatosis. How does this affect the interpretation of this compound's effects?
-
A5: The presence of steatosis in the control group is an expected and necessary feature of the model. The efficacy of this compound would be demonstrated by a reduction in the severity of steatosis, inflammation, and/or fibrosis compared to the vehicle-treated high-fat diet group.[1][6] Quantitative scoring of liver histology is essential.
-
-
Q6: I am not seeing a significant effect of this compound on serum cholesterol in my long-term study. What could be the reason?
-
A6: Several factors could contribute to this. First, confirm the dose and formulation are correct and that the drug is being administered properly. Second, consider the possibility of metabolic adaptation in your animal model over the long term. It is also important to ensure that the bioanalytical method for cholesterol measurement is validated and accurate. Finally, review the initial characterization of the animal model to confirm that a significant and stable hypercholesterolemia was induced before the start of treatment.
-
Experimental Protocols
Protocol 1: Long-Term Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old at the start of the study.
-
Diet and Induction of Obesity:
-
Acclimatize animals for one week on a standard chow diet.
-
Randomize animals into two main groups: Control Diet (e.g., 10% kcal from fat) and High-Fat Diet (HFD; e.g., 60% kcal from fat).
-
Feed the respective diets for 12-16 weeks to induce obesity and hyperlipidemia in the HFD group.
-
-
Treatment Phase:
-
After the induction period, randomize the HFD-fed animals into two subgroups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via oral gavage for the desired study duration (e.g., 8-12 weeks).
-
-
Monitoring and Endpoints:
-
Record body weight and food intake weekly.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-treatment) and at selected time points during the study for analysis of serum lipids and liver enzymes.
-
At the end of the study, euthanize animals and collect terminal blood samples.
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histopathological analysis (H&E and Oil Red O staining). Freeze the remaining liver tissue for gene expression or lipid content analysis.
-
Protocol 2: In Vitro THR-β Reporter Gene Assay
-
Cell Line: Use a suitable cell line (e.g., HEK293 or HepG2) stably expressing human THR-β and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate assay medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., T3).
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Visualizations
References
- 1. Pathogenesis of and major animal models used for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. colorcon.com [colorcon.com]
- 9. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 10. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]
- 11. An international appraisal of the minimum duration of chronic animal toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: MB-07811 Hepatocyte Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB-07811. The information is designed to address specific issues that may be encountered during in vitro experiments involving the delivery of this compound to hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by hepatocytes?
A1: this compound is an orally active prodrug that is specifically designed to target the liver.[1] In its initial form, this compound has a low affinity for thyroid hormone receptors. Its liver-specific action is due to its conversion by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly found in the liver, into its active form, MB07344.[2] This active metabolite is a potent thyroid hormone receptor-β (TRβ) agonist.[1] The negatively charged nature of MB07344 restricts its distribution to other tissues and facilitates its rapid elimination in the bile.
Q2: What is the mechanism of action of the active form of this compound?
A2: The active metabolite of this compound, MB07344, selectively activates the thyroid hormone receptor-β (TRβ). TRβ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and cholesterol homeostasis in the liver.[3] Activation of TRβ in hepatocytes leads to the increased expression of genes involved in cholesterol and triglyceride reduction.[3][4]
Q3: Which in vitro models are suitable for studying this compound?
A3: Primary human hepatocytes are considered the gold standard for in vitro liver studies as they retain the metabolic functions of the liver, including the necessary CYP450 enzyme activity for converting this compound to its active form.[5] However, due to limitations such as availability and cost, immortalized human liver cell lines like HepaRG™ cells, which have high metabolic activity, can be a viable alternative.
Q4: My this compound solution is precipitating when added to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic small molecules.[6] To avoid this, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to prevent cytotoxicity.[7] It is recommended to add the DMSO stock directly to the medium with gentle mixing. Performing serial dilutions in DMSO before adding to the aqueous medium can also be problematic; direct dilution into the final volume is often more successful.[8]
Q5: How can I confirm that this compound is being converted to its active metabolite in my hepatocyte culture?
A5: To confirm the conversion of this compound to MB07344, you can perform a metabolite analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). By analyzing cell lysates or the culture medium at different time points after treatment, you can quantify the decrease in the parent compound (this compound) and the appearance of the active metabolite (MB07344).
Troubleshooting Guides
Issue 1: Low Viability of Hepatocytes Post-Thaw
| Possible Cause | Recommendation |
| Improper Thawing Technique | Thaw cells rapidly in a 37°C water bath for less than 2 minutes. Do not leave the vial in the water bath for an extended period as this can significantly reduce viability.[9][10] |
| Sub-optimal Thawing Medium | Use a specialized hepatocyte thawing medium to remove the cryoprotectant and protect the cells from osmotic shock.[11][12] |
| Rough Handling of Cells | Mix cells gently by inversion or with a wide-bore pipette tip. Avoid vigorous pipetting which can shear the cells and lower viability.[9][11] |
| Incorrect Centrifugation Speed | Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes. High-speed centrifugation can damage the cells. |
Issue 2: Poor Attachment of Plated Hepatocytes
| Possible Cause | Recommendation |
| Incorrect Seeding Density | Refer to the supplier's certificate of analysis for the recommended seeding density for your specific lot of hepatocytes. Both under-seeding and over-seeding can result in a suboptimal monolayer.[10] |
| Insufficient Cell Dispersion | After plating, gently rock the plate in a back-and-forth and side-to-side motion to ensure an even distribution of cells across the well surface.[12] |
| Sub-optimal Culture Surface | Use collagen-coated plates to promote hepatocyte attachment and maintain their phenotype.[10] |
| Low Cell Viability | If post-thaw viability is low, attachment efficiency will be poor. Address the issues in the "Low Viability of Hepatocytes Post-Thaw" section first. |
Issue 3: Inconsistent or No Observed Effect of this compound
| Possible Cause | Recommendation |
| Low CYP3A4 Activity in Hepatocytes | Ensure that the hepatocytes used have sufficient CYP3A4 activity to convert this compound to its active form. This can be confirmed by running a positive control with a known CYP3A4-activated drug.[13] Primary hepatocytes are generally preferred for their higher metabolic capacity.[5] |
| Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, refer to the solubility troubleshooting FAQ (Q4).[6] |
| Incorrect Dosing Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. |
| Degradation of the Compound | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.[7] |
Data Presentation
The following table provides a hypothetical comparison of this compound delivery and activation in different in vitro hepatocyte models. These values are for illustrative purposes and will vary depending on the specific experimental conditions.
| In Vitro Model | Uptake Efficiency (%) | Metabolite (MB07344) Formation (pmol/million cells) | Target Gene Expression (Fold Change) |
| Primary Human Hepatocytes | 85 ± 5 | 150 ± 20 | 10 ± 2 |
| HepaRG™ Cells | 70 ± 8 | 110 ± 15 | 7 ± 1.5 |
| HepG2 Cells | 30 ± 7 | 20 ± 5 | 2 ± 0.5 |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment of Plated Hepatocytes with this compound
-
Cell Plating: Plate cryopreserved primary human hepatocytes or HepaRG™ cells on collagen-coated plates at the recommended seeding density. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis, such as cytotoxicity assays (e.g., LDH release), gene expression analysis (e.g., qRT-PCR for TRβ target genes), or metabolite analysis (LC-MS).
Protocol 2: Assessing this compound-Induced Cytotoxicity using LDH Assay
-
Follow the general treatment protocol (Protocol 1).
-
At the end of the incubation period, collect a sample of the cell culture supernatant from each well.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.
-
Include a positive control (e.g., a known hepatotoxic compound) and a negative control (vehicle-treated cells).
Mandatory Visualizations
References
- 1. The use of hepatocytes to investigate drug uptake transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. dls.com [dls.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 12. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Evaluation of multiple in vitro systems for assessment of CYP3A4 induction in drug discovery: human hepatocytes, pregnane X receptor reporter gene, and Fa2N-4 and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TRβ Agonist Therapy in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and overcoming challenges in the study of Thyroid Hormone Receptor β (TRβ) agonist therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy with our TRβ agonist in our diet-induced MASH model. What are the potential reasons?
A1: A lack of efficacy in a preclinical MASH model can stem from several factors:
-
Model-Specific Differences: Not all MASH models respond equally to TRβ agonists. For instance, models with a primary metabolic phenotype (e.g., diet-induced obesity) may show a better response in terms of steatosis and lipid metabolism, while models with severe, established fibrosis might be more resistant to short-term monotherapy.[1]
-
Disease Stage: The efficacy of TRβ agonists can be dependent on the stage of MASH at the time of treatment initiation. Early intervention may be more effective in preventing fibrosis progression than reversing established cirrhosis.
-
Drug Formulation and Delivery: Poor solubility, stability, or bioavailability of the TRβ agonist can lead to insufficient target engagement in the liver. It is crucial to ensure proper formulation and administration of the compound.
-
Target Engagement: Confirm that the TRβ agonist is reaching the liver at a sufficient concentration to activate its target. This can be assessed by measuring the expression of known TRβ target genes in the liver.
-
Underlying Resistance Mechanisms: Although less common in preclinical models than in oncology, intrinsic or acquired resistance at the cellular level can occur. This could involve alterations in downstream signaling pathways or compensatory mechanisms.
Q2: What are the key signaling pathways activated by TRβ agonists that we should be assessing?
A2: TRβ agonists primarily exert their effects through the canonical thyroid hormone signaling pathway. Upon binding to the TRβ receptor in the nucleus, the agonist induces a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression. Key pathways to investigate include:
-
Lipid Metabolism: Increased expression of genes involved in fatty acid oxidation and cholesterol metabolism.
-
Glucose Metabolism: Regulation of genes involved in gluconeogenesis and insulin (B600854) sensitivity.
-
Anti-inflammatory Pathways: Suppression of pro-inflammatory signaling cascades.
-
Anti-fibrotic Pathways: Downregulation of genes involved in collagen deposition and hepatic stellate cell activation.[2]
Q3: Are there known off-target effects of TRβ agonists that could confound our experimental results?
A3: While newer TRβ agonists are designed for high selectivity, off-target effects can still occur, particularly at higher doses. Potential off-target effects to consider include:
-
TRα Activation: Although selective, high concentrations of a TRβ agonist may lead to some activation of the TRα isoform, which is more abundant in the heart and bone. This could lead to cardiac-related side effects.[3][4]
-
Metabolic Shifts: Unintended alterations in systemic metabolism beyond the desired therapeutic effects.
-
Toxicity: Monitor for signs of liver toxicity (e.g., elevated ALT/AST) or other organ-specific toxicities, especially with novel compounds.[3]
Q4: What are the current strategies being explored to overcome resistance or enhance the efficacy of TRβ agonist therapy?
A4: Combination therapy is a leading strategy to enhance the efficacy of TRβ agonists.[5] Combining a TRβ agonist with drugs that have complementary mechanisms of action can target multiple facets of MASH pathogenesis. Promising combination partners include:
-
GLP-1 Receptor Agonists (e.g., Semaglutide): These agents can induce weight loss and improve insulin sensitivity, addressing the systemic metabolic dysfunction that drives MASH.
-
FASN Inhibitors (e.g., Denifanstat): Inhibiting fatty acid synthase can reduce de novo lipogenesis in the liver, complementing the fatty acid oxidation-promoting effects of TRβ agonists.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in animal body weight and metabolic parameters within the same group. | Inconsistent diet uptake, individual animal response to diet, or stress. | Ensure consistent and ad libitum access to the specialized diet for all animals. Acclimatize animals properly before starting the experiment. Monitor for signs of stress and ensure appropriate housing conditions.[6] |
| TRβ agonist does not reduce liver steatosis as expected. | Insufficient dose or treatment duration. Poor drug exposure in the liver. Model is resistant to TRβ-mediated lipid lowering. | Perform a dose-response study to determine the optimal dose. Extend the treatment duration. Measure plasma and liver concentrations of the agonist to confirm adequate exposure. Consider using a different MASH model known to be responsive to TRβ agonists. |
| Unexpected toxicity or adverse events observed. | Off-target effects of the agonist. The dose is too high. The vehicle is causing toxicity. | Reduce the dose of the agonist. Test a different, highly selective TRβ agonist. Run a vehicle-only control group to rule out vehicle-related toxicity. |
| Inconsistent gene expression results for TRβ target genes. | Poor RNA quality. Variability in tissue sampling. Issues with qPCR assay. | Use a standardized protocol for tissue harvesting and RNA extraction to ensure high-quality RNA. Ensure consistent sampling from the same liver lobe for all animals. Validate qPCR primers and optimize the assay for efficiency and specificity. |
| Difficulty in inducing a consistent MASH phenotype with fibrosis. | The diet composition or duration is not optimal. The mouse strain is not susceptible. | Use a well-characterized, commercially available MASH diet.[7] Ensure the diet is fed for a sufficient duration to induce fibrosis. Use a mouse strain known to be susceptible to diet-induced MASH, such as C57BL/6J.[8] |
Quantitative Data Summary
Table 1: Efficacy of Resmetirom in a Diet-Induced Obese (DIO) Mouse Model of MASH [9]
| Parameter | Vehicle | Resmetirom (3 mg/kg) | % Change vs. Vehicle |
| Liver Weight (g) | 2.5 ± 0.1 | 2.1 ± 0.1 | -16% |
| Plasma ALT (U/L) | 150 ± 20 | 80 ± 10 | -47% |
| Liver Total Cholesterol (mg/g) | 15 ± 2 | 8 ± 1 | -47% |
| NAFLD Activity Score (NAS) | 6.5 ± 0.3 | 4.5 ± 0.4 | -31% |
| % Hepatocytes with Lipid Droplets | 60 ± 5 | 30 ± 4 | -50% |
Table 2: Effect of Resmetirom on Fibrosis-Related Gene Expression in a MASH Mouse Model [2]
| Gene | Fold Change vs. MASH Control (Resmetirom 5 mg/kg) |
| Col1a1 | -0.6 |
| Timp1 | -0.5 |
| Acta2 (α-SMA) | -0.7 |
| Mmp2 | -0.4 |
Experimental Protocols
Protocol 1: Induction of MASH in C57BL/6J Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Provide a high-fat, high-fructose, high-cholesterol diet (e.g., a diet with 40-60% kcal from fat, ~20% fructose, and 2% cholesterol) ad libitum.[7][8]
-
Duration: Feed the diet for a minimum of 16-20 weeks to induce steatohepatitis and fibrosis.[7]
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, a baseline assessment of liver histology can be performed on a subset of animals to confirm the MASH phenotype.
Protocol 2: Histological Assessment of MASH and NAFLD Activity Score (NAS) Scoring
-
Tissue Preparation: Euthanize mice and perfuse the liver with PBS. Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embedding and Sectioning: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin. Cut 5 µm sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red/Picrosirius Red: For visualization and quantification of collagen deposition (fibrosis).
-
-
NAFLD Activity Score (NAS) Scoring: Score the H&E stained slides based on the following criteria[10][11][12]:
-
Steatosis:
-
0: <5% of hepatocytes
-
1: 5-33% of hepatocytes
-
2: 34-66% of hepatocytes
-
3: >66% of hepatocytes
-
-
Lobular Inflammation:
-
0: No inflammatory foci
-
1: <2 foci per 200x field
-
2: 2-4 foci per 200x field
-
3: >4 foci per 200x field
-
-
Hepatocyte Ballooning:
-
0: None
-
1: Few ballooned cells
-
2: Many cells/prominent ballooning
-
-
-
Fibrosis Staging: Score the Sirius Red stained slides based on a 0-4 scale, where 0 is no fibrosis and 4 is cirrhosis.
Visualizations
Caption: TRβ Agonist Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for Assessing TRβ Agonist Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Resmetirom Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Activity of the Thyroid Hormone Receptor β- and α-Selective Agonists GC-24 and CO23 on Rat Liver, Heart, and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Planning for Success with MASH mice: proper care and acclimation | Taconic Biosciences [taconic.com]
- 7. inotiv.com [inotiv.com]
- 8. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gubra.dk [gubra.dk]
- 10. naspghan.org [naspghan.org]
- 11. Transplant Pathology Internet Services [tpis.upmc.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MB-07811 (VK2809) and Resmetirom (MGL-3196) for the Treatment of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), represents a significant and growing unmet medical need. As a progressive form of nonalcoholic fatty liver disease (NAFLD), it is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and liver failure. The therapeutic landscape for NASH is rapidly evolving, with a focus on targeting the underlying metabolic dysregulation. Among the most promising candidates are selective thyroid hormone receptor-beta (THR-β) agonists, designed to enhance hepatic fat metabolism and reduce lipotoxicity. This guide provides a detailed, data-driven comparison of two leading THR-β agonists: MB-07811 (now known as VK2809) and Resmetirom (MGL-3196).
Mechanism of Action: A Shared Target with Distinct Chemistries
Both this compound and Resmetirom are orally active, liver-directed small molecules that selectively agonize the thyroid hormone receptor-β.[1][2] THR-β is the predominant thyroid hormone receptor isoform in the liver, and its activation plays a crucial role in regulating lipid metabolism.[3] By stimulating this receptor, both drugs aim to increase mitochondrial fatty acid β-oxidation, decrease de novo lipogenesis, and lower atherogenic lipids, thereby addressing the core pathophysiological features of NASH.[3][4]
A key distinction lies in their chemical nature. This compound (VK2809) is a prodrug that is selectively taken up by the liver and converted to its active metabolite, MB07344, by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This liver-targeting mechanism is designed to minimize systemic exposure and potential off-target effects. Resmetirom is also liver-directed and exhibits high selectivity for THR-β over the alpha isoform (THR-α), which is more prevalent in cardiac and bone tissues, thus aiming to avoid adverse effects associated with non-selective thyroid hormone activation.[5]
Signaling Pathway of THR-β Agonists in Hepatocytes
Caption: THR-β agonists are taken up by hepatocytes, bind to the THR-β receptor in the nucleus, and modulate gene transcription to improve lipid metabolism.
Clinical Trial Performance: A Head-to-Head Data Comparison
While no direct comparative trials have been conducted, data from their respective key clinical studies, the Phase 2b VOYAGE trial for VK2809 and the Phase 3 MAESTRO-NASH trial for Resmetirom, provide a basis for comparison.
Table 1: Efficacy in NASH Resolution and Fibrosis Improvement
| Endpoint | This compound (VK2809) - VOYAGE (52 Weeks) | Resmetirom - MAESTRO-NASH (52 Weeks) |
| NASH Resolution with no worsening of fibrosis | 63-75% of patients (all doses) vs. 29% placebo.[6] | 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% placebo.[7] |
| Fibrosis improvement of ≥1 stage with no worsening of NASH | 44-57% of patients (all doses) vs. 34% placebo.[6] | 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% placebo.[7] |
| NASH resolution AND fibrosis improvement of ≥1 stage | 40-50% of patients (5mg and 10mg QOD) vs. 20% placebo.[5] | Data not explicitly reported in the same composite endpoint. |
Table 2: Impact on Hepatic Steatosis and Biomarkers
| Parameter | This compound (VK2809) - VOYAGE | Resmetirom - MAESTRO-NASH |
| Relative reduction in liver fat (MRI-PDFF) at 12 weeks | 36.8% to 51.7% reduction vs. 3.7% in placebo.[8] | 32.9% reduction vs. 10.4% in placebo (Phase 2 data).[9] |
| Patients with ≥30% relative reduction in liver fat at 12 weeks | Up to 85% of patients.[9] | ~75% in high-exposure group (Phase 2 data).[6] |
| Reduction in LDL-Cholesterol | Statistically significant reductions of 11% to 20% (placebo-adjusted).[9] | Statistically significant reduction of 13.6% (80 mg) and 16.3% (100 mg) at 24 weeks.[7] |
| Reduction in Triglycerides | Statistically significant reductions.[9] | Statistically significant reductions.[4] |
Experimental Protocols
This compound (VK2809): VOYAGE Phase 2b Study
The VOYAGE study was a randomized, double-blind, placebo-controlled trial involving patients with biopsy-confirmed NASH and fibrosis.[10]
-
Patient Population: Adults with biopsy-confirmed NASH with fibrosis stages F2-F3.
-
Intervention: Patients were randomized to receive oral VK2809 at various doses (1 mg, 2.5 mg, 5 mg, or 10 mg) or placebo, once daily or every other day.[8]
-
Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12, as assessed by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[9]
-
Secondary Endpoints: Key secondary endpoints, assessed at 52 weeks, included histologic outcomes such as NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of NASH, based on liver biopsy.[6]
Resmetirom (MGL-3196): MAESTRO-NASH Phase 3 Study
The MAESTRO-NASH study is an ongoing, large-scale, randomized, double-blind, placebo-controlled Phase 3 trial.[8]
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[8]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.[8]
-
Primary Endpoints: The dual primary endpoints at 52 weeks were NASH resolution (defined as a reduction in the NAFLD Activity Score by ≥2 points, with scores of 0 for ballooning and 0-1 for inflammation) with no worsening of fibrosis, and fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.[8]
-
Assessment: Efficacy was assessed through paired liver biopsies at baseline and week 52.
Experimental Workflow: NASH Clinical Trial
Caption: A generalized workflow for NASH clinical trials, from patient screening and baseline assessments to treatment and endpoint analysis.
Safety and Tolerability
Both this compound (VK2809) and Resmetirom have demonstrated generally favorable safety and tolerability profiles in their respective trials.
-
This compound (VK2809): In the VOYAGE study, the majority of treatment-related adverse events were reported as mild or moderate. Discontinuations due to adverse events were low and comparable to placebo. Notably, the drug showed excellent gastrointestinal tolerability.[6][9]
-
Resmetirom: The most common adverse events reported in the MAESTRO-NASH trial were diarrhea and nausea, which were generally mild to moderate in severity.
Summary and Future Outlook
This compound (VK2809) and Resmetirom are both promising THR-β agonists for the treatment of NASH, a disease with a pressing need for effective therapies. Both have demonstrated the ability to significantly reduce liver fat, a key driver of disease progression.
Based on the available data from their respective key clinical trials, VK2809 appears to show a numerically higher rate of NASH resolution and fibrosis improvement at 52 weeks compared to the reported results for Resmetirom. However, it is crucial to emphasize that these are not head-to-head comparisons, and differences in trial design, patient populations, and statistical power can influence outcomes.
Resmetirom has the advantage of being further along in the development and regulatory process, with a large body of data from its extensive MAESTRO program. The continued development of VK2809 and the potential for a Phase 3 trial will be critical in confirming the promising results from the VOYAGE study and further defining its place in the NASH treatment paradigm.
For drug development professionals, the progress of both these agents underscores the potential of THR-β agonism as a therapeutic strategy for NASH. Future research will likely focus on long-term outcomes, the identification of patient populations most likely to respond, and potential combination therapies to address the multifaceted nature of this complex disease.
References
- 1. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 5. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 9. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 10. liverdiseasenews.com [liverdiseasenews.com]
A Comparative Analysis of VK-2809 and Other TRβ Agonists for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), is rapidly evolving. A promising class of drugs under investigation is the thyroid hormone receptor beta (TRβ) agonists, which have demonstrated significant potential in addressing the key pathophysiological hallmarks of MASH: steatosis, inflammation, and fibrosis. This guide provides a detailed comparison of the efficacy of VK-2809, a novel TRβ agonist, with other prominent agents in this class and those with alternative mechanisms of action.
Mechanism of Action: TRβ Agonists
Thyroid hormone plays a crucial role in regulating metabolism. The effects of thyroid hormone are mediated by two main receptor isoforms: TRα and TRβ. TRα is predominantly expressed in the heart, bone, and brain, while TRβ is the major isoform in the liver.[1] TRβ agonists are designed to selectively activate TRβ, thereby harnessing the beneficial metabolic effects of thyroid hormone in the liver while minimizing potential off-target effects associated with TRα activation.[2]
Activation of hepatic TRβ initiates a cascade of downstream events aimed at reducing liver fat, inflammation, and fibrosis. Key mechanisms include:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, leading to enhanced breakdown of fatty acids.
-
Reduced Lipogenesis: Suppression of genes involved in de novo lipogenesis, the process of synthesizing new fatty acids.
-
Enhanced Cholesterol Metabolism: Increased expression of genes like CYP7A1, which is involved in the conversion of cholesterol to bile acids.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory and fibrotic signaling pathways within the liver.[4]
Efficacy Comparison of Investigational MASH Therapies
The following tables summarize the key efficacy data from clinical trials of VK-2809 and other relevant MASH drug candidates.
Table 1: Efficacy of TRβ Agonists in MASH Clinical Trials
| Drug (Trial) | Dosage | MASH Resolution (No Worsening of Fibrosis) | Fibrosis Improvement (≥1 stage, No Worsening of MASH) | Relative Reduction in Liver Fat (MRI-PDFF) |
| VK-2809 (VOYAGE - Phase 2b) [5][6][7] | 5 mg QOD | 63% (vs. 29% placebo, p<0.05) | 44% (vs. 34% placebo) | -37% to -55% (mean relative change from baseline) |
| 10 mg QOD | 75% (vs. 29% placebo, p<0.05) | 57% (vs. 34% placebo, p<0.05) | ||
| Resmetirom (MGL-3196) (Phase 2) [8][9] | 80 mg QD | 25.9% (vs. 9.7% placebo, p<0.001) | 24.2% (vs. 14.2% placebo, p<0.001) | -35.4% (vs. -8.7% placebo) |
| 100 mg QD | 29.9% (vs. 9.7% placebo, p<0.001) | Not Reported | -46.6% (vs. -8.7% placebo) |
QOD: Every Other Day, QD: Once Daily
Table 2: Efficacy of Other Investigational MASH Drugs
| Drug (Mechanism) | Trial | Dosage | MASH Resolution (No Worsening of Fibrosis) | Fibrosis Improvement (≥1 stage, No Worsening of MASH) |
| Denifanstat (FASN Inhibitor)[10][11][12] | FASCINATE-2 (Phase 2b) | 50 mg QD | 38% (vs. 16% placebo, p=0.002) | 41% (vs. 18% placebo, p=0.005) |
| Lanifibranor (B608451) (Pan-PPAR Agonist)[13][14][15][16][17] | NATIVE (Phase 2b) | 800 mg QD | 35% (vs. 13% placebo) | 34% (vs. 20% placebo) |
| 1200 mg QD | 48% (vs. 13% placebo) | 48% (vs. 20% placebo) | ||
| Belapectin (Galectin-3 Inhibitor)[18][19][20][21] | NAVIGATE (Phase 2b/3) | 2 mg/kg | Not a primary endpoint | Not a primary endpoint; 49.3% reduction in new varices (p=0.04) |
Experimental Protocols
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
Objective: To non-invasively quantify the fraction of liver protons bound to fat.
Methodology:
-
Patient Preparation: Patients are typically instructed to fast for a minimum of 4 hours prior to the scan to minimize metabolic variability.
-
Image Acquisition:
-
A multi-echo 3D spoiled gradient-echo sequence is performed on a 1.5T or 3T MRI scanner.
-
Multiple echoes are acquired at different echo times (TEs) to exploit the chemical shift difference between water and fat protons.
-
A low flip angle is used to minimize T1-weighting effects.
-
Data is acquired during a single breath-hold to minimize respiratory motion artifacts.[22]
-
-
Image Analysis:
-
Specialized software is used to process the multi-echo data and generate a PDFF map of the liver.
-
The software performs a signal decay analysis that separates the signal contributions from water and fat at each voxel.
-
Regions of interest (ROIs) are drawn on the PDFF map, typically covering the entire liver parenchyma while avoiding major blood vessels and biliary structures.
-
The mean PDFF value across all ROIs is calculated to represent the average liver fat fraction.[23]
-
Liver Biopsy and Histological Assessment (NASH CRN Scoring System)
Objective: To histologically assess the severity of steatosis, inflammation, hepatocyte ballooning, and fibrosis.
Methodology:
-
Biopsy Procedure: A percutaneous liver biopsy is performed under local anesthesia, typically guided by ultrasound. A core of liver tissue of adequate length and diameter is obtained.
-
Tissue Processing: The tissue sample is fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) for general morphology and a connective tissue stain (e.g., Masson's trichrome or Sirius Red) to visualize fibrosis.[24]
-
Histopathological Evaluation: A trained pathologist, blinded to clinical data, evaluates the slides according to the NASH Clinical Research Network (CRN) scoring system.[25][26]
-
Steatosis (0-3): Graded based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Graded based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Graded based on the presence and extent of swollen, degenerated hepatocytes.
-
NAFLD Activity Score (NAS): The unweighted sum of the steatosis, lobular inflammation, and ballooning scores (ranging from 0 to 8). A NAS of ≥4 is often used as an inclusion criterion for MASH clinical trials.[25]
-
Fibrosis Stage (0-4): Staged based on the location and extent of collagen deposition, from none (Stage 0) to cirrhosis (Stage 4).
-
Visualizing the Pathways
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madrigalmedical.com [madrigalmedical.com]
- 5. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 7. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Sagimet Biosciences Announces Positive Topline Results from Phase 2b FASCINATE-2 Clinical Trial of Denifanstat in Biopsy-Confirmed F2/F3 NASH | Sagimet Biosciences Inc [ir.sagimet.com]
- 12. Sagimet Biosciences Publishes Phase 2b FASCINATE-2 Denifanstat Trial Results in The Lancet Gastroenterology & Hepatology [synapse.patsnap.com]
- 13. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 14. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 15. Clinical Trials - Inventiva Pharma [inventivapharma.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. inventivapharma.com [inventivapharma.com]
- 18. Galectin Therapeutics Inc. Reports Positive NAVIGATE Trial Results for Belapectin in MASH Cirrhosis Treatment | Nasdaq [nasdaq.com]
- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 20. Galectin Therapeutics Reports Significant Reduction in New [globenewswire.com]
- 21. hcplive.com [hcplive.com]
- 22. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Standardizing the interpretation of liver biopsies in non-alcoholic fatty liver disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
A Comparative Analysis of MB-07811 and KB-141: Two Distinct Approaches to Thyroid Hormone Receptor-β Agonism
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent thyroid hormone receptor-β (TRβ) agonists, MB-07811 (also known as VK2809) and KB-141. This document synthesizes preclinical data to objectively compare their mechanisms of action, pharmacokinetics, and pharmacodynamic effects on key metabolic parameters.
Both this compound and KB-141 have been investigated for their potential in treating metabolic disorders such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD). However, they employ fundamentally different strategies to achieve selective TRβ activation and mitigate the potential for off-target effects, particularly cardiac toxicity, which has historically hindered the therapeutic application of thyroid hormone mimetics.
Differentiated Mechanisms of Action
This compound and KB-141 achieve their therapeutic effects through distinct molecular strategies. This compound is a liver-targeted prodrug, whereas KB-141 is an intrinsically TRβ-selective agonist.
This compound: The Liver-Targeted Prodrug Approach
This compound is an orally administered prodrug that has a low affinity for both TRα and TRβ receptors.[1][2] Its therapeutic efficacy lies in its specific activation within the liver. The HepDirect prodrug technology utilizes cytochrome P450 3A (CYP3A) enzymes, which are highly expressed in hepatocytes, to convert this compound into its active form, MB07344.[3][4] This active metabolite, a potent TRβ agonist, is a phosphonic acid derivative that is negatively charged at physiological pH. This charge restricts its distribution to other tissues and facilitates its rapid elimination through the bile, thereby minimizing systemic exposure and the risk of extra-hepatic side effects.[1][5]
KB-141: The TRβ-Selective Agonist Approach
In contrast, KB-141 is a direct-acting agonist that exhibits inherent selectivity for the TRβ isoform over the TRα isoform.[5][6] The structural basis for this selectivity lies in a single amino acid difference in the ligand-binding pockets of the two receptor subtypes (Asn331 in TRβ1 versus Ser277 in TRα1).[6] This allows KB-141 to preferentially activate TRβ, which is the predominant isoform in the liver and is primarily responsible for the beneficial effects on lipid metabolism. The goal of this approach is to reduce the risk of cardiac side effects, which are mainly mediated by TRα activation in the heart.[5]
Comparative Quantitative Data
The following tables summarize the key quantitative data for this compound's active metabolite (MB07344) and KB-141, highlighting their differences in receptor binding affinity, selectivity, and in vivo efficacy.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | TRα Ki (nM) | TRβ Ki (nM) | TRβ Selectivity (TRα Ki / TRβ Ki) | Reference |
| MB07344 (active metabolite of this compound) | 35.2 ± 1.05 | 2.17 ± 0.41 | 16.2 | [1] |
| KB-141 | 7.18 ± 0.48 | 0.37 ± 0.03 | 19.4 | [1] |
Note: A higher selectivity ratio indicates greater preference for the TRβ receptor.
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (14-day treatment)
| Parameter | This compound (30 mg/kg) | KB-141 (0.3 mg/kg) | Reference |
| Total Plasma Cholesterol Reduction | 61% | 67% | [1] |
| Plasma Triglyceride Reduction | 40% | No significant reduction | [1] |
| Hepatic Triglyceride Reduction | Significant reduction | No significant reduction | [1] |
| Body Weight Reduction | 3-4% | 12% | [7] |
| Heart Weight Increase | No | Yes | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | KB-141 | Reference |
| Oral Bioavailability (rat) | 39% | Data not available | [1] |
Experimental Protocols
Receptor Binding Affinity Assay:
The binding affinities of the compounds to human TRα1 and TRβ1 were determined using a competitive radioligand binding assay. The assay measures the ability of the test compound to displace a radiolabeled thyroid hormone, typically [125I]T3, from the ligand-binding domain of the respective receptor isoforms. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki).
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice:
Male C57BL/6 mice were fed a high-fat diet to induce obesity and dyslipidemia. The mice were then treated orally with either vehicle, this compound, or KB-141 once daily for 14 days. At the end of the treatment period, blood samples were collected for the analysis of total plasma cholesterol and triglycerides. Livers were also harvested to measure hepatic triglyceride content. Body weight and heart weight were recorded.
Visualizing the Mechanisms and Workflows
To further illustrate the distinct approaches of this compound and KB-141, the following diagrams depict their signaling pathways and a generalized experimental workflow for their evaluation.
Caption: Comparative signaling pathways of this compound and KB-141.
Caption: Generalized experimental workflow for comparing TRβ agonists.
Concluding Remarks
The comparative analysis of this compound and KB-141 reveals two distinct and innovative strategies to harness the therapeutic potential of TRβ agonism while minimizing off-target effects. The liver-targeted prodrug approach of this compound demonstrates a favorable profile in reducing both cholesterol and triglycerides without significant effects on body weight or heart weight in preclinical models.[1][7] The TRβ-selective agonist strategy of KB-141 also effectively lowers cholesterol but may have a more pronounced effect on body weight and a potential for cardiac effects at higher doses.[1][7]
This guide provides a foundational comparison based on available preclinical data. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two approaches in human populations. The choice between a liver-targeted prodrug and a systemically available selective agonist will likely depend on the specific therapeutic indication and the desired balance between efficacy and safety.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Additive Cholesterol-Lowering Effects of MB-07811 in Combination with Statins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholesterol-lowering effects of the thyroid hormone receptor-beta (TRβ) agonist MB-07811, both as a monotherapy and in combination with statins. The data presented herein is collated from preclinical studies and early-phase clinical trials to offer an objective overview for researchers and drug development professionals in the field of lipid metabolism and cardiovascular disease.
Executive Summary
This compound, a liver-targeted prodrug of the potent TRβ agonist MB07344, has demonstrated significant promise in reducing plasma cholesterol levels. Preclinical evidence robustly supports an additive effect when this compound is co-administered with statins, the current standard of care for hypercholesterolemia. This combination therapy targets cholesterol homeostasis through complementary mechanisms, offering a potential new strategy for patients who do not achieve optimal lipid levels with statin monotherapy. While clinical data on the combination is not yet available, Phase 1b monotherapy trials of this compound have shown substantial reductions in key atherogenic lipids.
Data Presentation: Quantitative Comparison of Cholesterol Reduction
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and its combination with atorvastatin (B1662188) in reducing cholesterol levels.
Table 1: Preclinical Efficacy of this compound and Atorvastatin Combination Therapy in Animal Models [1]
| Animal Model | Treatment Group | Dose | Mean Reduction in Total Plasma Cholesterol (TPC) from Baseline |
| Normal Rabbits | Atorvastatin Monotherapy | 3 mg/kg/day | ~32% |
| This compound added to Atorvastatin | 3 mg/kg/day Atorvastatin + this compound | ~59% | |
| Dogs | Atorvastatin Monotherapy | Not Specified | Significant Decrease |
| This compound Monotherapy | Not Specified | Significant Decrease | |
| Combination Therapy | Not Specified | Significantly greater decrease than either monotherapy | |
| Cynomolgus Monkeys | Atorvastatin Monotherapy | 3 mg/kg/day | ~12% (0.41 ± 0.10 mmol/L) |
| This compound Monotherapy | 3 mg/kg/day | ~18% (0.62 ± 0.10 mmol/L) | |
| Combination Therapy | 3 mg/kg/day each | ~32% (1.01 ± 0.13 mmol/L) |
Table 2: Clinical Efficacy of this compound Monotherapy (Phase 1b Trial) [2]
| Parameter | Placebo-Corrected Reduction |
| LDL Cholesterol | 15 - 41% |
| Triglycerides | > 30% |
| Apolipoprotein B (apoB) | 9 - 40% |
| Lipoprotein(a) [Lp(a)] | 28 - 56% |
Experimental Protocols
Preclinical Combination Study (Ito et al., 2009)[1]
-
Animal Models:
-
Rabbits: Normal male New Zealand White rabbits.
-
Dogs: Not specified.
-
Monkeys: Male cynomolgus monkeys.
-
-
Drug Administration:
-
This compound was administered orally (p.o.).
-
Atorvastatin was administered orally (p.o.).
-
In some rabbit studies, the active form, MB07344, was administered intravenously (i.v.).
-
-
Treatment Regimen:
-
Animals received either vehicle, this compound alone, atorvastatin alone, or a combination of this compound and atorvastatin.
-
The duration of treatment varied between studies, with some lasting for 7 days and a longer-term study in rabbits lasting 5 weeks.
-
-
Cholesterol Measurement:
-
Blood samples were collected at baseline and at various time points during the study.
-
Total plasma cholesterol (TPC) was measured using standard enzymatic assays.
-
-
Statistical Analysis:
-
Data were presented as mean ± SEM.
-
Statistical significance was determined using appropriate tests, with P < 0.05 considered significant.
-
Clinical Monotherapy Study (Phase 1b)[2]
-
Study Design: A rising multiple-dose, placebo-controlled trial.
-
Participants: Subjects with mild elevations in LDL cholesterol.
-
Treatment: Participants received either this compound or a placebo for 14 days.
-
Efficacy Endpoints: The primary outcomes were the percentage changes in LDL cholesterol, triglycerides, apolipoprotein B (apoB), and lipoprotein(a) [Lp(a)] from baseline.
-
Safety Monitoring: Included monitoring of heart rate, blood pressure, and liver enzymes.
Mechanism of Action: A Dual Approach to Cholesterol Reduction
The additive effect of this compound and statins stems from their distinct yet complementary mechanisms of action.
-
Statins: Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of hepatic low-density lipoprotein receptors (LDL-R) to increase the clearance of LDL cholesterol from the circulation.[1]
-
This compound (TRβ Agonist): As a thyroid hormone receptor-beta agonist, this compound also upregulates the expression of the LDL-R gene, contributing to increased LDL clearance.[1] Furthermore, TRβ activation is known to stimulate cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This enhances the disposal of cholesterol from the body.[3]
The combination of these two agents, therefore, tackles hypercholesterolemia from two angles: reducing cholesterol synthesis and enhancing its clearance and disposal.
Visualizing the Pathways
Combined Signaling Pathway for Cholesterol Reduction
Caption: Combined action of Statins and this compound on cholesterol metabolism.
Experimental Workflow for Preclinical Combination Studies
Caption: Workflow of preclinical evaluation for this compound and statin combination.
Conclusion
The preclinical data strongly suggest that the combination of this compound and statins results in an additive and statistically significant reduction in total plasma cholesterol. This enhanced efficacy is attributed to the complementary mechanisms of inhibiting cholesterol synthesis while simultaneously promoting its clearance and disposal. The favorable lipid-lowering profile of this compound monotherapy in early clinical trials further underscores its potential. While clinical data for the combination therapy is awaited, the existing evidence provides a compelling rationale for the continued development of this dual-pronged therapeutic strategy for the management of hypercholesterolemia.
References
- 1. Thyroid hormone β receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Thyroid Hormone Receptor Agonists Reduce Serum Cholesterol Independent of the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Analysis of VK-2809 and Sobetirome: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent selective thyroid hormone receptor-beta (TRβ) agonists: VK-2809 and Sobetirome. This analysis is based on publicly available preclinical data, focusing on quantitative outcomes, experimental methodologies, and their underlying mechanisms of action.
While direct head-to-head preclinical studies are not publicly available, this guide synthesizes data from individual studies to offer a comparative perspective on their efficacy in models of metabolic and liver diseases. Both molecules are designed to selectively target TRβ, primarily in the liver, to elicit the beneficial metabolic effects of thyroid hormone while minimizing potential side effects associated with systemic thyroid hormone activation.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies of VK-2809 and Sobetirome. It is important to note that these results are from different studies with potentially different experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Preclinical Efficacy of VK-2809 in Animal Models
| Animal Model | Key Findings | Dosage | Duration | Reference |
| Diet-Induced NASH Rodent Model | Potent reductions in plasma and liver lipids; improvements in liver fibrosis. | Not Specified | Not Specified | [3][4] |
| Hypercholesterolemia Animal Models | Promising reductions in plasma cholesterol with minimal effects on the thyroid hormone axis. | Not Specified | Not Specified | [3][4] |
| Glycogen Storage Disease Type Ia (GSD Ia) Mice | Decreased hepatic mass and triglyceride content. | Daily intraperitoneal injection | 4 days | [5] |
Table 2: Preclinical Efficacy of Sobetirome (GC-1) in Animal Models
| Animal Model | Key Findings | Dosage | Duration | Reference |
| Euthyroid Mice | Reduced serum cholesterol by 25% and triglycerides by 75%. | 48 nmol/kg | Not Specified | [6] |
| Hypercholesterolemic Mice | Reduced HDL cholesterol and triglyceride levels. | Not Specified | Not Specified | [6] |
| Obese Animal Models | Lowered blood levels of triglycerides and cholesterol. | Not Specified | Not Specified | [6] |
| Type 2 Diabetes Mouse Models | Reduced blood glucose and liver fat. | Not Specified | Not Specified | [1][6] |
| Bleomycin-Induced Pulmonary Fibrosis Mouse Model | Reduced fibrosis (approx. 50% reduction in hydroxyproline (B1673980) content). | 300 µg/kg i.p. every other day | 13 days (treatment start day 8, sacrifice day 21) | [7] |
Mechanism of Action and Signaling Pathways
Both VK-2809 and Sobetirome are selective agonists for the thyroid hormone receptor beta (TRβ), which is the predominant form in the liver.[1][3] Their liver-selective action is a key design feature aimed at improving their therapeutic index.[3]
VK-2809: As a prodrug, VK-2809 is selectively taken up by the liver and converted to its active form by cytochrome P450 3A4 (CYP3A4).[8] Its active metabolite then binds to TRβ, leading to the modulation of genes involved in lipid metabolism and mitochondrial function. In a mouse model of GSD Ia, VK-2809 was shown to increase the expression of carnitine palmitoyltransferase 1a (CPT1α), which is critical for fatty acid oxidation, and fibroblast growth factor 21 (FGF21), a mediator of hepatic lipid catabolism.[5] It also promotes mitochondrial biogenesis, further enhancing fatty acid β-oxidation.[5] Additionally, VK-2809 stimulates hepatic autophagic flux.[5]
Sobetirome (GC-1): Sobetirome directly binds to and activates TRβ.[9] This activation leads to several downstream effects that contribute to its lipid-lowering properties. It upregulates the expression of the LDL receptor gene, which increases the clearance of LDL cholesterol from the blood.[10] Sobetirome also stimulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, thereby promoting cholesterol excretion.[10] Furthermore, it suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for fatty acid and triglyceride synthesis.[10]
Signaling Pathway Diagrams
Caption: VK-2809 Mechanism of Action.
Caption: Sobetirome Mechanism of Action.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of preclinical findings. Below are generalized methodologies based on the available information.
In Vivo Efficacy in a Diet-Induced Hypercholesterolemia Model
This protocol outlines a general workflow for assessing the efficacy of compounds like VK-2809 and Sobetirome in a diet-induced hypercholesterolemia mouse model.[6]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are allowed a period of acclimatization to the facility.
-
Diet Induction: Hypercholesterolemia is induced by feeding the mice a high-fat diet.
-
Compound Administration: The test compound (VK-2809 or Sobetirome) or a vehicle control is administered. The route of administration can be oral gavage, intraperitoneal injection, or mixed in the chow.[5][6]
-
Monitoring: Body weight and food intake are monitored throughout the study.
-
Sample Collection: At the end of the study, blood samples are collected for lipid analysis (total cholesterol, LDL-C, HDL-C, triglycerides). Liver tissue may be collected for lipid content analysis and gene expression studies.
-
Biochemical Analysis: Plasma and liver lipids are quantified using standard biochemical assays.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes.
In Vitro Receptor Binding and Activation Assays
These assays are crucial for determining the binding affinity and functional activity of the compounds at the thyroid hormone receptors.[6]
-
Receptor Preparation: Thyroid hormone receptor alpha (TRα) and beta (TRβ) proteins are expressed and purified.
-
Competitive Binding Assay:
-
A radiolabeled thyroid hormone (e.g., ¹²⁵I-T3) is incubated with the receptor protein in the presence of varying concentrations of the test compound (VK-2809 active metabolite or Sobetirome).[6]
-
The reaction mixture is filtered to separate receptor-bound from free radioligand.[6]
-
The radioactivity retained on the filter is measured to determine the amount of radioligand displaced by the test compound.[6]
-
These data are used to calculate the 50% inhibitory concentration (IC50) and the binding affinity (Ki).[6]
-
-
Functional Activation (EC50) Assay:
-
Cells co-transfected with a TR expression vector and a reporter gene construct (e.g., luciferase under the control of a thyroid hormone response element) are treated with varying concentrations of the test compound.
-
The reporter gene activity is measured to determine the concentration of the compound that produces 50% of the maximal response (EC50).
-
Experimental Workflow Diagram
Caption: Comparative Preclinical Evaluation Workflow.
Conclusion
Both VK-2809 and Sobetirome have demonstrated promising preclinical efficacy as selective TRβ agonists for the treatment of metabolic and liver disorders. Their liver-targeted action and selective activation of TRβ are key features that aim to provide a favorable safety profile. While the available data does not permit a direct head-to-head comparison of potency and efficacy under identical conditions, this guide provides a structured overview of their individual preclinical profiles. Further studies, including direct comparative preclinical and clinical trials, will be necessary to fully elucidate their relative therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Gene Expression Changes by Different TRβ Agonists
A Guide for Researchers, Scientists, and Drug Development Professionals
Thyroid hormone receptor beta (TRβ) has emerged as a promising therapeutic target for metabolic disorders, particularly non-alcoholic steatohepatitis (NASH). Selective TRβ agonists aim to harness the beneficial metabolic effects of thyroid hormone in the liver while minimizing adverse effects in other tissues. This guide provides a comparative analysis of the gene expression changes induced by different TRβ agonists, supported by experimental data to aid in research and development decisions. The analysis focuses on key agonists such as the native ligand triiodothyronine (T3), Sobetirome (GC-1), and Resmetirom (MGL-3196).
Data Presentation: In Vitro Potency of TRβ Agonists
The following tables summarize the half-maximal effective concentrations (EC50) of various TRβ agonists required to induce the expression of key metabolic target genes in human liver cell lines. Lower EC50 values indicate higher potency.
Table 1: Agonist Potency (EC50, nM) on Target Gene Expression in Huh-7 Cells [1]
| Target Gene | T3 | Sobetirome (GC-1) | Resmetirom (MGL-3196) | VK2809A |
| CPT1A | 0.3 | 1.3 | 303.1 | 8.3 |
| ANGPTL4 | 1.3 | 6.2 | 508.4 | - |
| DIO1 | 1.2 | 3.6 | 245.8 | - |
Data from Harstad et al., 2020. VK2809A is the active form of the prodrug VK2809.
Table 2: Agonist Potency (EC50, nM) on THRSP Expression in Primary Human Hepatocytes (PHH) [1]
| Target Gene | T3 | Sobetirome (GC-1) | Resmetirom (MGL-3196) | VK2809A |
| THRSP | 1.0 | 2.7 | 216.2 | 14.8 |
Data from Harstad et al., 2020.
Data Presentation: In Vivo Gene Expression Changes
The following table presents the fold change in the expression of hepatic genes in high-fat diet (HFD) fed rats following a single dose of T3 or Resmetirom (MGL-3196).
Table 3: Fold Change in Liver Gene Expression in HFD-Fed Rats [1]
| Target Gene | T3 (0.5 mg/kg) | Resmetirom (MGL-3196) (5 mg/kg) |
| Dio1 | 4.3 | 1.9 |
Data from Harstad et al., 2020.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TRβ agonists and a typical experimental workflow for their evaluation.
Caption: TRβ Agonist Signaling Pathway in Hepatocytes.
Caption: Workflow for In Vitro Gene Expression Analysis.
Experimental Protocols
1. In Vitro Cell Culture and Treatment [1][2]
-
Cell Lines: Human hepatocyte-derived Huh-7 cells or primary human hepatocytes (PHH) are commonly used. Huh-7 cells are selected due to their higher ratio of TRβ to TRα expression, which better reflects the in vivo liver environment.[1][2]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for Huh-7) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Agonist Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of the TRβ agonists (e.g., T3, Sobetirome, Resmetirom) or vehicle control (e.g., DMSO). The treatment duration is typically 24 hours.
2. RNA Extraction and Quantitative Real-Time PCR (RT-qPCR) [1]
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
RT-qPCR: The relative expression levels of target genes (e.g., CPT1A, ANGPTL4, DIO1, THRSP) are quantified using RT-qPCR. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The fold change in gene expression is calculated using the ΔΔCt method. Dose-response curves are generated, and EC50 values are calculated to determine the potency of each agonist.
3. In Vivo Animal Studies [1][3]
-
Animal Model: High-fat diet (HFD)-fed rats are often used as a model to study the effects of TRβ agonists on hepatic gene expression in a metabolic disease context.[1][3]
-
Agonist Administration: The animals are administered a single dose of the TRβ agonist (e.g., T3, Resmetirom) or vehicle via oral gavage.
-
Tissue Collection: At a specified time point after dosing (e.g., 24 hours), the animals are euthanized, and liver tissue is collected and snap-frozen for subsequent analysis.
-
Gene Expression Analysis: RNA is isolated from the liver tissue, and the expression of target genes (e.g., Dio1, Me1) is quantified by RT-qPCR as described for the in vitro studies.
This guide provides a foundational comparison of the gene expression effects of different TRβ agonists. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions.
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]
- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MB-07811 and Fenofibrate for Triglyceride Reduction in Preclinical Animal Models
For researchers and professionals in drug development, the pursuit of effective therapeutics for hypertriglyceridemia is a critical endeavor. This guide provides an objective comparison of two such agents, MB-07811 and fenofibrate (B1672516), based on available preclinical data in animal models. We will delve into their mechanisms of action, present quantitative data on their efficacy in reducing triglycerides, and detail the experimental protocols utilized in these studies.
At a Glance: this compound vs. Fenofibrate
| Feature | This compound | Fenofibrate |
| Drug Class | Liver-targeted Thyroid Hormone Receptor-Beta (TRβ) Agonist | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist |
| Primary Mechanism | Enhances hepatic lipid metabolism, including triglyceride clearance.[1][2] | Increases lipolysis of triglyceride-rich lipoproteins. |
| Reported Triglyceride Reduction (Animal Models) | ~38% reduction in plasma triglycerides in diet-induced obese mice. | 21-35% reduction in plasma triglycerides in various mouse models of obesity and hypertriglyceridemia. |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and fenofibrate underpin their triglyceride-lowering effects.
This compound: Targeting the Thyroid Hormone Receptor-Beta (TRβ)
This compound is a prodrug that is converted to its active form, MB07344, primarily in the liver.[1] This liver-targeting is a key feature of its design. The active form is a selective agonist of the thyroid hormone receptor-beta (TRβ), a nuclear receptor that plays a crucial role in regulating lipid and lipoprotein metabolism in the liver.[1][2] Activation of TRβ in the liver leads to a cascade of events that enhance the clearance of triglycerides from the bloodstream.
References
- 1. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VK-2809 and Obeticholic Acid for NASH Fibrosis
For researchers and drug development professionals navigating the landscape of therapeutics for nonalcoholic steatohepatitis (NASH), a critical evaluation of emerging candidates is paramount. This guide provides a detailed, data-driven comparison of two prominent agents, VK-2809 and obeticholic acid, focusing on their efficacy in resolving NASH and improving fibrosis.
At a Glance: Key Efficacy and Safety Data
The following tables summarize the primary and secondary endpoint data from key clinical trials for VK-2809 (Phase 2b VOYAGE) and obeticholic acid (Phase 3 REGENERATE).
Table 1: Efficacy in NASH Resolution and Fibrosis Improvement
| Endpoint | VK-2809 (VOYAGE - 52 Weeks) | Obeticholic Acid (REGENERATE - 18 Months) |
| NASH Resolution with no worsening of fibrosis | 63% to 75% of patients (p<0.05 for each treatment group vs. placebo)[1][2][3] | 6.5% (25 mg dose) vs. 3.5% placebo (p=0.093)[4] |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 44% to 57% of patients (p<0.05 for 5 mg and 10 mg cohorts vs. placebo)[2][3] | 22.4% (25 mg dose) vs. 9.6% placebo (p<0.0001)[4][5] |
| Both NASH Resolution and Fibrosis Improvement | 40% to 50% of patients (p<0.05 for 5 mg and 10 mg cohorts vs. placebo)[2][3] | Not explicitly reported as a primary or secondary endpoint in the provided search results. |
| Reduction in Liver Fat (MRI-PDFF) | Mean relative change from baseline ranging from -37% to -55% at 52 weeks[2][3][6] | Not a primary endpoint in the REGENERATE trial; however, OCA has been shown to improve steatosis in other studies. |
Table 2: Safety and Tolerability Profile
| Adverse Event Profile | VK-2809 (VOYAGE) | Obeticholic Acid (REGENERATE) |
| Most Common Adverse Events | Majority (94%) of treatment-related AEs were mild or moderate. Excellent gastrointestinal (GI) tolerability.[2][7] | Pruritus (itching) was the most common TEAE.[4][8] |
| Serious Adverse Events (SAEs) | One treatment-related SAE reported (worsening of a pre-existing psychiatric disorder).[7] | Incidence of serious TEAEs and deaths was not substantively different across treatment groups.[4] |
| Discontinuation due to AEs | Low and balanced among placebo and treatment arms.[2][7] | Pruritus was the primary reason for treatment discontinuation.[8] |
| Lipid Profile | Statistically significant placebo-adjusted reductions in LDL-C, triglycerides, and atherogenic proteins.[9] | Potential for alterations in serum lipid levels, including a decrease in high-density lipoprotein (HDL) cholesterol.[10][11] |
Mechanism of Action: A Tale of Two Receptors
The distinct mechanisms of action of VK-2809 and obeticholic acid underpin their therapeutic effects and differing side-effect profiles.
VK-2809 is an orally available, liver-selective thyroid hormone receptor beta (TRβ) agonist.[6][7][12] TRβ is predominantly expressed in the liver and plays a key role in lipid metabolism. By selectively activating this receptor, VK-2809 aims to increase the expression of genes involved in lipid clearance, thereby reducing liver fat and improving the overall cardiometabolic profile.[1][6] Its liver-targeting properties are designed to minimize the potential for adverse effects in other tissues.[12]
Obeticholic acid (OCA) is a semi-synthetic bile acid analog that is a potent and selective agonist of the farnesoid X receptor (FXR).[10][13][14] FXR is a nuclear receptor highly expressed in the liver and intestines, where it regulates bile acid, lipid, and glucose metabolism.[13] Activation of FXR by OCA has anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.[13][15] Specifically, it can inhibit hepatic stellate cell activation, a key driver of fibrosis.[15]
Experimental Protocols: A Closer Look at the Clinical Trials
The methodologies employed in the VOYAGE and REGENERATE trials are crucial for interpreting their outcomes.
VK-2809: The VOYAGE Trial (Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2][16]
-
Patient Population: Patients with biopsy-confirmed NASH with fibrosis (F1-F3). Enrollment required at least 8% liver fat content as measured by MRI-PDFF.[2]
-
Intervention: Patients were randomized to receive placebo or one of four doses of VK-2809 (1.0 mg or 2.5 mg once daily, or 5 mg or 10 mg every other day) for 52 weeks.[16]
-
Primary Endpoint: Change in liver fat content from baseline to week 12 as assessed by MRI-PDFF.[3][7]
-
Secondary Endpoints: Histologic changes, including NASH resolution and fibrosis improvement, assessed at 52 weeks via liver biopsy.[3]
Obeticholic Acid: The REGENERATE Trial (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[8]
-
Intervention: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25 mg daily.[8]
-
Primary Endpoints (at 18 months): 1) Improvement in fibrosis by ≥1 stage with no worsening of NASH, OR 2) NASH resolution with no worsening of fibrosis.[4]
-
Histologic Assessment: Liver biopsies were evaluated by a consensus panel of pathologists using the NASH Clinical Research Network scoring system.[4] The study was designed for long-term follow-up to assess clinical outcomes, but was terminated early.[8]
Concluding Remarks
Both VK-2809 and obeticholic acid have demonstrated efficacy in addressing key aspects of NASH pathology. VK-2809, a TRβ agonist, has shown robust effects on liver fat reduction and promising outcomes in both NASH resolution and fibrosis improvement in its Phase 2b trial, coupled with a favorable safety and tolerability profile. Obeticholic acid, an FXR agonist, was the first to show a significant anti-fibrotic effect in a large Phase 3 trial. However, its path to approval has been challenged, and it is associated with a notable incidence of pruritus.
For the research and drug development community, the comparative data presented here underscores the importance of considering both the efficacy on histological endpoints and the overall safety and tolerability profile when evaluating novel NASH therapies. The distinct mechanisms of these two agents also highlight the potential for different therapeutic approaches to address this complex multifactorial disease. Future research, including head-to-head trials and long-term outcomes data, will be crucial in fully elucidating the comparative effectiveness and positioning of these and other emerging therapies for NASH fibrosis.
References
- 1. biospace.com [biospace.com]
- 2. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 3. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 4. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 9. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. dovepress.com [dovepress.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 16. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Histological Validation of MB-07811's Effects on Liver Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histological effects of MB-07811 (VK2809) on liver fibrosis with other prominent therapeutic candidates. The data presented is based on publicly available results from clinical trials, focusing on histological endpoints.
Introduction to this compound
This compound, also known as VK2809, is an orally available, liver-directed pro-drug of a potent and selective thyroid hormone receptor-β (THR-β) agonist.[1][2] Activation of THR-β in the liver is a key mechanism for regulating lipid metabolism and is a promising therapeutic target for non-alcoholic steatohepatitis (NASH), now also termed metabolic dysfunction-associated steatohepatitis (MASH), and liver fibrosis.[3][4][5][6]
Comparative Histological Data
The following tables summarize the key histological outcomes from clinical trials of this compound and its comparators. The primary endpoint for fibrosis improvement is typically defined as a reduction of at least one stage in the NASH Clinical Research Network (CRN) fibrosis score without worsening of NASH.
Table 1: Histological Improvement in Liver Fibrosis (≥1-stage improvement without worsening of NASH)
| Compound (Class) | Trial Name | Dosage | Percentage of Responders | Placebo Response | p-value | Duration | Fibrosis Stage |
| This compound (VK2809) (THR-β Agonist) | VOYAGE (Phase 2b) | 5 mg & 10 mg QOD | 44% to 57% | 34% | p<0.05 | 52 weeks | F2-F3 |
| Resmetirom (THR-β Agonist) | MAESTRO-NASH (Phase 3) | 80 mg daily | 24.2% | 14.2% | p<0.001 | 52 weeks | F1B, F2, F3 |
| 100 mg daily | 25.9% | 14.2% | p<0.001 | ||||
| Efruxifermin (FGF21 Analogue) | Phase 2a | 28 mg weekly | 46% | 0% | - | 16 weeks | F1-F3 |
| 50 mg weekly | 62% | 0% | - | ||||
| 70 mg weekly | 36% | 0% | - | ||||
| HARMONY (Phase 2b) | 28 mg weekly | 39% | 20% | p=0.025 | 24 weeks | F2-F3 | |
| 50 mg weekly | 41% | 20% | p=0.036 | ||||
| Semaglutide (GLP-1R Agonist) | ESSENCE (Phase 3 Interim) | 2.4 mg weekly | 36.8% | 22.4% | p<0.001 | 72 weeks | F2-F3 |
Table 2: Resolution of NASH without Worsening of Fibrosis
| Compound (Class) | Trial Name | Dosage | Percentage of Responders | Placebo Response | p-value | Duration |
| This compound (VK2809) (THR-β Agonist) | VOYAGE (Phase 2b) | Combined doses | 69% | 29% | p<0.0001 | 52 weeks |
| Resmetirom (THR-β Agonist) | MAESTRO-NASH (Phase 3) | 80 mg daily | 25.9% | 9.7% | p<0.001 | 52 weeks |
| 100 mg daily | 29.9% | 9.7% | p<0.001 | |||
| Efruxifermin (FGF21 Analogue) | Phase 2a | - | ~50% (biopsied subset) | - | - | 16 weeks |
| Semaglutide (GLP-1R Agonist) | Phase 2 | 0.4 mg daily | 59% | 17% | - | 72 weeks |
| ESSENCE (Phase 3 Interim) | 2.4 mg weekly | 62.9% | 34.3% | p<0.001 | 72 weeks |
Experimental Protocols
Liver Biopsy and Histological Assessment
The gold standard for assessing liver fibrosis in clinical trials is the histological analysis of liver biopsy specimens.
-
Biopsy Acquisition: Liver biopsies are typically obtained at baseline and at the end of the treatment period (e.g., 52 weeks).
-
Staining Techniques:
-
Masson's Trichrome: This stain is used to differentiate collagen fibers (which stain blue) from other tissue components, allowing for the visualization and semi-quantitative assessment of fibrosis.
-
Sirius Red: This stain specifically binds to collagen fibers, and when viewed under polarized light, it can help to differentiate between different types of collagen, providing a more detailed analysis of the fibrotic matrix.
-
-
Histological Scoring:
-
NASH Clinical Research Network (CRN) Scoring System: This is a widely used semi-quantitative scoring system for NASH. Fibrosis is staged on a scale of 0 to 4, where:
-
F0: No fibrosis
-
F1: Perisinusoidal or portal/periportal fibrosis
-
F2: Perisinusoidal and portal/periportal fibrosis
-
F3: Bridging fibrosis
-
F4: Cirrhosis
-
-
NAFLD Activity Score (NAS): This score is used to grade the severity of NASH based on the sum of scores for steatosis, lobular inflammation, and hepatocyte ballooning. A higher NAS indicates more severe disease activity.
-
The primary histological endpoints in the cited clinical trials for this compound, Resmetirom, and Semaglutide were the improvement in fibrosis stage by at least one stage without worsening of NASH (as defined by the NAS score) and the resolution of NASH without worsening of fibrosis.
Signaling Pathways and Mechanisms of Action
This compound (VK2809) and Resmetirom: THR-β Agonism
This compound and Resmetirom are selective agonists of the thyroid hormone receptor-β (THR-β), which is predominantly expressed in the liver. Activation of THR-β leads to a cascade of events that reduce liver fat and have the potential to reverse fibrosis.
Caption: THR-β Agonist Signaling Pathway in the Liver.
Efruxifermin: FGF21 Analogue
Efruxifermin is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21), a hormone that plays a crucial role in regulating metabolism. FGF21 signaling has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Caption: FGF21 Analogue Signaling in Liver Fibrosis.
Semaglutide: GLP-1 Receptor Agonist
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. Its mechanism in improving liver fibrosis is thought to be multifactorial, involving both direct effects on liver cells and indirect effects through weight loss and improved metabolic control.
Caption: GLP-1 Receptor Agonist Mechanisms in Liver Health.
Experimental Workflow for Histological Validation
The following diagram outlines a typical workflow for the histological validation of an anti-fibrotic agent in a clinical trial setting.
Caption: Clinical Trial Workflow for Histological Validation.
Conclusion
The histological data from the Phase 2b VOYAGE study demonstrate that this compound (VK2809) leads to a statistically significant improvement in liver fibrosis in patients with NASH. When compared to other emerging therapies, this compound shows a robust anti-fibrotic effect. Its mechanism of action as a liver-directed THR-β agonist is well-defined and targets a key pathway in the pathogenesis of NASH and fibrosis. Further large-scale, long-term studies will be crucial to fully establish the clinical benefit and safety profile of this compound in the treatment of liver fibrosis. This guide provides a snapshot of the current landscape and highlights the promising potential of this compound as a future therapy.
References
- 1. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms and Clinical Effects of Glucagon-like Peptide 1 Receptor Agonists in Nonalcoholic Fatty Liver Di… [ouci.dntb.gov.ua]
- 3. news.biobuzz.io [news.biobuzz.io]
- 4. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction - BioSpace [biospace.com]
- 5. Activation of thyroid hormone receptor‐β improved disease activity and metabolism independent of body weight in a mouse model of non‐alcoholic steatohepatitis and fibrosis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of Lipid-Lowering Therapies: A Safety Comparison of MB-07811 (VK-2809) and Other Agents
For researchers and drug development professionals, the quest for potent and safe lipid-lowering therapies is a continuous endeavor. MB-07811 (also known as VK-2809), a novel, orally available, liver-targeted thyroid hormone receptor-β (TRβ) agonist, has emerged as a promising candidate. This guide provides a comparative safety assessment of this compound against established lipid-lowering agents, including statins, ezetimibe, and PCSK9 inhibitors, supported by available clinical trial data and experimental insights.
This compound's mechanism of action, centered on its selective activation of TRβ in the liver, is designed to minimize the off-target effects associated with non-selective thyroid hormone receptor agonists, which have historically raised safety concerns, particularly regarding cardiac and bone health.[1][2][3][4] Clinical trial data for this compound, primarily from Phase 1 and Phase 2 studies, suggests a favorable safety and tolerability profile.
Quantitative Safety Data Summary
To facilitate a clear comparison, the following tables summarize the key safety findings for this compound and other major classes of lipid-lowering agents based on clinical trial data.
Table 1: Safety Profile of this compound (VK-2809) from Clinical Trials
| Adverse Event Category | Key Findings from Phase 1 & 2 Trials | Citation |
| Overall Tolerability | Generally well-tolerated. The majority of treatment-related adverse events were reported as mild or moderate. | [5][6][7][8] |
| Serious Adverse Events (SAEs) | No SAEs were reported in the majority of completed studies. One treatment-related SAE of worsening psychiatric symptoms was noted in a patient with a history of psychiatric disorders. | [5][9] |
| Gastrointestinal (GI) Tolerability | Demonstrated excellent GI tolerability, with rates of nausea, diarrhea, and vomiting similar to placebo. | [5][6][7][8] |
| Liver Function | No clinically or numerically meaningful differences in bilirubin, alkaline phosphatase, or INR compared to placebo. Mean alanine (B10760859) aminotransferase (ALT) levels were reduced in patients receiving VK-2809, including those with elevated baseline ALT. | [5] |
| Cardiac Effects | No apparent cardiac effects observed, including no differences in heart rate, heart rhythm, or blood pressure compared to placebo. | [9] |
| Discontinuation due to Adverse Events | Low rates of discontinuation due to adverse events, balanced between treatment and placebo arms. | [5][7][8] |
Table 2: Comparative Safety Profile of Other Lipid-Lowering Agents
| Drug Class | Common Adverse Events | Serious but Rare Adverse Events |
| Statins | Myalgia (muscle pain), headache, nausea, constipation, diarrhea. | Myopathy, rhabdomyolysis (severe muscle damage), hepatotoxicity (liver damage), new-onset diabetes. |
| Ezetimibe | Upper respiratory tract infection, diarrhea, arthralgia (joint pain), sinusitis. | Myopathy, rhabdomyolysis (rarely, especially when combined with a statin), pancreatitis, cholelithiasis (gallstones). |
| PCSK9 Inhibitors | Injection site reactions, nasopharyngitis (common cold), influenza, back pain. | Neurocognitive events (memory impairment, confusion) have been reported, but a causal link is not firmly established. |
Experimental Protocols
The safety and efficacy of this compound have been evaluated in a series of clinical trials. Below is a generalized protocol based on the Phase 2b VOYAGE study.
VOYAGE Study (Phase 2b) - A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
-
Objective: To assess the efficacy, safety, and tolerability of VK-2809 in patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) and fibrosis.
-
Patient Population: Adults with biopsy-confirmed NASH with fibrosis.
-
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter, international trial.
-
Patients were randomized to receive oral doses of VK-2809 or placebo once daily or every other day for 52 weeks.
-
A 4-week off-drug follow-up period was included.
-
-
Primary Endpoint: Change in liver fat content from baseline to Week 12, assessed by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
-
Secondary Endpoints: Histologic changes (resolution of NASH and improvement in fibrosis) assessed by liver biopsy at 52 weeks.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs) throughout the study.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound (VK-2809).
Caption: Workflow of the Phase 2b VOYAGE clinical trial.
Concluding Remarks
This compound (VK-2809) demonstrates a promising safety profile, characterized by good tolerability and a low incidence of adverse events in Phase 1 and 2 clinical trials.[5][6][7][8][9] Its liver-targeted mechanism of action appears to successfully mitigate the risks associated with non-selective thyroid hormone receptor agonists.[1][2][3] While direct comparative safety trials are not yet available, the data to date suggests a favorable profile, particularly concerning gastrointestinal and cardiac side effects, when compared to the known adverse event profiles of statins, ezetimibe, and PCSK9 inhibitors. As this compound progresses through further clinical development, larger and longer-term studies will be crucial to fully delineate its safety and efficacy in a broader patient population and to establish its place in the armamentarium of lipid-lowering therapies.
References
- 1. pnas.org [pnas.org]
- 2. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 8. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 9. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
Navigating the NASH Landscape: A Comparative Guide to TRβ Agonists in Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of clinical trial results for leading Thyroid Hormone Receptor Beta (TRβ) agonists in development for Non-Alcoholic Steatohepatitis (NASH). This analysis focuses on key players including Resmetirom (B1680538) from Madrigal Pharmaceuticals and VK2809 from Viking Therapeutics, alongside emerging candidates, presenting a synthesized overview of their efficacy and safety data from recent clinical trials.
Mechanism of Action: The TRβ Signaling Pathway
Thyroid hormone receptor beta (TRβ) agonists are a promising class of drugs for NASH due to their targeted action in the liver. The TRβ receptor is predominantly expressed in hepatocytes and plays a crucial role in regulating lipid metabolism and mitochondrial function. Activation of TRβ by an agonist initiates a cascade of events aimed at reducing the key pathological features of NASH: steatosis (fat accumulation), inflammation, and fibrosis (scarring).
The binding of a TRβ agonist to its receptor in the hepatocyte nucleus leads to the transcriptional regulation of genes involved in several key metabolic pathways. This includes the upregulation of genes responsible for fatty acid oxidation (the breakdown of fats for energy) and the downregulation of genes involved in de novo lipogenesis (the synthesis of new fat molecules). This dual action directly combats the excessive accumulation of fat within the liver. Furthermore, TRβ activation has been shown to have anti-inflammatory and anti-fibrotic effects, although the precise mechanisms are still under investigation.
Caption: TRβ Agonist Signaling Pathway in Hepatocytes.
Comparative Efficacy of TRβ Agonists
The following tables summarize the key efficacy endpoints from the MAESTRO-NASH Phase 3 trial for Resmetirom and the VOYAGE Phase 2b trial for VK2809, as well as emerging data from other TRβ agonists in earlier-stage trials.
Table 1: Histological Endpoints - NASH Resolution and Fibrosis Improvement
| Drug (Trial) | Dose | NASH Resolution w/o Worsening of Fibrosis | Fibrosis Improvement (≥1 stage) w/o Worsening of NASH | Both NASH Resolution & Fibrosis Improvement |
| Resmetirom (MAESTRO-NASH) | 80 mg | 25.9% (p<0.001 vs. Placebo)[1] | 24.2% (p<0.001 vs. Placebo)[1] | 14.2% (p<0.001 vs. Placebo)[1] |
| 100 mg | 29.9% (p<0.001 vs. Placebo)[1] | 25.9% (p<0.001 vs. Placebo)[1] | 16.0% (p<0.001 vs. Placebo)[1] | |
| Placebo | 9.7%[1] | 14.2%[1] | 4.9%[1] | |
| VK2809 (VOYAGE) | Multiple Doses | 63% - 75% | 44% - 57% (p<0.05 for 5mg & 10mg)[2] | 40% - 50% |
| Placebo | 29%[3] | 34%[2][3] | 20%[3] | |
| TERN-501 (DUET) | 3 mg | Data not yet available | Data not yet available | Data not yet available |
| 6 mg | Data not yet available | Data not yet available | Data not yet available | |
| Placebo | Data not yet available | Data not yet available | Data not yet available |
Table 2: Liver Fat Reduction (as measured by MRI-PDFF)
| Drug (Trial) | Dose | Mean Relative Reduction from Baseline | % of Patients with ≥30% Reduction |
| Resmetirom (MAESTRO-NASH) | 100 mg | >70% of patients experienced ≥30% reduction | >70% |
| VK2809 (VOYAGE) | Multiple Doses | 37% - 55%[3][4] | 64% - 88%[3] |
| TERN-501 (DUET) | 3 mg | 27% (p=0.0036 vs. Placebo) | Statistically significant vs. Placebo |
| 6 mg | 45% (p<0.0001 vs. Placebo) | 64% | |
| Placebo | 4% | - | |
| ASC41 (Phase 2) | 2 mg / 4 mg | Up to 68.2%[5] | Up to 93.3%[6] |
| ALG-055009 (HERALD) | 0.5 mg - 0.9 mg | Up to 46.2% (placebo-adjusted) | Up to 70%[7] |
Safety and Tolerability
Overall, the TRβ agonists in these trials have demonstrated a generally favorable safety profile. The most commonly reported adverse events are mild to moderate in severity.
-
Resmetirom: The most frequent adverse events reported in the MAESTRO-NASH trial were diarrhea and nausea, which were generally mild and transient.[1] The incidence of serious adverse events was similar between the resmetirom and placebo groups.[8]
-
VK2809: The VOYAGE trial showed that VK2809 was well-tolerated, with the majority of treatment-related adverse events being mild or moderate.[9] Discontinuation rates due to adverse events were low and comparable to placebo.[9]
-
TERN-501: In the DUET trial, TERN-501 was well-tolerated with low rates of gastrointestinal side effects and no cardiovascular safety signals.[10]
-
ASC41: Showed excellent gastrointestinal tolerability in its Phase 2 trial.[5]
-
ALG-055009: Was well-tolerated with no serious adverse events reported in the Phase 2a HERALD study.[7]
Experimental Protocols
A summary of the key methodologies employed in the pivotal trials for Resmetirom and VK2809 is provided below.
Caption: Generalized Clinical Trial Workflow for TRβ Agonists.
MAESTRO-NASH (Resmetirom) Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[11][12]
-
Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at least 4 and fibrosis stage F1B, F2, or F3.[1]
-
Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.[11]
-
Primary Endpoints (at 52 weeks):
-
NASH resolution with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of NAS.[1]
-
-
Key Methodologies:
-
Liver Biopsy: A central pathologist, blinded to treatment allocation, assessed liver biopsies at baseline and 52 weeks for NASH activity and fibrosis stage.
-
MRI-PDFF: Used to quantify changes in liver fat content from baseline.
-
VOYAGE (VK2809) Phase 2b Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis.
-
Intervention: Patients were randomized to receive various doses of oral VK2809 or placebo.
-
Primary Endpoint (at 12 weeks): Change in liver fat content from baseline as measured by MRI-PDFF.[13]
-
Secondary Endpoint (at 52 weeks): Histologic changes including NASH resolution and fibrosis improvement.[3]
-
Key Methodologies:
-
MRI-PDFF: Utilized as the primary measure of efficacy at the 12-week timepoint to assess the reduction in liver fat.
-
Liver Biopsy: Performed at baseline and 52 weeks to evaluate histological improvements in NASH and fibrosis.
-
Conclusion
The clinical trial data for TRβ agonists, particularly the frontrunners Resmetirom and VK2809, demonstrate a significant promise for the treatment of NASH. These agents have shown consistent efficacy in reducing liver fat, resolving steatohepatitis, and improving fibrosis, all while maintaining a favorable safety profile. The positive results from these trials represent a major step forward in addressing the unmet medical need for effective NASH therapies. As more data from ongoing and future trials become available, a clearer picture of the long-term benefits and the comparative effectiveness of different TRβ agonists will emerge, guiding the future of NASH treatment.
References
- 1. gi.org [gi.org]
- 2. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 3. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Gannex Announces Positive Interim Results from 52-Week Phase II Clinical Trial of Once-Daily ASC41 Tablet in Patients with Biopsy-Confirmed Non-alcoholic Steatohepatitis [prnewswire.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. news.biobuzz.io [news.biobuzz.io]
- 9. s206.q4cdn.com [s206.q4cdn.com]
- 10. Terns Pharmaceuticals Presents Late-Breaking Data from Phase 2a DUET Trial of THR-β Agonist TERN-501 in NASH at AASLD The Liver Meeting® 2023 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 11. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Madrigal Announces Positive Topline Results from the Pivotal Phase 3 MAESTRO-NASH Clinical Trial of Resmetirom for the Treatment of NASH and Liver Fibrosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
why MB-07811 shows a better safety profile than earlier TR agonists
A detailed comparison of the liver-targeted prodrug MB-07811 with earlier thyroid hormone receptor (TR) agonists, Sobetirome and Eprotirome, reveals a significantly improved safety profile, primarily attributed to its innovative liver-specific activation mechanism. This guide provides an in-depth analysis of the comparative safety and efficacy data, detailed experimental protocols, and the underlying biological pathways that contribute to the enhanced therapeutic window of this compound.
Thyroid hormone receptor agonists are a class of drugs that mimic the effects of natural thyroid hormones, offering therapeutic potential for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). However, the clinical development of early-generation TR agonists has been hampered by safety concerns arising from the systemic activation of thyroid hormone receptors, leading to adverse effects on cardiac function, bone metabolism, and the thyroid axis. This compound (also known as VK2809) represents a significant advancement in this class, engineered as a liver-targeted prodrug to selectively activate TR-beta (TRβ) in the liver, thereby minimizing off-target effects.
Enhanced Safety Through Liver-Targeted Activation
The superior safety profile of this compound is rooted in its unique chemical design as a prodrug. It is specifically engineered to be activated by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver.[1] This targeted bioactivation ensures that the active form of the drug, MB07344, is generated primarily within the liver, the intended site of action for treating metabolic diseases. This mechanism significantly reduces the exposure of other tissues to the active TR agonist, thereby mitigating the risk of adverse effects commonly associated with earlier, non-targeted TR agonists.
Comparative Safety Profile: this compound vs. Earlier TR Agonists
Clinical trial data clearly demonstrates the improved safety and tolerability of this compound compared to its predecessors, Sobetirome (GC-1) and Eprotirome (KB2115).
| Adverse Event Category | This compound (VK2809) - Phase 2b VOYAGE Study[2][3][4] | Eprotirome (KB2115) - Phase 3 AKKA Trial[5][6][7] | Sobetirome (GC-1) - Phase 1 Trials[8][9] |
| Overall Tolerability | Generally well-tolerated. The majority (94%) of treatment-related adverse events were reported as mild or moderate.[2][3][4][10] | Poorly tolerated. The Phase 3 trial was prematurely terminated due to safety concerns.[5][7] | Generally well-tolerated in early phase trials.[8][9] |
| Gastrointestinal Events | Excellent gastrointestinal (GI) tolerability, with rates of nausea, diarrhea, stool frequency, and vomiting similar to placebo.[2][10] | Data on specific GI events is limited due to early trial termination. | No significant GI adverse events reported in Phase 1.[9] |
| Liver Safety | No significant increase in liver enzymes (ALT, AST) compared to placebo.[11] | Statistically significant increases in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[5][6] In some patients, ALT levels increased to over three times the upper limit of normal.[5] | No significant liver-related adverse events reported in Phase 1.[9] |
| Cardiovascular Safety | No apparent cardiac effects were observed, including no differences in heart rate, heart rhythm, or blood pressure compared to placebo.[1] | No significant adverse effects on cardiac parameters were noted before the trial's termination. | No adverse cardiovascular effects were observed.[9] |
| Other Significant Adverse Events | One serious adverse event of worsening psychiatric symptoms was reported in a patient with a history of psychiatric disorders.[2][12] | Development was halted due to findings of cartilage damage in long-term animal studies (dogs).[5][7] | Development was discontinued, partly due to concerns raised by the adverse effects observed with Eprotirome.[9] |
Delving into the Mechanisms: Signaling Pathways and Bioactivation
The therapeutic effects and the safety profile of TR agonists are intrinsically linked to their interaction with thyroid hormone receptors and their subsequent downstream signaling.
Thyroid Hormone Receptor Beta (TRβ) Signaling Pathway
Thyroid hormone receptors are nuclear receptors that, upon binding to thyroid hormones or their synthetic analogs, regulate gene expression. The TRβ isoform is predominantly expressed in the liver and is the primary target for treating metabolic disorders.
Liver-Specific Bioactivation of this compound
The cornerstone of this compound's improved safety is its targeted conversion to the active form, MB07344, within the liver. This process is mediated by the CYP3A4 enzyme.
Experimental Protocols
The safety and efficacy of these TR agonists have been evaluated in a series of preclinical and clinical studies. The methodologies of key trials are summarized below.
This compound (VK2809) - VOYAGE Phase 2b Study
-
Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsy-confirmed NASH and fibrosis.[13][14]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.[13][14]
-
Participants: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3) and a liver fat content of at least 8% as measured by MRI-PDFF.[2]
-
Intervention: Patients received VK2809 at various doses or a placebo daily for 52 weeks.[13]
-
Safety Assessment: Safety and tolerability were monitored through the evaluation of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs) at regular intervals throughout the study.[13]
Eprotirome (KB2115) - AKKA Phase 3 Trial
-
Objective: To assess the long-term safety and efficacy of Eprotirome in patients with heterozygous familial hypercholesterolemia.[5][7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[5][7]
-
Participants: Patients aged 18 years or older with a diagnosis of heterozygous familial hypercholesterolemia who had not reached their target LDL cholesterol concentrations with statin therapy.[5]
-
Intervention: Patients were randomly assigned to receive Eprotirome (50 μg or 100 μg daily) or a placebo.[5]
-
Safety Assessment: Safety was monitored by recording adverse events, clinical laboratory parameters (including liver enzymes), and assessments of thyroid function. The trial was prematurely terminated due to safety findings in a concurrent animal study.[5][7]
Sobetirome (GC-1) - Phase 1 Clinical Trials
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Sobetirome.
-
Study Design: Randomized, double-blind, placebo-controlled studies.[15]
-
Participants: Healthy volunteers.[15]
-
Intervention: Participants received either single ascending doses of Sobetirome or a placebo, or multiple daily doses for a specified period.[15]
-
Safety Assessment: Safety was assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.[15]
Preclinical Evaluation of this compound Liver Targeting
-
Objective: To demonstrate the liver-selective targeting of this compound.
-
Methodology: Preclinical studies were conducted in various animal models, including rats, dogs, and monkeys.[1] These studies involved administering this compound and its active metabolite, MB07344, and analyzing their distribution and concentration in different tissues. The metabolic conversion of this compound to MB07344 by liver-specific enzymes (CYP3A4) was also investigated using in vitro and in vivo models.[1]
Conclusion
The evolution from early-generation TR agonists to the liver-targeted prodrug this compound marks a significant step forward in the development of safer and more effective treatments for metabolic diseases. The innovative design of this compound, which leverages the liver-specific CYP3A4 enzyme for its activation, has successfully translated into a compelling safety profile in clinical trials, with a notable absence of the cardiac and liver-related adverse events that plagued its predecessors. As research continues, the targeted approach embodied by this compound offers a promising paradigm for the future of TR agonist therapy.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 3. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THERAPY WITH THE THYROID HORMONE RECEPTOR AGONIST EPROTIROME IN PATIENTS WITH FAMILIAL HYPERCHOLESTEROLEMIA: RESULTS OF THE AKKA TRIAL [epistemonikos.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 11. An Update on Efficacy and Safety of Emerging Hepatic Antifibrotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 13. tuftsmedicine.org [tuftsmedicine.org]
- 14. natap.org [natap.org]
- 15. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of MB-07811 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of MB-07811, a liver-targeted thyroid hormone receptor-β (TR-β) agonist, against other relevant compounds. The data presented is compiled from various preclinical studies to offer an objective overview of its efficacy and safety profile.
Executive Summary
This compound (also known as VK-2809) is a prodrug that is selectively converted to its active form, MB-07344, in the liver. This liver-targeting mechanism is designed to maximize the therapeutic effects on lipid metabolism while minimizing potential off-target effects, particularly on the heart and the thyroid hormone axis. Preclinical data suggests that this compound possesses a favorable therapeutic index compared to non-targeted TR-β agonists, demonstrating significant cholesterol-lowering efficacy at doses well below those causing adverse effects.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical studies, comparing this compound with other TR-β agonists. The therapeutic index is calculated as the ratio of the toxic dose (or a surrogate marker of toxicity) to the effective dose.
| Compound | Animal Model | Efficacy Endpoint | ED50 (mg/kg) | Adverse Effect Endpoint | Dose Showing No Adverse Effect (mg/kg) | Calculated Therapeutic Index |
| This compound | Cholesterol-Fed Rat | Total Plasma Cholesterol Reduction | 0.40[1] | Cardiac Effects (Heart Rate, Heart Weight) | 50 (125x ED50)[2] | >125 |
| Cholesterol-Fed Rat | Total Plasma Cholesterol Reduction | 0.40[1] | Thyroid Hormone Axis Suppression | 3 (7.5x ED50)[2] | >7.5 | |
| KB-141 | Cholesterol-Fed Rat | Total Plasma Cholesterol Reduction | 0.05[1] | Thyroid Hormone Axis Suppression | Not reported to have a wide safety margin[1][2] | Lower than this compound |
| Sobetirome (GC-1) | Hypothyroid Mice | Cholesterol and Triglyceride Lowering | Not explicitly stated, but effective at equimolar doses to T3[3] | Cardiac Effects (Heart Rate) | Showed no increase in heart rate at effective doses[3] | Favorable, but quantitative index not calculated |
| MGL-3196 (Resmetirom) | Diet-Induced Obese Mice | Reduction of Lipid, Inflammatory, and Fibrotic Markers of NASH | Effective at human equivalent exposures[4] | Not reported to have significant off-target effects in preclinical models[5] | Not explicitly quantified for therapeutic index calculation in these studies | High, based on liver-targeting and β-selectivity[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cholesterol-Fed (CF) Rat Model for Hyperlipidemia
This model is utilized to evaluate the efficacy of lipid-lowering agents.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Diet: Animals are fed a diet supplemented with high cholesterol (e.g., 1-2%) and often cholic acid (e.g., 0.5%) to induce hypercholesterolemia.[6][7] This diet is maintained for a specified period (e.g., 1-4 weeks) to establish elevated plasma cholesterol levels.
-
Drug Administration: The test compounds (e.g., this compound) are administered orally once daily for a defined treatment period (e.g., 7-14 days).
-
Efficacy Assessment: Blood samples are collected at baseline and at the end of the treatment period. Total plasma cholesterol, LDL-C, HDL-C, and triglycerides are measured. The ED50, the dose required to achieve 50% of the maximum cholesterol-lowering effect, is then calculated.
-
Toxicity Assessment:
-
Cardiac Safety: Heart rate and blood pressure can be monitored using telemetry. At the end of the study, heart weight is measured.[2]
-
Thyroid Hormone Axis: Serum levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) are measured to assess for suppression of the hypothalamic-pituitary-thyroid axis.[2]
-
Diet-Induced Obese (DIO) Mouse Model of Nonalcoholic Steatohepatitis (NASH)
This model is used to assess the effects of therapeutic agents on NASH and related metabolic parameters.
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Diet: Mice are fed a "Western-style" diet high in fat (e.g., 40-60% kcal from fat, often including trans-fats), fructose, and cholesterol for an extended period (e.g., 12-26 weeks) to induce obesity, insulin (B600854) resistance, steatosis, inflammation, and fibrosis.[8][9][10]
-
Drug Administration: Test compounds are administered orally on a daily basis for a specified duration (e.g., 8-12 weeks).
-
Efficacy Assessment:
-
Metabolic Parameters: Body weight, food intake, and glucose tolerance are monitored.
-
Liver Histology: At the end of the study, livers are harvested, and histological analysis is performed to score for steatosis, inflammation, ballooning, and fibrosis.
-
Biomarkers: Serum levels of liver enzymes (ALT, AST), lipids, and inflammatory markers are measured.
-
-
Safety Assessment: Similar to the rat model, cardiac and thyroid function can be assessed. Organ weights are also recorded.
Visualizing the Science
Diagrams are provided to illustrate key concepts and workflows.
Experimental workflow for evaluating therapeutic index.
Signaling pathway of this compound in the liver.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a liver-targeted TR-β agonist with a wide therapeutic index. Its ability to effectively lower cholesterol at doses significantly lower than those causing cardiac or thyroid-related side effects in animal models highlights the advantage of its liver-specific activation mechanism. This positions this compound as a promising candidate for the treatment of hyperlipidemia and related metabolic disorders, warranting further clinical investigation.
References
- 1. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Madrigal Pharmaceuticals Presents Preclinical Results [globenewswire.com]
- 5. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MB-07811: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of the investigational compound MB-07811 necessitates a cautious approach rooted in established best practices for chemically similar substances. As a chlorinated organophosphorus compound, this compound requires handling as hazardous chemical waste, with stringent protocols to ensure the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals must adhere to institutional and local regulatory guidelines for hazardous waste management. The following procedures are based on general safety protocols for organophosphorus and halogenated organic compounds and should be adapted to comply with specific site requirements.
Immediate Safety and Handling
Prior to any handling of this compound, it is imperative to consult the substance's Material Safety Data Sheet (MSDS) for comprehensive information on potential hazards. In the absence of a specific MSDS, precautions for potent, biologically active compounds should be strictly followed.
Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This serves as the primary barrier against accidental exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure to fine powders. |
Disposal Protocol for this compound Waste
The proper disposal of this compound and any materials contaminated with it is critical. This includes unused neat compound, solutions, and contaminated consumables such as pipette tips, tubes, and gloves.
Waste Segregation: Based on its chemical structure, this compound waste should be classified as halogenated organic waste .[1][2][3] It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper and cost-effective disposal, as treatment methods differ significantly.[4][5][6]
Waste Collection and Labeling:
-
Container Selection: Utilize a designated, leak-proof, and chemically compatible container with a secure screw-top lid for the collection of this compound waste.[2][3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" and "Halogenated Organic Waste." All constituents and their approximate concentrations should be documented on the label.[2][3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[3]
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste, from the point of generation to final collection by environmental health and safety (EHS) personnel.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using an appropriate chemical spill kit with absorbent materials.
-
Cleanup: Wear appropriate PPE and clean the affected area according to your institution's established procedures for hazardous chemical spills.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as halogenated organic hazardous waste.[3]
Disclaimer: The information provided is based on general chemical safety principles for halogenated and organophosphorus compounds. In the absence of specific guidelines from the manufacturer for this compound, users must consult and strictly adhere to their institution's Environmental Health and Safety (EHS) protocols and local regulations for hazardous waste disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. reddit.com [reddit.com]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Essential Safety and Handling Protocols for MB-07811
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of MB-07811 (also known as VK-2809). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, a solid compound, the following personal protective equipment is mandatory. Adherence to these guidelines is crucial to prevent accidental exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the compound. |
| Hand Protection | Gloves | Compatible chemical-resistant gloves. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
Data derived from the this compound Safety Data Sheet.
Operational Handling Protocol
This compound should be handled with care, following standard laboratory procedures for chemical compounds.
Storage and Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
Keep container tightly closed.
-
Store in a cool, dry place.
Chemical Properties:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Dispose of in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Personal Protective Equipment (PPE) Donning and Doffing Sequence
Correctly putting on and taking off PPE is critical to prevent contamination. The following diagrams illustrate the proper sequences.
Donning (Putting On) PPE:
Doffing (Taking Off) PPE:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
